molecular formula C14H15N3O B068903 CX516 CAS No. 173047-75-1

CX516

货号: B068903
CAS 编号: 173047-75-1
分子量: 241.29 g/mol
InChI 键: ANDGGVOPIJEHOF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ampalex is a potent and selective positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype of ionotropic glutamate receptors. Its primary research value lies in its ability to enhance fast excitatory synaptic transmission in the central nervous system by reducing receptor desensitization and deactivation, thereby facilitating long-term potentiation (LTP), a cellular model for learning and memory. This mechanism makes Ampalex a critical research tool for investigating the role of AMPA receptors in synaptic plasticity, cognitive function, and neurodegenerative pathways. Researchers utilize this compound in vitro and in vivo to explore potential therapeutic strategies for cognitive deficits associated with conditions such as Alzheimer's disease, schizophrenia, and other neuropsychiatric disorders. Its high selectivity for AMPA receptors over other glutamate receptor subtypes (NMDA, kainate) ensures clean pharmacological profiles in experimental models, providing valuable insights into the intricate dynamics of glutamatergic signaling.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

piperidin-1-yl(quinoxalin-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c18-14(17-8-2-1-3-9-17)11-4-5-12-13(10-11)16-7-6-15-12/h4-7,10H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDGGVOPIJEHOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=NC=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70165574
Record name Ampalex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154235-83-3
Record name 1-(Quinoxalin-6-ylcarbonyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154235-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ampalex
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154235833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CX516
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06247
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ampalex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 154235-83-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CX516
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5QU38B4V9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Ampakine CX516: A Technical Guide to its Mechanism of Action as an AMPA Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CX516, also known as Ampalex, is a pioneering member of the ampakine class of drugs that acts as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] As a "low-impact" ampakine, its mechanism is characterized by a subtle but significant potentiation of glutamatergic neurotransmission. This document provides a detailed examination of the molecular and physiological mechanisms of this compound, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to elucidate its action. While early clinical trials in conditions such as Alzheimer's disease, ADHD, and schizophrenia were ultimately disappointing due to low potency and a short half-life, this compound remains a critical reference compound in neuroscience research.[2][3][4]

Core Mechanism of Action

This compound enhances excitatory neurotransmission by modulating the function of AMPA receptors, which are ligand-gated ion channels that mediate the majority of fast synaptic transmission in the central nervous system.[5] Unlike direct agonists, this compound does not open the AMPA receptor channel on its own. Instead, it binds to an allosteric site, distinct from the glutamate binding site, and potentiates the receptor's response to its endogenous ligand, glutamate.[5]

Molecular Binding and Receptor Kinetics

Structural and functional studies have revealed that this compound binds to a specific allosteric site located at the interface between the subunits of the dimeric ligand-binding domain (LBD) of the AMPA receptor, specifically demonstrated with the GluA2 subunit.[6] This binding stabilizes the glutamate-bound, open conformation of the receptor.

The primary consequence of this stabilization is a slowing of the receptor's deactivation rate .[7] Deactivation is the process where the ion channel closes upon the dissociation of glutamate. By slowing this process, this compound prolongs the flow of ions (primarily Na+) through the channel in response to a single glutamate binding event. This leads to an increase in the amplitude and duration of the excitatory postsynaptic current (EPSC).[7]

Critically, as a low-impact ampakine, this compound has only a modest effect on receptor desensitization—a process where the receptor enters a prolonged non-conducting state despite the continued presence of glutamate.[3][8] This property is believed to contribute to its relatively safe profile, as profound blockade of desensitization is associated with excitotoxicity and seizurogenic activity.[3] Furthermore, this compound does not significantly alter the binding affinity of glutamate for the receptor.[5][9]

Diagram 1: Molecular Mechanism of this compound Action on AMPA Receptors cluster_0 Basal State (No Glutamate) cluster_1 Glutamate Binding cluster_2 Glutamate + this compound Binding Receptor_Closed AMPA Receptor (Channel Closed) Glutamate Glutamate Receptor_Open AMPA Receptor (Channel Opens) Glutamate->Receptor_Open Binds Na_Influx Brief Na+ Influx Receptor_Open->Na_Influx This compound This compound Deactivation Rapid Deactivation Na_Influx->Deactivation Receptor_Potentiated Potentiated AMPA Receptor (Channel Opens) This compound->Receptor_Potentiated Bind Na_Influx_Enhanced Prolonged Na+ Influx Receptor_Potentiated->Na_Influx_Enhanced Deactivation_Slowed Slowed Deactivation Na_Influx_Enhanced->Deactivation_Slowed Glutamate2 Glutamate Glutamate2->Receptor_Potentiated Bind

Diagram 1: Molecular Mechanism of this compound Action on AMPA Receptors
Physiological Consequences

By enhancing AMPA receptor-mediated currents, this compound facilitates synaptic plasticity, a key cellular correlate of learning and memory. The enhanced depolarization from individual synaptic events makes it easier for postsynaptic neurons to reach the threshold for firing an action potential.

This enhanced depolarization is also critical for the induction of Long-Term Potentiation (LTP) . A stronger AMPA receptor-mediated depolarization helps to expel the Mg²⁺ block from the channel of the N-methyl-D-aspartate (NMDA) receptor. This allows for Ca²⁺ influx through the NMDA receptor, which triggers downstream signaling cascades essential for the synaptic strengthening that characterizes LTP.[7]

Diagram 2: Signaling Pathway from this compound to LTP Facilitation This compound This compound binds to AMPA Receptor AMPA_Pot Potentiation of AMPA Receptor Current This compound->AMPA_Pot Depol Increased Postsynaptic Depolarization AMPA_Pot->Depol NMDA_Unblock Removal of Mg2+ Block from NMDA Receptor Depol->NMDA_Unblock Ca_Influx Enhanced Ca2+ Influx via NMDA Receptor NMDA_Unblock->Ca_Influx Kinases Activation of Ca2+-dependent Kinases (e.g., CaMKII) Ca_Influx->Kinases LTP Facilitation of Long-Term Potentiation (LTP) Kinases->LTP

Diagram 2: Signaling Pathway from this compound to LTP Facilitation

Quantitative Data Summary

The following tables summarize key quantitative parameters of this compound's action derived from various preclinical studies.

Table 1: Potency and Efficacy of this compound

ParameterPreparationValueReference
EC₅₀ Glutamate-evoked currents in acutely isolated PFC pyramidal neurons2.8 ± 0.9 mM[8]
Eₘₐₓ Glutamate-evoked currents in acutely isolated PFC pyramidal neurons4.8 ± 1.4-fold increase[8]
Efficacy Steady-state glutamate-induced currents in cortical neurons (6 mM this compound)~1000% increase[9]
EC₅₀ Potentiation of human iGluR4 receptor expressed in HEK293 cells> 1000 µM[10]

Table 2: Effects of this compound on Receptor and Synaptic Kinetics

ParameterEffectValueReference
Deactivation Slows deactivation ratePrimary mechanism[7]
Desensitization Modest deceleration of desensitization processMinimal effect[8]
Recovery from Potentiation Time for current to return to baseline after this compound removal< 0.8 seconds[9]
Hippocampal Cell Firing Increase in CA1/CA3 firing during correct DNMS trials100 - 350%[5][11]

Key Experimental Protocols

The characterization of this compound relies on a combination of electrophysiological and behavioral assays.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique is used to measure the currents flowing through AMPA receptors in individual neurons in brain slices and to quantify the effect of this compound.

Objective: To measure AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) from a neuron and assess the modulatory effect of this compound.

Methodology:

  • Slice Preparation: An animal (typically a rat or mouse) is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). A vibratome is used to cut thin (e.g., 300-400 µm) coronal or sagittal slices of a brain region of interest, such as the hippocampus or prefrontal cortex. Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.[12]

  • Recording Setup: A single slice is transferred to a recording chamber on the stage of an upright microscope and is continuously perfused with oxygenated aCSF. The chamber is equipped with stimulating and recording electrodes controlled by micromanipulators.[13][14]

  • Pipette Preparation: A glass micropipette with a very fine tip (~1-2 µm) is fabricated using a micropipette puller. It is filled with an intracellular solution that mimics the ionic composition of the neuron's interior.[15][16]

  • Obtaining a Recording: The micropipette is lowered into the brain slice. Under visual guidance, the tip is carefully pressed against the membrane of a target neuron. Gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane. A second, stronger pulse of suction ruptures the membrane patch, establishing electrical access to the cell's interior (whole-cell configuration).[14][15]

  • Data Acquisition: The neuron's membrane potential is "clamped" at a specific voltage (e.g., -70 mV to isolate AMPA currents) using a patch-clamp amplifier. A stimulating electrode is used to trigger the release of glutamate from nearby axons, and the resulting EPSC is recorded.[12]

  • Drug Application: After recording stable baseline EPSCs, this compound is added to the perfusing aCSF at a known concentration. The EPSCs are recorded again in the presence of the drug to measure any changes in amplitude, decay time, or other kinetic properties.[8]

Diagram 3: Experimental Workflow for Whole-Cell Patch-Clamp cluster_prep Preparation cluster_rec Recording cluster_exp Experiment cluster_analysis Analysis A Prepare Brain Slice (e.g., Hippocampus) B Prepare aCSF and Intracellular Solutions C Fabricate Glass Micropipette E Approach Target Neuron and form Gigaseal C->E D Transfer Slice to Recording Chamber D->E F Establish Whole-Cell Configuration E->F G Record Baseline AMPA EPSCs F->G H Bath Apply this compound in aCSF G->H I Record Potentiated AMPA EPSCs H->I J Washout this compound and Record Recovery I->J K Compare EPSC Amplitude, Decay Time, and Area (Baseline vs. This compound) J->K

Diagram 3: Experimental Workflow for Whole-Cell Patch-Clamp
Behavioral Assay: Delayed Non-Match-to-Sample (DNMS) Task

This task is used to assess short-term spatial working memory in rodents, a cognitive domain hypothesized to be enhanced by this compound.

Objective: To determine if this compound improves performance on a task requiring the rat to remember a previously visited location after a time delay.

Methodology:

  • Apparatus: A T-maze or an operant chamber with two retractable levers is typically used. The animal is food-restricted to motivate performance for a food reward (e.g., a sucrose pellet).[17][18]

  • Training: Rats are extensively trained on the task rule: "do not respond to the lever/arm that was just presented."[19]

  • Task Phases: Each trial consists of two main phases:

    • Sample Phase: One lever is extended (or one arm of a T-maze is opened). The rat must press the lever to receive a reward. This establishes the "sample" location to be remembered.[17]

    • Delay Phase: The lever is retracted, and a variable delay period ensues (e.g., ranging from 1 to 40 seconds). During this time, the rat must hold the sample location in its working memory.[17][19]

    • Choice Phase: Both levers are extended. To receive a reward, the rat must press the opposite (non-match) lever from the one presented in the sample phase. A correct choice is rewarded; an incorrect choice is not.[17]

  • Drug Administration: On test days, rats are administered an intraperitoneal (i.p.) injection of either this compound (e.g., 10-35 mg/kg) or a vehicle control solution a few minutes before the start of the behavioral session.[11]

  • Data Analysis: The primary measure is the percentage of correct choices, particularly as a function of the delay interval. An improvement in performance, especially at longer delays where memory is more challenged, indicates a cognitive-enhancing effect of the drug.[19] Studies found that this compound significantly improved performance on trials with delays of 6–35 seconds.[19]

References

CX516: A Positive Allosteric Modulator of AMPA Receptors - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CX516, a member of the ampakine class of drugs, is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It enhances excitatory neurotransmission by potentiating AMPA receptor function, primarily through a reduction in the rate of receptor deactivation. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative effects on receptor kinetics, detailed experimental protocols for its characterization, and relevant signaling pathways. The information is intended for researchers, scientists, and drug development professionals working on glutamatergic neurotransmission and the development of cognitive enhancers.

Introduction

The AMPA receptor is a key mediator of fast excitatory synaptic transmission in the central nervous system and plays a critical role in synaptic plasticity, learning, and memory. Positive allosteric modulators of AMPA receptors, such as this compound, represent a promising therapeutic strategy for a range of neurological and psychiatric disorders characterized by cognitive deficits. This compound, also known as Ampalex, was one of the first ampakines to be developed and has been instrumental in understanding the therapeutic potential of this drug class. Although its clinical development was hampered by low potency and a short half-life, it remains a valuable research tool for studying AMPA receptor function. This guide summarizes the current knowledge on this compound's interaction with AMPA receptors.

Mechanism of Action

This compound is a "low-impact" ampakine, meaning it has a modest effect on AMPA receptor desensitization compared to "high-impact" ampakines. Its primary mechanism of action is to slow the deactivation of the AMPA receptor channel following glutamate binding. This leads to an increase in the amplitude and duration of the excitatory postsynaptic current (EPSC).

Binding Site: this compound binds to an allosteric site on the AMPA receptor, distinct from the glutamate binding site. This site is located at the interface of the ligand-binding domain (LBD) dimer, near the hinge region that controls channel gating. This binding stabilizes the open conformation of the channel, thereby slowing its deactivation.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data on the effects of this compound on AMPA receptor function from various studies.

Table 1: Potency and Efficacy of this compound

ParameterValueCell Type / Receptor SubtypeReference
EC50 2.8 ± 0.9 mMPyramidal neurons (Prefrontal Cortex)
> 1000 µMHEK293 cells expressing human GluA4
Emax 4.8 ± 1.4-fold increase in glutamate-evoked currentPyramidal neurons (Prefrontal Cortex)
Glutamate Potency 3-fold increasePyramidal neurons (Prefrontal Cortex)

Table 2: Effects of this compound on AMPA Receptor Kinetics

Kinetic ParameterEffect of this compoundNotesReference
Deactivation Slows the rate of deactivationThis is the primary mechanism of action.
Desensitization Modest decelerationProduces little change in the degree of desensitization.
mEPSC Frequency No significant change
mEPSC Amplitude IncreasedReturns to near-normal levels in a disease model.

Experimental Protocols

This section provides a detailed methodology for a key experiment used to characterize this compound: Whole-Cell Patch-Clamp Electrophysiology .

Whole-Cell Patch-Clamp Recording from Cultured Neurons or Acute Brain Slices

This protocol is designed to measure the effect of this compound on AMPA receptor-mediated currents.

I. Materials and Solutions

  • Artificial Cerebrospinal Fluid (aCSF):

    • 126 mM NaCl

    • 3 mM KCl

    • 2 mM MgSO4

    • 2 mM CaCl2

    • 1.25 mM NaH2PO4

    • 26.4 mM NaHCO3

    • 10 mM Glucose

    • Bubble with 95% O2 / 5% CO2 (carbogen) for at least 30 minutes before use. The pH should be 7.4.

  • Internal Solution (for patch pipette):

    • 115 mM K-Gluconate

    • 4 mM NaCl

    • 2 mM ATP-Mg

    • 0.3 mM GTP-Na

    • 40 mM HEPES

    • Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in aCSF on the day of the experiment.

II. Equipment

  • Patch-clamp amplifier and data acquisition system

  • Microscope with DIC optics

  • Micromanipulators

  • Perfusion system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Pipette puller

III. Procedure

  • Preparation:

    • Prepare acute brain slices (e.g., hippocampus or prefrontal cortex) or cultured neurons.

    • Continuously perfuse the recording chamber with carbogenated aCSF at a rate of 1.5-2 mL/min.

    • Pull patch pipettes with a resistance of 3-7 MΩ when filled with the internal solution.

  • Obtaining a Whole-Cell Recording:

    • Approach a target neuron with the patch pipette while applying positive pressure.

    • Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

  • Recording AMPA Receptor-Mediated Currents:

    • Voltage-Clamp Mode: Clamp the cell at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs).

    • Evoked EPSCs (eEPSCs): Stimulate presynaptic afferents using a bipolar stimulating electrode to evoke synaptic responses.

    • Miniature EPSCs (mEPSCs): In the presence of tetrodotoxin (TTX, 1 µM) to block action potentials, record spontaneous mEPSCs.

  • Application of this compound:

    • Establish a stable baseline recording of AMPA receptor-mediated currents.

    • Bath-apply this compound at the desired concentration through the perfusion system.

    • Allow sufficient time for the drug to equilibrate in the recording chamber (typically several minutes).

    • Record the effects of this compound on the amplitude, decay kinetics, and frequency (for mEPSCs) of the currents.

  • Data Analysis:

    • Measure the peak amplitude and decay time constant (τ) of the EPSCs before and after this compound application.

    • For mEPSCs, analyze changes in amplitude, frequency, and decay kinetics.

    • Construct concentration-response curves to determine the EC50 of this compound.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways involving AMPA receptors and how this compound modulates them.

AMPA_Signaling Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Presynaptic Presynaptic Terminal Presynaptic->Glutamate Release Na_Influx Na+ Influx AMPA_R->Na_Influx Opens This compound This compound This compound->AMPA_R Binds (Allosteric) Depolarization Postsynaptic Depolarization Na_Influx->Depolarization NMDA_R NMDA Receptor Depolarization->NMDA_R Activates Mg_Block Mg2+ Block Removal NMDA_R->Mg_Block Ca_Influx Ca2+ Influx Mg_Block->Ca_Influx CaMKII CaMKII Ca_Influx->CaMKII Activates LTP Long-Term Potentiation (LTP) CaMKII->LTP Induces

Canonical AMPA Receptor Signaling Pathway. This diagram illustrates the sequence of events following glutamate release, leading to postsynaptic depolarization and the induction of Long-Term Potentiation (LTP). This compound enhances this pathway by potentiating AMPA receptor function.

Noncanonical_AMPA_Signaling Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Lyn_Kinase Lyn Kinase AMPA_R->Lyn_Kinase Activates MAPK_Pathway MAPK Pathway Lyn_Kinase->MAPK_Pathway Activates BDNF_Expression BDNF Gene Expression MAPK_Pathway->BDNF_Expression Increases

Non-Canonical AMPA Receptor Signaling. This diagram shows a signaling pathway independent of ion flux, where AMPA receptor activation leads to the activation of the Src-family tyrosine kinase Lyn, which in turn activates the MAPK pathway and increases BDNF expression.

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing a positive allosteric modulator of AMPA receptors like this compound.

Experimental_Workflow Compound_Synthesis Compound Synthesis and Purification Primary_Screening Primary Screening (e.g., High-Throughput Electrophysiology) Compound_Synthesis->Primary_Screening Concentration_Response Concentration-Response Analysis (EC50, Emax) Primary_Screening->Concentration_Response Active Compounds Kinetic_Analysis Kinetic Analysis (Deactivation, Desensitization) Concentration_Response->Kinetic_Analysis Subunit_Selectivity Subunit Selectivity (Recombinant Receptors) Kinetic_Analysis->Subunit_Selectivity In_Vivo_Studies In Vivo Studies (Behavioral Models) Subunit_Selectivity->In_Vivo_Studies

Workflow for Characterizing an AMPA Receptor PAM. This diagram illustrates the logical progression of experiments, from initial screening to in vivo behavioral studies, for a compound like this compound.

Conclusion

This compound has been a foundational tool in the study of AMPA receptor modulation. While its own clinical utility has been limited, the insights gained from its characterization have paved the way for the development of more potent and specific AMPA receptor PAMs. This technical guide provides a comprehensive resource for researchers aiming to understand and utilize this compound in their studies of glutamatergic neurotransmission and cognitive enhancement. The provided data, protocols, and diagrams offer a framework for the continued investigation of this important class of molecules.

The Role of CX516 in Enhancing Synaptic Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: CX516, a pioneering member of the ampakine class of drugs, has been instrumental in advancing our understanding of synaptic plasticity and cognitive enhancement. As a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, this compound enhances glutamatergic neurotransmission, a fundamental process for learning and memory. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on synaptic function, the signaling pathways it influences, and detailed protocols from key experimental studies. While its clinical efficacy in humans has been limited by low potency and a short half-life, this compound remains a critical reference compound in neuroscience research.[1]

Core Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors

This compound is an ampakine that binds to an allosteric site on the AMPA receptor.[2] This binding modulates the receptor's function by slowing its deactivation and desensitization, thereby prolonging the channel's open time in response to glutamate binding.[2] This action results in an increased influx of Na+ ions for a given presynaptic glutamate release, leading to a larger and more sustained excitatory postsynaptic potential (EPSP). This enhanced depolarization is crucial for relieving the magnesium (Mg2+) block on the N-methyl-D-aspartate (NMDA) receptor, a key step in initiating the downstream signaling cascades required for long-term potentiation (LTP), a cellular correlate of memory formation.[2][3][4]

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane cluster_2 Intracellular Signaling Glutamate Glutamate AMPA_R AMPA Receptor Ion Channel Glutamate->AMPA_R Binds NMDA_R NMDA Receptor Mg2+ Block Ion Channel Glutamate->NMDA_R Binds Na Na+ AMPA_R:ion->Na Influx Ca Ca2+ NMDA_R:ion->Ca Influx This compound This compound This compound->AMPA_R Allosteric Modulation LTP LTP Induction (Synaptic Strengthening) Ca->LTP Depolarization Membrane Depolarization Remove_Mg Removal of Mg2+ Block Depolarization->Remove_Mg Remove_Mg->NMDA_R:ion Activates

Caption: Mechanism of this compound at the glutamatergic synapse.

Quantitative Effects on Synaptic Function and Behavior

This compound has demonstrated measurable effects on synaptic currents, neuronal firing, and cognitive performance in various experimental models. The data below summarizes key quantitative findings.

Table 1: Electrophysiological and Behavioral Effects of this compound

Experimental Model Measured Parameter Treatment Result Reference
Cultured Cells Steady-State Current (Glutamate-induced) 6 mM this compound ~1000% increase [5]
Organotypic Hippocampal Slices (Chloroquine-treated) mEPSC Frequency & Amplitude This compound (concentration not specified) Return to near-normal levels from a decreased state [6]
Organotypic Hippocampal Slices (Chloroquine-treated) AMPAR Single Channel Open Probability & Mean Open Time This compound (concentration not specified) Significant recovery from an impaired state [6]
In vivo Rat Hippocampus (CA1 & CA3) Neuronal Firing Rate (during DNMS task) 35 mg/kg this compound 100-350% increase during correct trials [2][7]
In vivo Rat Model (DNMS Task) Performance at Long Delays (6-35s) 35 mg/kg this compound (alternating days for 17 days) Marked and progressive improvement [8][9][10]
In vivo Rat Model (DNMS Task) Performance Increase from Baseline 35 mg/kg this compound 14.3 ± 3.5% mean increase (vs. 1.9 ± 1.5% for control) [9]

| In vivo Rat Model (PCP-induced deficit) | Extradimensional Shift Performance | 10 and 20 mg/kg this compound, s.c. | Significant attenuation of deficits |[11] |

Modulation of Signaling Pathways: The BDNF Connection

Beyond direct AMPA receptor modulation, ampakines like this compound can indirectly influence signaling cascades crucial for long-term synaptic health and plasticity, notably the Brain-Derived Neurotrophic Factor (BDNF) pathway. Chronic administration of ampakines has been shown to increase the expression of BDNF mRNA and protein.[12][13] The proposed mechanism involves the increased neuronal activity and calcium influx initiated by enhanced AMPA receptor function, which in turn activates transcription factors (e.g., CREB) that promote BDNF gene expression. The subsequent release of BDNF activates its receptor, Tropomyosin receptor kinase B (TrkB), initiating downstream pathways (e.g., MAPK/ERK, PI3K/Akt) that support synaptic growth and efficacy.[14][15]

This compound This compound AMPAR AMPA Receptor This compound->AMPAR Modulates NMDAR NMDA Receptor AMPAR->NMDAR Enhances Depolarization Ca_Influx Ca2+ Influx NMDAR->Ca_Influx BDNF_Gene BDNF Gene Transcription BDNF_Release BDNF Release BDNF_Gene->BDNF_Release TrkB TrkB Receptor BDNF_Release->TrkB Activates PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK CREB CREB Activation Ca_Influx->CREB CREB->BDNF_Gene Synaptic_Plasticity Enhanced Synaptic Plasticity & Growth PI3K_Akt->Synaptic_Plasticity MAPK_ERK->Synaptic_Plasticity

Caption: this compound-mediated activation of the BDNF signaling cascade.

Key Experimental Protocols

In Vitro: Organotypic Hippocampal Slice Electrophysiology

This protocol is based on studies investigating this compound's ability to rescue synaptic deficits.[6]

  • Objective: To assess the effect of this compound on AMPA receptor-mediated synaptic transmission in a disease model.

  • Model: Organotypic hippocampal slice cultures from Sprague-Dawley rats. A model of lysosomal dysfunction is created by treating slices with chloroquine to induce protein accumulation and synaptic impairment.

  • Methodology:

    • Slice Preparation: Hippocampi are dissected from P8-P10 rat pups and sectioned into 400 µm slices. Slices are cultured on semi-permeable membranes for several days.

    • Disease Induction: Cultures are treated with chloroquine (e.g., 10 µM) for a specified period to induce synaptic dysfunction.

    • Electrophysiology: Whole-cell patch-clamp recordings are performed on CA1 pyramidal neurons.

    • Data Acquisition: Miniature excitatory postsynaptic currents (mEPSCs) are recorded in the presence of a sodium channel blocker (e.g., Tetrodotoxin, TTX) to isolate spontaneous, action potential-independent synaptic events. Baseline mEPSC frequency and amplitude are recorded.

    • Drug Application: this compound is bath-applied to the slices, and mEPSCs are recorded again.

    • Analysis: Changes in mEPSC frequency (reflecting presynaptic release probability) and amplitude (reflecting postsynaptic receptor function) are quantified and compared before and after this compound application. Single-channel properties can be further analyzed using non-stationary fluctuation analysis.

In Vivo: Delayed-Nonmatch-to-Sample (DNMS) Behavioral Task

This protocol is adapted from studies examining the cognitive-enhancing effects of this compound in rats.[8][9][16]

  • Objective: To evaluate the effect of this compound on short-term spatial memory.

  • Model: Adult male rats.

  • Methodology:

    • Apparatus: A T-maze or similar apparatus where the rat must choose between two arms.

    • Training (Pre-Drug): Animals are trained to criterion performance. A typical trial consists of:

      • Sample Phase: One arm of the maze is blocked, forcing the rat into the other arm to receive a reward.

      • Delay Phase: The rat is held in the starting area for a variable delay period (e.g., 1 to 40 seconds).

      • Choice Phase: Both arms are now open, and the rat must enter the previously unvisited arm (the "non-match") to receive a reward.

    • Drug Administration:

      • Dose: this compound (e.g., 35 mg/kg) or vehicle is prepared in a suitable solution (e.g., 25% 2-hydroxypropyl-β-cyclodextrin).[8]

      • Route: Intraperitoneal (i.p.) or subcutaneous (s.c.) injection is administered approximately 5-15 minutes before the testing session.

    • Testing: A multi-day regimen is often used, such as alternating days of this compound and vehicle injections for over two weeks, followed by a washout period of vehicle-only injections to test for lasting effects.

    • Analysis: Performance is measured as the percentage of correct choices, particularly as a function of the delay interval duration. Data from this compound-treated days are compared to vehicle days and to the pre-drug baseline.

cluster_0 In Vivo DNMS Workflow start Start training Train Rats on DNMS Task to Criterion start->training baseline Record Baseline Performance (Vehicle Injections) training->baseline drug_admin Administer this compound or Vehicle (Alternating Days) baseline->drug_admin testing Test DNMS Performance drug_admin->testing testing->drug_admin Repeat for ~17 Days washout Washout Period (Vehicle Only) testing->washout End of Drug Phase analysis Analyze Data washout->analysis

Caption: Workflow for a typical in vivo behavioral study using this compound.

Summary of Preclinical and Clinical Findings

While preclinical studies in animal models consistently demonstrated the potential of this compound to facilitate synaptic plasticity and improve performance in learning and memory tasks[2][6][8], its translation to human clinical trials yielded disappointing results.[1] Trials for conditions such as Alzheimer's disease, schizophrenia, and Fragile X syndrome did not show significant cognitive improvement.[2][17][18] This was largely attributed to the compound's low potency and unfavorable pharmacokinetic profile, including a short half-life of about 45 minutes.[1] Despite its clinical limitations, this compound established a crucial proof-of-concept and serves as an invaluable research tool and a benchmark against which newer, more potent ampakines like CX717 and farampator are compared.[1]

References

The Nootropic Ampakine CX516: A Technical Guide to its Core Mechanisms and Cognitive Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CX516, a pioneering member of the ampakine class of drugs, has been a subject of significant research interest for its potential nootropic effects. As a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, this compound enhances glutamatergic neurotransmission, a fundamental process in synaptic plasticity, learning, and memory. This technical guide provides a comprehensive overview of the core pharmacology of this compound, detailing its mechanism of action, summarizing key experimental findings, and outlining the methodologies employed in its investigation. While early enthusiasm for this compound was tempered by mixed results in human clinical trials, it remains a critical reference compound for the development of novel cognitive enhancers.

Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors

This compound exerts its effects by binding to an allosteric site on the AMPA receptor, distinct from the glutamate binding site.[1] This binding event modulates the receptor's conformational state, leading to a prolongation of the ion channel opening in response to glutamate.[1] This enhanced receptor activity results in an increased influx of cations, primarily Na+ and Ca2+, into the postsynaptic neuron, thereby augmenting the excitatory postsynaptic potential (EPSP). The primary mechanism of this compound is to slow the deactivation and desensitization of the AMPA receptor, effectively amplifying the synaptic response to glutamate.[2][3]

The following diagram illustrates the signaling pathway of AMPA receptor activation and the modulatory effect of this compound.

CX516_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicles Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Action Potential AMPA_Receptor AMPA Receptor Glutamate_Release->AMPA_Receptor Binds to Ion_Channel Ion Channel (Na+, Ca2+) AMPA_Receptor->Ion_Channel Opens CX516_Binding_Site Allosteric Site CX516_Binding_Site->AMPA_Receptor Modulates EPSP Enhanced EPSP Ion_Channel->EPSP Leads to This compound This compound This compound->CX516_Binding_Site Binds to

Figure 1: this compound Mechanism of Action

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize quantitative data from key studies investigating the effects of this compound.

Table 1: Preclinical (Animal) Studies
Study FocusAnimal ModelDosageKey Quantitative FindingsReference
Cognitive Enhancement Rats10 and 20 mg/kg, s.c.Significantly attenuated extradimensional shift deficits induced by phencyclidine.[4]
Short-Term Memory Rats35 mg/kg, i.p.Improved performance in a delayed-nonmatch-to-sample (DNMS) task, particularly at longer delays (>5 sec).[5][6]
Electrophysiology Rat Hippocampal SlicesNot specifiedIncreased mEPSC frequency and amplitude; increased probability of opening and mean open time of single AMPA receptor channels.[7]
Hippocampal Cell Firing Rats35 mg/kg, i.p.Increased hippocampal CA1 and CA3 cell firing by 100-350% during correct trials in a DNMS task.[1][6]
Table 2: Clinical (Human) Studies
Study FocusParticipant PopulationDosageKey Quantitative FindingsReference
Schizophrenia (Cognitive Deficits) Stable schizophrenia patients900 mg t.i.d. for 4 weeksNo significant difference from placebo on the composite cognitive score. Effect size of -0.19 for clozapine-treated and 0.24 for olanzapine/risperidone-treated patients.[1]
Mild Cognitive Impairment Elderly participants900 mg t.i.d. for 4 weeksPrimary outcome was the 15-item Word List Delayed Recall test. (Results not explicitly detailed in provided snippets).[8][9]
Alzheimer's Disease Patients with dementia900 mg t.i.d. for 12 weeksStudy aimed to measure drug-induced alterations in intellectual function using standardized neuropsychological tests.[10]
Fragile X Syndrome Individuals with Fragile X SyndromeNot specifiedNo significant improvement in memory (primary outcome) or other secondary measures compared to placebo. 12.5% frequency of allergic rash in the this compound group.[11][12]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of typical experimental protocols used in the evaluation of this compound.

Animal Model of Schizophrenia (Attentional Set-Shifting Task)
  • Subjects: Adult male Lister Hooded rats.

  • Drug Administration: this compound (10 and 20 mg/kg) or vehicle administered subcutaneously (s.c.) 30 minutes prior to behavioral testing. Phencyclidine (PCP) was used to induce cognitive deficits.

  • Experimental Design: A between-subjects design where different groups of rats received either vehicle, PCP alone, or PCP in combination with this compound.

  • Behavioral Assay (Attentional Set-Shifting): This task assesses cognitive flexibility. Rats are trained to discriminate between two stimuli based on a specific dimension (e.g., odor). The rule for correct discrimination is then changed, requiring the animal to shift its attention to a new dimension (e.g., digging medium). The key measure is the number of trials required to learn the new rule (extradimensional shift).

  • Data Analysis: The number of trials to criterion for the extradimensional shift was compared across the different treatment groups using analysis of variance (ANOVA).

Human Clinical Trial in Schizophrenia
  • Participants: Stable outpatients aged 18-65 with a DSM-IV diagnosis of schizophrenia, treated with stable doses of clozapine, olanzapine, or risperidone.

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial lasting 4 weeks, with a 4-week follow-up.

  • Intervention: this compound (900 mg three times daily) or matching placebo administered orally as an add-on to their existing antipsychotic medication.

  • Outcome Measures:

    • Primary: Change from baseline in a composite cognitive score at week 4.

    • Secondary: Changes in individual cognitive tests and symptom rating scales (e.g., Positive and Negative Syndrome Scale - PANSS).

  • Safety Monitoring: Regular monitoring of vital signs, adverse events, and laboratory parameters.

  • Data Analysis: The primary endpoint was analyzed using an intent-to-treat approach, comparing the change in the composite cognitive score between the this compound and placebo groups.

The following diagram illustrates a generalized workflow for a clinical trial investigating this compound.

Clinical_Trial_Workflow cluster_setup Study Setup cluster_execution Trial Execution cluster_analysis Data Analysis & Reporting Protocol_Development Protocol Development & IRB Approval Patient_Recruitment Patient Recruitment & Informed Consent Protocol_Development->Patient_Recruitment Baseline_Assessment Baseline Assessment (Cognitive & Clinical) Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm This compound Administration Randomization->Treatment_Arm Placebo_Arm Placebo Administration Randomization->Placebo_Arm Follow_Up Follow-up Assessments (e.g., Week 4, Week 8) Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up Data_Collection Data Collection & Management Follow_Up->Data_Collection Statistical_Analysis Statistical Analysis (Efficacy & Safety) Data_Collection->Statistical_Analysis Results_Reporting Results Interpretation & Reporting Statistical_Analysis->Results_Reporting

Figure 2: Generalized Clinical Trial Workflow

Conclusion

This compound has been instrumental in advancing our understanding of AMPA receptor modulation as a therapeutic strategy for cognitive enhancement. While its clinical efficacy in human trials has been limited, potentially due to factors such as low potency and a short half-life, the preclinical data clearly demonstrate its ability to enhance synaptic plasticity and improve performance in memory-related tasks.[13] The methodologies developed and refined during the investigation of this compound have paved the way for the development of more potent and selective second-generation ampakines. For researchers and drug development professionals, this compound serves as a valuable case study, highlighting the challenges of translating promising preclinical findings into clinically effective nootropic agents and underscoring the importance of optimizing pharmacokinetic and pharmacodynamic properties in the pursuit of cognitive enhancement.

References

CX516: A Technical Deep Dive into its Enhancement of Long-Term Potentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CX516, a member of the ampakine class of drugs, has garnered significant interest for its potential as a cognitive enhancer. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's impact on long-term potentiation (LTP), a cellular correlate of learning and memory. By acting as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, this compound enhances excitatory synaptic transmission and facilitates the induction and maintenance of LTP. This document synthesizes quantitative data from key studies, details relevant experimental protocols, and visualizes the intricate signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a primary mechanism for learning and memory formation in the brain. The modulation of LTP presents a promising avenue for the development of therapeutics for cognitive disorders. This compound (1-(quinoxalin-6-ylcarbonyl)piperidine) is a pioneering ampakine compound that has been instrumental in elucidating the role of AMPA receptor modulation in synaptic plasticity. This guide explores the core actions of this compound on LTP, providing a detailed examination of its effects on synaptic physiology and the downstream molecular cascades.

Mechanism of Action of this compound

This compound is a positive allosteric modulator of AMPA receptors, meaning it binds to a site on the receptor distinct from the glutamate binding site. This binding event does not activate the receptor directly but rather enhances its response to glutamate. The primary mechanism of action involves slowing the deactivation and desensitization of the AMPA receptor channel, thereby prolonging the influx of sodium ions and increasing the amplitude and duration of the excitatory postsynaptic potential (EPSP).[1] This enhanced depolarization is crucial for the induction of N-methyl-D-aspartate (NMDA) receptor-dependent LTP.

Quantitative Impact of this compound on Synaptic Transmission and Plasticity

The potentiation of AMPA receptor function by this compound translates to measurable changes in synaptic activity and plasticity. While specific dose-response data on the magnitude of LTP enhancement by this compound remains a subject of ongoing research, studies have provided quantitative insights into its effects on neuronal firing and synaptic currents.

ParameterEffect of this compoundQuantitative DataReference
Neuronal Firing Rate Increased firing rate of hippocampal CA1 and CA3 neurons during memory tasks.100-350% increase in firing rate on correct trials.Hampson et al., 1998[2]
mEPSC Frequency Reversal of deficits in a disease model.Returned to near-normal levels from a significantly decreased state.Kanju et al., 2008[3][4]
mEPSC Amplitude Reversal of deficits in a disease model.Returned to near-normal levels from a significantly decreased state.Kanju et al., 2008[3][4]

Table 1: Quantitative Effects of this compound on Neuronal and Synaptic Parameters

Signaling Pathways Modulated by this compound in LTP

The facilitation of LTP by this compound is not solely a consequence of enhanced AMPA receptor currents but also involves the activation of downstream signaling cascades critical for the consolidation of synaptic changes. A key pathway implicated is the Brain-Derived Neurotrophic Factor (BDNF)-Tropomyosin receptor kinase B (TrkB) signaling cascade, which in turn activates the transcription factor cAMP response element-binding protein (CREB).

CX516_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Spine Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR NMDAR NMDA Receptor Glutamate->NMDAR This compound This compound This compound->AMPAR Allosteric Modulation Ca_influx Ca²⁺ Influx AMPAR->Ca_influx Depolarization (removes Mg²⁺ block) NMDAR->Ca_influx CaMKII CaMKII Ca_influx->CaMKII BDNF_release BDNF Release CaMKII->BDNF_release TrkB TrkB Receptor BDNF_release->TrkB Autocrine/Paracrine Signaling CREB CREB TrkB->CREB Activates Signaling Cascade pCREB pCREB CREB->pCREB Phosphorylation (Ser133) Gene_expression Gene Expression (LTP-related proteins) pCREB->Gene_expression

Figure 1: this compound-mediated signaling cascade in LTP.

The enhanced depolarization caused by this compound-modulated AMPA receptors facilitates the activation of NMDA receptors, leading to calcium influx. This calcium signal activates calcium/calmodulin-dependent protein kinase II (CaMKII), which is a critical step in triggering the release of BDNF. BDNF then acts on TrkB receptors, initiating a signaling cascade that culminates in the phosphorylation of CREB at Serine 133. Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of genes encoding proteins necessary for the late phase of LTP and the structural remodeling of synapses.

Experimental Protocols

The investigation of this compound's effects on LTP relies on well-established electrophysiological techniques in rodent hippocampal slices. The following sections detail the key experimental procedures.

Preparation of Acute Hippocampal Slices
  • Animal Euthanasia and Brain Extraction: Adult male Sprague-Dawley rats (6-8 weeks old) are anesthetized with isoflurane and decapitated. The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (ACSF).

  • ACSF Composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 26 NaHCO₃, 10 dextrose, and 2 CaCl₂.

  • Slicing: The hippocampi are dissected, and transverse slices (400 µm thick) are prepared using a vibratome in ice-cold ACSF.

  • Recovery: Slices are transferred to a holding chamber containing oxygenated ACSF at room temperature (22-25°C) and allowed to recover for at least 1 hour before recording.

Electrophysiological Recording of Field Excitatory Postsynaptic Potentials (fEPSPs)
  • Recording Setup: A single slice is transferred to a recording chamber continuously perfused with oxygenated ACSF at 30-32°C. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is positioned in the stratum radiatum of the CA1 region to record fEPSPs.

  • Baseline Recording: Baseline synaptic responses are evoked by delivering single pulses (0.1 ms duration) every 30 seconds at an intensity that elicits a fEPSP of 30-40% of the maximal response. A stable baseline is recorded for at least 20 minutes.

  • Drug Application: this compound is dissolved in ACSF to the desired concentration and perfused through the recording chamber for a predetermined period before LTP induction.

Induction of Long-Term Potentiation (Theta-Burst Stimulation)

A commonly used protocol to induce LTP that mimics in vivo hippocampal neuronal activity is theta-burst stimulation (TBS).[5][6][7]

  • TBS Protocol: A typical TBS protocol consists of 10 trains of 4 pulses at 100 Hz, with an inter-train interval of 200 ms. This entire sequence can be repeated 2-3 times with a 20-second interval.

  • Post-Induction Recording: Following TBS, fEPSPs are recorded for at least 60 minutes to monitor the induction and maintenance of LTP. The magnitude of LTP is quantified as the percentage increase in the fEPSP slope compared to the pre-induction baseline.

LTP_Experimental_Workflow cluster_prep Slice Preparation cluster_recording Electrophysiology start Euthanasia & Brain Extraction slicing Hippocampal Slicing (400 µm) start->slicing recovery Recovery in ACSF (>1 hr) slicing->recovery baseline Baseline fEPSP Recording (20 min) recovery->baseline drug_app This compound Application baseline->drug_app ltp_induction LTP Induction (Theta-Burst Stimulation) drug_app->ltp_induction post_ltp Post-LTP Recording (≥60 min) ltp_induction->post_ltp analysis Data Analysis (% fEPSP Slope Increase) post_ltp->analysis

Figure 2: Experimental workflow for studying this compound's effect on LTP.

Conclusion

This compound serves as a powerful pharmacological tool for investigating the mechanisms of synaptic plasticity. Its ability to positively modulate AMPA receptors leads to a significant enhancement of LTP, a process intricately linked to learning and memory. This is achieved through both direct effects on synaptic transmission and the activation of crucial downstream signaling pathways, including the BDNF-TrkB-CREB cascade. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other ampakines as potential therapeutic agents for cognitive enhancement. Further research focusing on precise dose-response relationships and the long-term consequences of AMPA receptor modulation will be vital for translating these preclinical findings into clinical applications.

References

The Ampakine CX516: A Technical Overview of its Early Research and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CX516, also known as Ampalex, was one of the first synthetic compounds to be classified as an ampakine—a class of drugs that positively modulate the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Its discovery in the early 1990s by Cortex Pharmaceuticals marked a significant step forward in the exploration of cognitive enhancement and the potential for treating a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the early research and discovery of this compound, focusing on its mechanism of action, preclinical evaluation, and initial clinical investigations.

Core Compound Details

PropertyDetail
Chemical Name 1-(Quinoxalin-6-ylcarbonyl)piperidine
Synonyms BDP-12
Molecular Formula C₁₅H₁₇N₃O
Mechanism of Action Positive Allosteric Modulator of AMPA Receptors

Mechanism of Action: Modulating the AMPA Receptor

This compound exerts its effects by binding to an allosteric site on the AMPA receptor, a key player in fast excitatory synaptic transmission in the central nervous system. This binding prolongs the time the receptor's ion channel remains open in response to glutamate, thereby enhancing the influx of sodium and calcium ions into the postsynaptic neuron.[1] This potentiation of the glutamate signal leads to a larger and more sustained excitatory postsynaptic potential (EPSP).

The primary downstream effects of this compound's modulation of the AMPA receptor are linked to the facilitation of long-term potentiation (LTP), a cellular mechanism widely considered to be a neural correlate of learning and memory. By enhancing AMPA receptor function, this compound lowers the threshold for LTP induction.[1]

Signaling Pathway

The enhanced influx of cations through the AMPA receptor channel, facilitated by this compound, leads to a greater depolarization of the postsynaptic membrane. This depolarization is crucial for the activation of NMDA receptors, another type of glutamate receptor, by removing the magnesium block. The subsequent influx of calcium through NMDA receptors activates key intracellular signaling cascades, including those involving Calcium/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase A (PKA). These kinases play a critical role in the synaptic plasticity events that underpin learning and memory.

AMPA_Signaling_Pathway Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds This compound This compound This compound->AMPAR Modulates Na_Ca_Influx Na+ / Ca2+ Influx AMPAR->Na_Ca_Influx Opens Channel Depolarization Postsynaptic Depolarization Na_Ca_Influx->Depolarization NMDAR NMDA Receptor (Mg2+ block removed) Depolarization->NMDAR Activates Ca_Influx Ca2+ Influx NMDAR->Ca_Influx CaMKII CaMKII Activation Ca_Influx->CaMKII PKA PKA Activation Ca_Influx->PKA LTP Long-Term Potentiation (LTP) CaMKII->LTP PKA->LTP Cognitive_Enhancement Cognitive Enhancement LTP->Cognitive_Enhancement

AMPA Receptor signaling pathway modulated by this compound.

Preclinical Research

Early preclinical studies of this compound provided the foundational evidence for its cognitive-enhancing properties. The majority of this research was conducted in rodent models, utilizing a variety of behavioral paradigms to assess learning and memory.

Key Preclinical Findings
Animal ModelBehavioral TaskKey Findings
RatDelayed-Nonmatch-to-Sample (DNMS)This compound improved performance, particularly at longer delay intervals.[2][3]
RatOdor DiscriminationA single dose of this compound improved memory for odor discrimination.[1]
RatWater MazePerformance in the water maze task was improved with this compound administration.[1]
RatRadial MazeThis compound improved performance in the radial maze task.[1]
Experimental Protocol: Delayed-Nonmatch-to-Sample (DNMS) Task in Rats

The DNMS task is a widely used behavioral assay to assess short-term memory in rodents. The protocol for the early studies with this compound generally followed these steps:

  • Apparatus: A two-lever operant chamber.

  • Training: Rats were trained to press a lever for a food reward. They were then trained on the non-matching principle, where they had to press the lever that was not presented in the initial "sample" phase to receive a reward.

  • Procedure:

    • A trial began with the presentation of one of the two levers (the "sample").

    • After the rat pressed the sample lever, a delay period of varying duration was initiated.

    • Following the delay, both levers were presented, and the rat was required to press the "non-matching" lever (the one not presented in the sample phase) to receive a reward.

  • Drug Administration: this compound was administered intraperitoneally at doses ranging from 10 to 70 mg/kg prior to the behavioral testing sessions.[2]

  • Data Analysis: The primary outcome measure was the percentage of correct responses at different delay intervals.

DNMS_Workflow Start Start Trial Present_Sample Present Sample Lever (Left or Right) Start->Present_Sample Rat_Press_Sample Rat Presses Sample Lever Present_Sample->Rat_Press_Sample Delay Delay Period (Variable Duration) Rat_Press_Sample->Delay Present_Choice Present Both Levers Delay->Present_Choice Rat_Choice Rat Chooses a Lever Present_Choice->Rat_Choice Correct Correct Choice (Non-Matching) Rat_Choice->Correct Non-Match Incorrect Incorrect Choice (Matching) Rat_Choice->Incorrect Match Reward Food Reward Correct->Reward End End Trial Incorrect->End Reward->End

Experimental workflow for the Delayed-Nonmatch-to-Sample task.

Early Clinical Research

The promising preclinical data for this compound led to its investigation in human clinical trials for a variety of conditions characterized by cognitive deficits.

Clinical Trials in Schizophrenia

Some of the earliest clinical trials of this compound focused on its potential to ameliorate the cognitive impairments associated with schizophrenia.

Methodology of an Add-on Trial:

  • Design: A multi-center, randomized, double-blind, placebo-controlled trial.

  • Participants: Clinically stable outpatients with a diagnosis of schizophrenia who were receiving a stable dose of an atypical antipsychotic (e.g., clozapine, olanzapine, risperidone).

  • Intervention: Participants were randomized to receive either this compound (e.g., 900 mg three times daily) or a placebo as an add-on to their existing antipsychotic medication for a period of 4 weeks.[1]

  • Cognitive Assessments: A battery of neuropsychological tests was administered at baseline and at the end of the treatment period. These tests assessed various cognitive domains, including:

    • Attention/Vigilance: Continuous Performance Test

    • Verbal Learning and Memory: California Verbal Learning Test

    • Visual Learning and Memory: Wechsler Memory Scale-III Faces subtest

    • Working Memory: Letter-Number Sequencing

    • Executive Function: Wisconsin Card Sorting Test

  • Primary Outcome: The primary endpoint was often a composite score derived from the cognitive battery.

Quantitative Results from an Add-on Trial:

Cognitive DomainThis compound (Mean Change)Placebo (Mean Change)Effect Size (d)
Composite Score -0.040.15-0.19 (clozapine), 0.24 (olanzapine/risperidone)
Verbal Memory 1.20.80.11
Attention 0.30.10.15

Note: Data presented here is a synthesis of findings from early trials and may not represent a single specific study. Effect sizes and mean changes varied across studies.[1]

While some early pilot studies suggested potential benefits, larger, more definitive trials generally failed to demonstrate a significant improvement in cognitive function with this compound as an add-on therapy for schizophrenia.[1][4]

Other Investigated Indications

This compound was also investigated for other conditions, including:

  • Alzheimer's Disease: The rationale was to enhance glutamatergic neurotransmission to compensate for neuronal loss.

  • Attention-Deficit/Hyperactivity Disorder (ADHD): The aim was to improve attention and executive function.

  • Fragile X Syndrome: The goal was to address the underlying cognitive deficits associated with this genetic disorder.

In Vitro Electrophysiological Screening

The discovery and characterization of this compound and other ampakines relied heavily on in vitro electrophysiological techniques to assess their effects on AMPA receptor function.

Experimental Workflow for In Vitro Screening

InVitro_Workflow Start Start Cell_Culture Cell Culture (e.g., HEK293 cells expressing AMPA receptor subunits) Start->Cell_Culture Patch_Clamp Whole-Cell Patch Clamp Recording Setup Cell_Culture->Patch_Clamp Baseline Record Baseline AMPA Receptor Currents (in response to glutamate) Patch_Clamp->Baseline Apply_this compound Apply this compound Baseline->Apply_this compound Record_Modulated Record Modulated AMPA Receptor Currents Apply_this compound->Record_Modulated Analysis Data Analysis: - Amplitude - Decay Kinetics - Desensitization Record_Modulated->Analysis End End Analysis->End

Workflow for in vitro electrophysiological screening of AMPA receptor modulators.

Conclusion

This compound was a pioneering compound in the field of cognitive enhancement. Its discovery and early research provided crucial insights into the therapeutic potential of modulating the AMPA receptor. While this compound itself did not ultimately achieve clinical success, largely due to modest potency and a short half-life, the knowledge gained from its development paved the way for the creation of a new generation of more potent and pharmacokinetically favorable ampakines. The early research on this compound remains a cornerstone in the ongoing quest to develop effective treatments for cognitive dysfunction.

References

An In-depth Technical Guide to CX516 (Ampalex): Chemical Structure, Properties, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CX516, also known as Ampalex, is a pioneering nootropic compound belonging to the ampakine class of drugs. It functions as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a critical component in mediating fast excitatory neurotransmission in the central nervous system. By binding to an allosteric site on the AMPA receptor, this compound enhances glutamatergic signaling, a mechanism that has been investigated for its potential therapeutic benefits in a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and mild cognitive impairment. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. It further details experimental protocols for its synthesis and biological evaluation, and presents key quantitative data in a structured format to facilitate research and development efforts.

Chemical Structure and Physicochemical Properties

This compound is chemically known as 1-(quinoxalin-6-ylcarbonyl)piperidine. Its structure comprises a quinoxaline ring system linked to a piperidine ring via a carbonyl group.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 1-(quinoxalin-6-ylcarbonyl)piperidine[1]
Synonyms Ampalex, BDP-12, Ampakine CX 516[2]
Molecular Formula C₁₄H₁₅N₃O
Molecular Weight 241.29 g/mol
CAS Number 154235-83-3
Appearance White to light brown powderGeneral knowledge
Solubility DMSO: 48 mg/mL (198.93 mM)[2]
SMILES O=C(c1cc2nccnc2cc1)N1CCCCC1
InChI Key ANDGGVOPIJEHOF-UHFFFAOYSA-N

Pharmacological Properties

Mechanism of Action

This compound is a positive allosteric modulator of the AMPA receptor. It binds to a site distinct from the glutamate binding site and modulates the receptor's function. Specifically, this compound slows the deactivation of the AMPA receptor channel, thereby prolonging the duration of the excitatory postsynaptic current (EPSC) generated in response to glutamate.[3] This enhancement of glutamatergic neurotransmission is believed to be the basis for its cognitive-enhancing effects. Notably, this compound has a more pronounced effect on inhibiting the deactivation of GluA2-containing AMPA receptors compared to GluA1-containing receptors and does not significantly alter the receptor's desensitization kinetics or agonist binding affinity.[4]

This compound Mechanism of Action at the AMPA Receptor cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_vesicle->Glutamate Release AMPA_R AMPA Receptor Ion_channel Ion Channel (Na+) AMPA_R->Ion_channel Opens CX516_site Allosteric Site CX516_site->AMPA_R EPSP Enhanced EPSP Ion_channel->EPSP Prolonged Na+ influx leads to Glutamate->AMPA_R Binds to orthosteric site This compound This compound This compound->CX516_site Binds to

This compound binds to an allosteric site on the AMPA receptor, enhancing the effect of glutamate.
Pharmacokinetics

Pharmacokinetic studies have been conducted in both preclinical species and humans. A notable characteristic of this compound is its relatively short half-life.

Table 2: Pharmacokinetic Parameters of this compound

SpeciesDoseRouteT½ (half-life)CmaxTmaxAUCBrain LevelsReference
Rat35 mg/kgi.p.~15-20 min-~40 min (peak effect)-~50 µM[5]
Human900 mg TIDOral~45 min----

Data for Cmax, Tmax, and AUC are not consistently reported in publicly available literature. The provided Tmax for rats reflects the approximate time of peak behavioral effect.

Efficacy

This compound has demonstrated efficacy in various preclinical models of learning and memory.

Table 3: Preclinical Efficacy of this compound

Animal ModelTaskDoseEffectReference
RatDelayed-Nonmatch-to-Sample (DNMS)35 mg/kg (i.p.)Significant improvement in performance, particularly at longer delay intervals.[5][5]
RatOdor DiscriminationSingle doseImproved memory.[3]
RatWater Maze & Radial MazeSingle doseImproved performance.[3]
Rat Hippocampal SlicesLong-Term Potentiation (LTP)-Decreased the amount of afferent activity required to induce LTP.[3]
Rat Hippocampal SlicesExcitatory Postsynaptic Current (EPSC)-Increased size and duration of EPSCs.[3]

Experimental Protocols

Synthesis of 1-(quinoxalin-6-ylcarbonyl)piperidine (this compound)

General Procedure:

  • Preparation of Quinoxaline-6-carboxylic acid: This intermediate can be synthesized through the condensation of 3,4-diaminobenzoic acid with glyoxal. The reaction is typically carried out in a suitable solvent like ethanol or a mixture of water and ethanol, often with mild heating.

  • Activation of the Carboxylic Acid: The resulting quinoxaline-6-carboxylic acid is then activated for amide bond formation. Common methods include conversion to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, or by using a peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS).

  • Amide Coupling: The activated quinoxaline-6-carboxylic acid derivative is then reacted with piperidine in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), usually in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction.

  • Purification: The final product, this compound, is then purified from the reaction mixture using standard techniques such as extraction, chromatography (e.g., column chromatography on silica gel), and/or recrystallization.

General Synthetic Workflow for this compound cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_products Intermediates & Final Product diaminobenzoic_acid 3,4-Diaminobenzoic Acid condensation Condensation diaminobenzoic_acid->condensation glyoxal Glyoxal glyoxal->condensation piperidine Piperidine coupling Amide Coupling piperidine->coupling quinoxaline_acid Quinoxaline-6-carboxylic acid condensation->quinoxaline_acid activation Carboxylic Acid Activation activated_acid Activated Acid (e.g., Acid Chloride) activation->activated_acid This compound This compound coupling->this compound quinoxaline_acid->activation activated_acid->coupling purification Purification (Chromatography/ Recrystallization) This compound->purification

A plausible synthetic route for this compound, starting from commercially available materials.
Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Modulation

This protocol outlines a general method for assessing the effect of this compound on AMPA receptor-mediated currents in cultured neurons or acute brain slices.[5][6]

Materials and Reagents:

  • Cell Culture or Brain Slice Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or acutely prepared brain slices (e.g., hippocampal slices).

  • Artificial Cerebrospinal Fluid (aCSF): Containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, and 1 MgCl₂, bubbled with 95% O₂/5% CO₂.

  • Internal Pipette Solution: Containing (in mM): 135 CsF, 10 CsCl, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 Na₂-ATP, and 0.5 Na-GTP, with pH adjusted to 7.2 with CsOH.

  • Pharmacological Agents: Glutamate or AMPA, tetrodotoxin (TTX) to block voltage-gated sodium channels, picrotoxin to block GABA-A receptors, and this compound stock solution (dissolved in DMSO).

Procedure:

  • Preparation: Prepare and maintain neuronal cultures or acute brain slices according to standard laboratory protocols.

  • Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording Setup: Place the cell culture dish or brain slice in the recording chamber on the stage of an upright microscope and perfuse with aCSF at a constant rate.

  • Obtaining a Whole-Cell Recording:

    • Approach a neuron with the patch pipette while applying positive pressure.

    • Upon contacting the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

    • Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the neuron at a holding potential of -60 mV to -70 mV.

    • Record baseline AMPA receptor-mediated currents by applying brief pulses of glutamate or AMPA.

    • Bath-apply this compound at the desired concentration and allow it to equilibrate.

    • Record AMPA receptor-mediated currents in the presence of this compound.

  • Data Analysis: Measure the amplitude and decay kinetics of the AMPA receptor-mediated currents before and after the application of this compound. An increase in the decay time constant and/or amplitude of the current indicates positive allosteric modulation.

Functional Assay for Potency and Efficacy

Due to the nature of this compound as a positive allosteric modulator, its potency and efficacy are typically determined through functional assays that measure the enhancement of an agonist's effect, rather than through direct binding assays. Electrophysiology, as described above, is a primary method.

General Protocol for Determining EC₅₀:

  • Prepare a concentration-response curve for the agonist (e.g., glutamate) in the absence of this compound. This establishes the baseline response.

  • Prepare a series of dilutions of this compound.

  • For each concentration of this compound, generate a new agonist concentration-response curve.

  • Measure the potentiation of the agonist response at each this compound concentration. This can be quantified as the fold-increase in the agonist's potency (a leftward shift in the EC₅₀ of the agonist) or the increase in the maximal response.

  • Plot the potentiation effect as a function of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ of this compound. The EC₅₀ is the concentration of this compound that produces 50% of its maximal potentiating effect.

Signaling Pathways

This compound, by enhancing AMPA receptor function, influences downstream signaling cascades that are crucial for synaptic plasticity, learning, and memory. The primary effect is an increased influx of Na⁺ ions upon glutamate binding, leading to a stronger and more prolonged depolarization of the postsynaptic membrane. This enhanced depolarization facilitates the activation of NMDA receptors by relieving the magnesium block, leading to Ca²⁺ influx and the activation of calcium-dependent signaling pathways, such as the CaMKII pathway, which are central to the induction of Long-Term Potentiation (LTP).

Simplified AMPA Receptor Signaling Pathway Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds This compound This compound This compound->AMPA_R Modulates Na_influx Increased Na+ Influx AMPA_R->Na_influx Depolarization Enhanced Postsynaptic Depolarization Na_influx->Depolarization NMDA_R NMDA Receptor Depolarization->NMDA_R Activates via Mg_block Relief of Mg2+ Block NMDA_R->Mg_block Ca_influx Ca2+ Influx NMDA_R->Ca_influx CaMKII CaMKII Activation Ca_influx->CaMKII LTP Long-Term Potentiation (LTP) CaMKII->LTP Cognition Enhanced Learning & Memory LTP->Cognition

This compound enhances AMPA receptor activity, leading to downstream effects on synaptic plasticity.

Conclusion

This compound remains a significant tool for neuroscience research, providing a means to probe the role of AMPA receptor modulation in cognitive processes and synaptic plasticity. While its clinical development has been hampered by its pharmacokinetic profile, the study of this compound has paved the way for the development of newer generations of ampakines with improved properties. This guide has summarized the core chemical, pharmacological, and experimental knowledge surrounding this compound, offering a valuable resource for researchers in the field of neuroscience and drug discovery.

References

The Modulatory Effects of CX516 on Glutamate Receptor Subtypes: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CX516, also known as Ampalex, is a pioneering nootropic compound belonging to the ampakine class of drugs.[1] It functions as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system.[1][2] Developed initially for the potential treatment of cognitive decline in conditions such as Alzheimer's disease and mild cognitive impairment, this compound has been instrumental in elucidating the therapeutic potential of AMPA receptor modulation.[3][4] Although its clinical journey has been met with challenges, primarily due to low potency and a short half-life, this compound remains a crucial reference compound in neuroscience research.[1] This technical guide provides an in-depth analysis of this compound's effects on glutamate receptor subtypes, focusing on its mechanism of action, quantitative data, and the experimental protocols used for its characterization.

Primary Target: AMPA Receptors

The principal mechanism of action for this compound is the positive allosteric modulation of AMPA receptors.[1] Unlike direct agonists that bind to the glutamate binding site, this compound binds to a distinct allosteric site on the receptor complex.[5]

Mechanism of Action

The effect of this compound is characterized by:

  • Increased Amplitude of Excitatory Postsynaptic Currents (EPSCs): By prolonging the channel open time, this compound increases the total charge transfer, resulting in a larger postsynaptic potential.[8]

  • Prolongation of EPSCs: The slowed deactivation kinetics lead to a longer duration of the synaptic response.[6][8]

  • Minimal Impact on Desensitization: this compound is classified as a "low-impact" or Type II ampakine, meaning it has only a modest effect on the rate or extent of receptor desensitization—a process where the receptor closes despite the continued presence of glutamate.[8][10] This property is thought to contribute to its relatively good safety profile, with a reduced risk of excitotoxicity and seizure activity compared to "high-impact" ampakines.[6][8]

Quantitative Data on AMPA Receptor Modulation

The potency and efficacy of this compound have been quantified in various experimental systems. The following table summarizes key quantitative data, comparing this compound to other modulators where data is available.

CompoundPreparationParameterValueReference
This compound Acutely isolated prefrontal cortex pyramidal neuronsEC50 (Potentiation of glutamate-evoked currents)2.8 ± 0.9 mM[10]
This compound Acutely isolated prefrontal cortex pyramidal neuronsEmax (Fold increase in glutamate-evoked currents)4.8 ± 1.4[10]
This compound HEK293 cellsEC50156 μM[11]
This compound Acutely isolated substantia nigra dopamine neuronsEC503.7 ± 1.3 mM[12]
This compound Acutely isolated substantia nigra dopamine neuronsEmax (Fold increase)3.8 ± 1.6[12]
LY404187Acutely isolated prefrontal cortex pyramidal neuronsEC50 (Potentiation of glutamate-evoked currents)1.3 ± 0.3 μM[10]
LY404187Acutely isolated prefrontal cortex pyramidal neuronsEmax (Fold increase in glutamate-evoked currents)45.3 ± 8.0[10]

Effects on Other Glutamate Receptor Subtypes

While this compound's primary target is the AMPA receptor, its activity can indirectly influence other glutamate receptor systems.

N-Methyl-D-Aspartate (NMDA) Receptors

This compound does not directly bind to or modulate NMDA receptors. However, its enhancement of AMPA receptor-mediated depolarization has a significant indirect effect on NMDA receptor activation.[10] NMDA receptors are unique in that they are co-agonists for both glutamate and glycine (or D-serine) and are blocked by a magnesium ion (Mg²⁺) at resting membrane potentials.[5] For the Mg²⁺ block to be removed and the channel to open, significant depolarization of the postsynaptic membrane is required.

By increasing the amplitude and duration of AMPA receptor-mediated depolarization, this compound facilitates the expulsion of the Mg²⁺ ion from the NMDA receptor channel pore.[13][14] This enhances NMDA receptor-dependent processes, such as calcium influx and the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[5][13]

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate Glutamate Glutamate Glutamate_vesicle->Glutamate Release AMPA_R AMPA Receptor Depolarization Depolarization AMPA_R->Depolarization Na+ Influx NMDA_R NMDA Receptor Ca_influx Ca²+ Influx NMDA_R->Ca_influx Opens CaMKII CaMKII LTP LTP Induction CaMKII->LTP Phosphorylates & Activates LTP->AMPA_R Increases Trafficking This compound This compound This compound->AMPA_R Positive Modulation Glutamate->AMPA_R Binds Glutamate->NMDA_R Binds Depolarization->NMDA_R Removes Mg²+ Block Ca_influx->CaMKII Activates

This compound's modulation of AMPA receptors and its indirect effect on NMDA receptor activation.
Kainate Receptors

Kainate receptors are another subtype of ionotropic glutamate receptors involved in both pre- and postsynaptic signaling.[8] There is limited specific evidence detailing a direct modulatory effect of this compound on kainate receptors. However, some positive allosteric modulators of AMPA receptors have been shown to also affect kainate receptors, suggesting a potential for cross-reactivity within this class of compounds.[8] Further research is required to definitively characterize the interaction, or lack thereof, between this compound and various kainate receptor subunit compositions.

Metabotropic Glutamate Receptors (mGluRs)

Metabotropic glutamate receptors are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability through slower, second-messenger signaling cascades. Current literature does not indicate that this compound has any direct modulatory effects on mGluRs. Its mechanism is confined to the ionotropic AMPA receptors.

Experimental Protocols

The effects of this compound on glutamate receptors are typically investigated using electrophysiological techniques, particularly whole-cell patch-clamp recordings from neurons in brain slices or cultured cells.

Protocol: Whole-Cell Patch-Clamp Recording in Hippocampal Slices

This protocol is designed to measure the effect of this compound on AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) in CA1 pyramidal neurons of the hippocampus.

1. Slice Preparation:

  • An adult rodent (e.g., rat or mouse) is anesthetized and decapitated, and the brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.
  • The hippocampus is dissected, and 300-400 µm thick coronal or horizontal slices are prepared using a vibratome.
  • Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

2. Recording Setup:

  • A slice is transferred to a recording chamber on the stage of an upright microscope and continuously perfused with oxygenated aCSF.
  • CA1 pyramidal neurons are visualized using differential interference contrast (DIC) optics.
  • Patch pipettes (3-5 MΩ resistance) are pulled from borosilicate glass and filled with an internal solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Na₂, 0.3 GTP-Na₂, adjusted to pH 7.3 with CsOH. QX-314 (a sodium channel blocker) is often included to isolate synaptic currents.

3. Electrophysiological Recording:

  • A whole-cell patch-clamp configuration is established on a CA1 pyramidal neuron. The cell is voltage-clamped at -70 mV to record AMPA receptor-mediated currents while minimizing NMDA receptor activation.
  • Synaptic responses are evoked by placing a stimulating electrode in the Schaffer collateral pathway.
  • A stable baseline of evoked EPSCs is recorded for 5-10 minutes.

4. Drug Application:

  • This compound is dissolved in a stock solution (e.g., DMSO) and then diluted to the final desired concentration in the aCSF.
  • The this compound-containing aCSF is perfused into the recording chamber for 10-15 minutes.
  • Evoked EPSCs are recorded throughout the drug application period.

5. Data Analysis:

  • The amplitude, decay time constant, and total charge transfer of the EPSCs are measured before and after this compound application.
  • Statistical analysis (e.g., paired t-test) is used to determine the significance of any changes in the measured parameters.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep [label="Slice Preparation\n(Hippocampus, 300-400 µm)"]; recover [label="Slice Recovery\n(1 hr in aCSF)"]; setup [label="Transfer to Recording Chamber\n& Visualize CA1 Neuron"]; patch [label="Establish Whole-Cell\nPatch-Clamp Configuration"]; baseline [label="Record Baseline EPSCs\n(Voltage Clamp at -70mV)"]; drug [label="Bath Apply this compound\nin aCSF"]; record_drug [label="Record EPSCs during\nDrug Application"]; washout [label="Washout (Optional)"]; analyze [label="Data Analysis\n(Amplitude, Decay Time)"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep; prep -> recover; recover -> setup; setup -> patch; patch -> baseline; baseline -> drug; drug -> record_drug; record_drug -> washout; washout -> analyze; record_drug -> analyze [style=dashed, label="Without Washout"]; analyze -> end; }

Workflow for an electrophysiological experiment to test this compound's effects.

Conclusion

This compound is a selective positive allosteric modulator of AMPA receptors, exerting its effects primarily by slowing channel deactivation.[6][8] This leads to an enhancement of fast excitatory synaptic transmission. While it does not directly interact with NMDA, kainate, or metabotropic glutamate receptors, its potentiation of AMPA receptor-mediated depolarization indirectly facilitates the activation of NMDA receptors, a critical process for synaptic plasticity.[10] As a "low-impact" ampakine, this compound has a favorable safety profile by minimally affecting receptor desensitization.[8] Despite disappointing results in human clinical trials for cognitive enhancement, largely due to pharmacokinetic limitations, this compound remains an invaluable pharmacological tool for researchers investigating the complexities of glutamatergic neurotransmission and its role in cognitive function.[1][5]

References

Foundational Studies of CX516 in Neuroscience: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CX516, a pioneering compound in the class of ampakines, has been a subject of extensive research in neuroscience for its potential to modulate cognitive function. This technical guide provides an in-depth overview of the foundational studies on this compound, focusing on its core mechanism of action, detailed experimental protocols from key preclinical and clinical studies, and a quantitative analysis of its effects. By acting as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, this compound enhances excitatory neurotransmission, a process fundamental to synaptic plasticity, learning, and memory. This document summarizes critical data from electrophysiological, behavioral, and clinical investigations to serve as a comprehensive resource for researchers in neuropharmacology and drug development.

Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors

This compound exerts its effects by binding to an allosteric site on the AMPA receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system. This binding modulates the receptor's function, leading to an enhancement of glutamatergic signaling.

Key Mechanistic Features:

  • Increased Channel Opening: this compound increases the probability and duration of the AMPA receptor channel opening in response to glutamate binding.

  • Enhanced Excitatory Postsynaptic Currents (EPSCs): This modulation results in an increase in the amplitude and duration of EPSCs.

  • Facilitation of Long-Term Potentiation (LTP): By amplifying the postsynaptic response to high-frequency stimulation, this compound lowers the threshold for the induction of LTP, a cellular correlate of learning and memory.

The potentiation of AMPA receptor function by this compound is a critical mechanism for its observed effects on cognitive processes.

Signaling Pathway of AMPA Receptor Activation and Modulation by this compound

Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds This compound This compound This compound->AMPAR Modulates Na_Ca_Influx Na+/Ca2+ Influx AMPAR->Na_Ca_Influx Opens Depolarization Postsynaptic Depolarization Na_Ca_Influx->Depolarization NMDAR NMDA Receptor (Mg2+ block removed) Depolarization->NMDAR Ca_Influx_NMDA Ca2+ Influx NMDAR->Ca_Influx_NMDA Opens LTP Long-Term Potentiation (LTP) Ca_Influx_NMDA->LTP Initiates

AMPA Receptor signaling cascade modulated by this compound.

Preclinical Studies: Enhancing Cognition in Animal Models

Initial investigations in animal models provided compelling evidence for the cognitive-enhancing effects of this compound. A key paradigm used to assess these effects was the delayed-nonmatch-to-sample (DNMS) task in rats, a measure of short-term spatial memory.

Delayed-Nonmatch-to-Sample (DNMS) Task in Rats

Experimental Protocol:

  • Subjects: Male rats.

  • Apparatus: A two-lever operant chamber.

  • Procedure:

    • Sample Phase: One of the two levers is presented. The rat must press the presented lever.

    • Delay Phase: A variable delay period is introduced.

    • Choice Phase: Both levers are presented. The rat must press the lever that was not presented in the sample phase (the "non-match") to receive a reward.

  • Drug Administration: this compound (35 mg/kg) or vehicle (25% w/v 2-hydroxypropyl-β-cyclodextrin) was administered intraperitoneally (IP) 5 minutes before the behavioral session.[1]

Quantitative Results:

ParameterVehicle ControlThis compound (35 mg/kg IP)Reference
Baseline DNMS Performance ~72% correct~73% correct[2]
Performance with Treatment No significant improvementSignificant improvement, especially at longer delays (6-35s)[1][3]
Hippocampal Neuronal Firing (CA1 & CA3) Baseline firing rates100-350% increase in firing rate during correct trials[4][5]

Experimental Workflow for Preclinical DNMS Task

Start Start Training Train Rats on DNMS Task to Criterion Start->Training Drug_Admin Administer this compound (35 mg/kg IP) or Vehicle Training->Drug_Admin DNMS_Test Test on DNMS Task Drug_Admin->DNMS_Test Data_Acq Record Behavioral Performance and Hippocampal Firing DNMS_Test->Data_Acq Analysis Analyze Data: - % Correct - Firing Rate Changes Data_Acq->Analysis End End Analysis->End

Workflow of the preclinical DNMS experiment.

Clinical Investigations: Exploring Therapeutic Potential

The promising preclinical results led to several clinical trials investigating the efficacy and safety of this compound in various neurological and psychiatric disorders characterized by cognitive impairment.

Schizophrenia

Cognitive deficits are a core feature of schizophrenia. Clinical trials explored this compound as an adjunctive therapy to antipsychotic medications.

Experimental Protocol (Goff et al., 2008):

  • Study Design: A 4-week, randomized, double-blind, placebo-controlled, add-on trial.[4]

  • Participants: Stable outpatients with schizophrenia treated with clozapine, olanzapine, or risperidone.[4]

  • Intervention: this compound (900 mg three times daily) or placebo.[4]

  • Primary Outcome: Change in a composite cognitive score.[4]

  • Assessments: A battery of cognitive tests was administered at baseline, week 4, and a 4-week follow-up.[4]

Quantitative Results:

Patient GroupPlacebo (Change in Composite z-score)This compound (Change in Composite z-score)Between-Group Effect SizeReference
All Patients 0.18 ± 0.230.18 ± 0.21-[4]
Clozapine-treated ---0.19[4]
Olanzapine/Risperidone-treated --0.24[4]

Overall, the larger study by Goff et al. (2008) did not find a significant improvement in the primary cognitive endpoint with this compound.[4] However, an earlier pilot study had suggested potential benefits in attention and memory.[6]

Alzheimer's Disease and Mild Cognitive Impairment (MCI)

Given the role of glutamatergic dysfunction in Alzheimer's disease, this compound was investigated for its potential to improve cognitive symptoms.

  • NCT00001662 (Alzheimer's Disease): This study aimed to determine if positive modulation of AMPA receptors could improve cognitive function in patients with mild to moderate Alzheimer's disease. Patients were to receive 900mg of this compound three times a day for 12 weeks.[7]

  • NCT00040443 (Mild Cognitive Impairment): This trial was designed to test the safety and efficacy of this compound in treating symptoms of MCI.[8]

The human trials of this compound for Alzheimer's disease and MCI were ultimately disappointing, largely attributed to the drug's low potency and short half-life.[9]

Fragile X Syndrome

Fragile X syndrome is associated with cognitive impairments and abnormalities in glutamatergic signaling.

  • Phase II Trial: A 4-week, randomized, double-blind, placebo-controlled trial was conducted in 49 subjects with Fragile X syndrome. The study found no significant improvement in the primary outcome of memory or in secondary measures of language, attention, and behavior.[10][11]

Impact on Cellular Electrophysiology

The foundational mechanism of this compound's action is at the level of individual neuron communication. Whole-cell patch-clamp recordings have been instrumental in quantifying these effects.

Experimental Protocol (Whole-Cell Patch-Clamp):

  • Preparation: Acute brain slices (e.g., hippocampus) or cultured neurons.

  • Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior.

  • Voltage-Clamp Mode: The membrane potential is held constant to measure the ion flow (current) through AMPA receptors.

  • Data Acquisition: Miniature excitatory postsynaptic currents (mEPSCs), which represent the response to the spontaneous release of a single vesicle of neurotransmitter, are recorded before and after the application of this compound.

Quantitative Electrophysiological Data:

ConditionmEPSC FrequencymEPSC AmplitudeReference
Chloroquine-treated slices (model of synaptic dysfunction) Significantly decreasedSignificantly decreased[12]
Chloroquine-treated slices + this compound Returned to near-normal levelsReturned to near-normal levels[12]

These findings demonstrate that this compound can ameliorate synaptic deficits in a model of neurodegeneration.[12]

Modulation of Neurotrophic Factor Signaling

Beyond direct AMPA receptor modulation, ampakines have been shown to influence the expression and signaling of neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF).

This compound and the BDNF-TrkB Signaling Pathway:

This compound-induced enhancement of neuronal activity can lead to increased BDNF release. BDNF then binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating downstream signaling cascades that are crucial for neuronal survival, growth, and synaptic plasticity.

This compound-Induced BDNF-TrkB Signaling Pathway

This compound This compound AMPAR AMPA Receptor This compound->AMPAR Modulates Neuronal_Activity Increased Neuronal Activity AMPAR->Neuronal_Activity Enhances BDNF_Release BDNF Release Neuronal_Activity->BDNF_Release Stimulates BDNF BDNF BDNF_Release->BDNF TrkB TrkB Receptor BDNF->TrkB Binds TrkB_Phos TrkB Autophosphorylation TrkB->TrkB_Phos Induces PI3K_Akt PI3K/Akt Pathway TrkB_Phos->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB_Phos->MAPK_ERK PLC_gamma PLCγ Pathway TrkB_Phos->PLC_gamma Neuronal_Survival Neuronal Survival & Growth PI3K_Akt->Neuronal_Survival Synaptic_Plasticity Synaptic Plasticity MAPK_ERK->Synaptic_Plasticity PLC_gamma->Synaptic_Plasticity

This compound enhances neuronal activity, leading to BDNF release and TrkB signaling.

Conclusion

This compound has been a foundational tool in understanding the role of AMPA receptor modulation in cognitive processes. While its clinical efficacy was limited by its pharmacokinetic properties, the preclinical and mechanistic studies have provided invaluable insights into the potential of targeting the glutamatergic system for cognitive enhancement. The data and protocols summarized in this guide highlight the significant contributions of this compound to the field of neuroscience and offer a basis for the development of next-generation cognitive enhancers with improved pharmacological profiles.

References

A Technical Guide to the Cognitive-Enhancing Properties of CX516

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CX516, known by the brand name Ampalex, is a pioneering nootropic compound in the ampakine family that functions as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] It has been the subject of extensive research for its potential to treat cognitive deficits in a range of neurological and psychiatric disorders, including Alzheimer's disease, mild cognitive impairment (MCI), schizophrenia, and Attention Deficit Hyperactivity Disorder (ADHD).[2] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing quantitative data from key preclinical and clinical studies, outlining experimental protocols, and visualizing its core signaling pathways. While initial human trials showed limited success due to factors like low potency and a short half-life, this compound remains a crucial reference compound in the ongoing development of more advanced ampakines.[1]

Mechanism of Action

This compound exerts its cognitive-enhancing effects by modulating the function of AMPA receptors, which are critical for fast synaptic transmission in the central nervous system. Unlike direct agonists, this compound does not activate AMPA receptors on its own. Instead, it binds to an allosteric site on the receptor complex, enhancing the effects of the primary neurotransmitter, glutamate.[3]

The primary mechanism of this compound involves:

  • Enhancement of Synaptic Responses: It increases the amplitude and prolongs the duration of excitatory postsynaptic currents (EPSCs).[3]

  • Modulation of Channel Kinetics: This is achieved by accelerating the opening of the AMPA receptor channel with minimal impact on receptor desensitization and deactivation kinetics.[3]

This positive modulation of AMPA receptors is believed to facilitate synaptic plasticity, a fundamental process for learning and memory.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for assessing its cognitive-enhancing effects.

CX516_Signaling_Pathway Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds This compound This compound This compound->AMPAR Positive Allosteric Modulation Neuron Postsynaptic Neuron AMPAR->Neuron Channel Opening Ca_Influx Ca²+ Influx Neuron->Ca_Influx Depolarization LTP Synaptic Plasticity (LTP) Ca_Influx->LTP Cognition Enhanced Cognition LTP->Cognition

This compound enhances glutamate's effect on AMPA receptors.

Experimental_Workflow Subject Animal/Human Subject Baseline Baseline Cognitive Assessment Subject->Baseline Treatment This compound or Placebo Administration Baseline->Treatment PostTreatment Post-Treatment Cognitive Assessment Treatment->PostTreatment Analysis Data Analysis PostTreatment->Analysis Results Results Analysis->Results

Workflow for a placebo-controlled cognitive study.

Summary of Quantitative Data

The following tables summarize key quantitative findings from preclinical and clinical studies of this compound.

Table 1: Preclinical Studies in Animal Models

Study FocusAnimal ModelDosageKey FindingCitation
Attentional Set-ShiftingRats (PCP-Treated)10 and 20 mg/kg, s.c.Significantly attenuated extradimensional shift deficits.[5]
Short-Term MemoryRatsNot SpecifiedImproved performance in Delayed-Nonmatch-to-Sample (DNMS) task, particularly with delays of 6-35 seconds.[6]
Neuropathic & Inflammatory PainRats (SNI & CFA models)20 and 40 mg/kg, i.p.Decreased mechanical allodynia in a dose-dependent manner.[7]

Table 2: Clinical Trials in Human Subjects

ConditionNumber of PatientsDosagePrimary OutcomeResultCitation
Schizophrenia (add-on to clozapine, olanzapine, or risperidone)105900 mg t.i.d. for 4 weeksChange in composite cognitive scoreNo significant difference from placebo.[8]
Mild Cognitive Impairment (MCI)175900 mg t.i.d. for 4 weeks15-Item Word List delayed recall scoreTo be determined (study protocol).[9][10]
Alzheimer's DiseaseNot Specified900 mg t.i.d. for 12 weeksStandardized neuropsychological testsTo be determined (study protocol).[11]
Fragile X SyndromeNot SpecifiedNot SpecifiedSafety and efficacyDosing may have been inadequate for therapeutic effect.[12]

Experimental Protocols

This section details the methodologies of key experiments cited in this guide.

Reversal of Cognitive Deficits in an Animal Model of Schizophrenia
  • Subjects: Rats treated with sub-chronic or early postnatal phencyclidine (PCP) to induce cognitive deficits relevant to schizophrenia.

  • Procedure: The attentional set-shifting task was used to assess cognitive flexibility. This compound was administered subcutaneously at doses of 10 and 20 mg/kg.

  • Outcome Measures: The primary outcome was the ability of the rats to shift their attention between different perceptual dimensions (e.g., from scent to texture) to find a food reward. The number of trials and errors to reach the criterion for learning the extradimensional shift was recorded.

  • Key Finding: Both 10 and 20 mg/kg doses of this compound significantly improved the performance of PCP-treated rats on the extradimensional shift, suggesting an enhancement of cognitive flexibility.[5]

Placebo-Controlled Add-On Trial for Cognitive Deficits in Schizophrenia
  • Subjects: 105 stable schizophrenia patients treated with clozapine, olanzapine, or risperidone.

  • Procedure: A randomized, double-blind, placebo-controlled trial was conducted over 4 weeks. Patients were assigned to receive either this compound (900 mg three times daily) or a placebo as an add-on to their existing antipsychotic medication.

  • Outcome Measures: A comprehensive cognitive battery was administered at baseline, week 4, and a 4-week follow-up. The primary endpoint was the change from baseline in a composite cognitive score at week 4. Clinical symptoms were assessed using scales such as the PANSS.

  • Key Finding: this compound was not effective in improving cognition or symptoms of schizophrenia when added to clozapine, olanzapine, or risperidone. The placebo group showed greater improvement on the PANSS total score.[8]

Efficacy and Safety Study in Mild Cognitive Impairment
  • Subjects: 175 elderly participants with a clinical diagnosis of mild cognitive impairment.

  • Procedure: A randomized, double-blind, placebo-controlled, parallel-group study was designed to last for 4 weeks. Participants were to receive either this compound (900 mg three times daily) or a placebo.

  • Outcome Measures: The primary outcome variable was the 15-Item Word List delayed recall score, a measure of episodic memory.

  • Key Finding: This was a study protocol, and the results are not detailed in the provided information. The design highlights the focus on episodic memory as a key target for cognitive enhancement in MCI.[9][10]

Conclusion

This compound has been instrumental in establishing the therapeutic potential of modulating AMPA receptors for cognitive enhancement. While its own clinical utility was hampered by pharmacokinetic limitations, the research surrounding this compound has paved the way for the development of more potent and durable second-generation ampakines.[1] The preclinical data, in particular, demonstrates a clear pro-cognitive effect across various domains. The challenges encountered in translating these findings to human clinical trials underscore the complexities of drug development for cognitive disorders. Continued research in this area, building on the foundation laid by this compound, holds promise for addressing the significant unmet needs of patients with cognitive impairments.

References

Methodological & Application

Application Notes and Protocols: CX516 Dosage and Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of CX516, an ampakine compound, in rodent models. The information is compiled from various scientific studies to assist in the design and execution of preclinical research.

Introduction to this compound

This compound is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It has been investigated for its potential therapeutic effects in conditions such as Alzheimer's disease, schizophrenia, mild cognitive impairment, and ADHD.[1][2] In rodent models, this compound has been shown to enhance cognitive function, alleviate depressive-like behaviors, and produce analgesic effects.[3][4][5] While it has shown promise in animal studies, its translation to human clinical trials has been limited by factors such as low potency and a short half-life.[2] Nevertheless, this compound remains a valuable tool in neuroscience research for studying the role of AMPA receptor modulation.[2]

Quantitative Data Summary

The following tables summarize the dosages and administration routes of this compound used in various rodent studies.

Table 1: this compound Dosage and Administration in Rat Models
Study Focus Rat Strain Dosage Administration Route Vehicle Key Findings Reference
Short-Term MemoryMale Lister Hooded5, 10, 20, 40 mg/kgSubcutaneous (s.c.)Not Specified10 and 20 mg/kg doses significantly improved extradimensional shift deficits.[1]
Short-Term MemoryNot Specified10-70 mg/kgIntraperitoneal (i.p.)Cyclodextrin35 mg/kg was found to be the most consistent effective dose for enhancing delayed-nonmatch-to-sample (DNMS) performance. Higher doses (50-70 mg/kg) were effective but could prevent session completion.[6]
Neuropathic & Inflammatory PainNot Specified10, 20, 40 mg/kgIntraperitoneal (i.p.)DMSO20 mg/kg and 40 mg/kg doses decreased mechanical allodynia. 40 mg/kg also decreased cold allodynia.[3]
Table 2: this compound Dosage and Administration in Mouse Models
Study Focus Mouse Strain Dosage Administration Route Vehicle Key Findings Reference
Ethanol-Induced Neurodegeneration and DepressionNot Specified5 mg/kgNot SpecifiedNot SpecifiedAlleviated depressive-like behavior and neurodegeneration induced by chronic ethanol exposure.[5]

Experimental Protocols

Cognitive Enhancement in Rats (Delayed-Nonmatch-to-Sample Task)

This protocol is based on the methodology described by Hampson et al., 1998.[6][7]

Objective: To assess the effect of this compound on short-term spatial memory.

Animal Model: Adult male rats.

Drug Preparation:

  • Prepare a 25% w/v solution of 2-hydroxypropyl-β-cyclodextrin in a suitable solvent (e.g., sterile water or saline).[7]

  • Add this compound powder to the cyclodextrin vehicle to achieve a final concentration of 35 mg/mL.[6][7]

  • Sonicate the solution to ensure complete dissolution of the this compound.[6][7]

  • Prepare fresh drug solutions daily.[6]

Administration:

  • Administer this compound solution intraperitoneally (i.p.) at a volume of 1 mL/kg body weight to achieve a final dose of 35 mg/kg.[6][7]

  • Inject the drug approximately 5 minutes before the start of the behavioral testing session.[6][7]

  • For control animals, administer the cyclodextrin vehicle alone at the same volume and time point.[6]

Experimental Workflow:

G cluster_pre Pre-Treatment Phase cluster_treatment Treatment Phase (17 days) cluster_post Post-Treatment Phase (7 days) pre_training DNMS Task Training to Criterion baseline Baseline Performance Recording (8-12 days) pre_training->baseline drug_admin This compound (35 mg/kg, i.p.) or Vehicle Administration pre_training->drug_admin behavioral_test DNMS Task Performance drug_admin->behavioral_test post_vehicle Vehicle Administration behavioral_test->post_vehicle post_test DNMS Task Performance post_vehicle->post_test

Experimental workflow for cognitive enhancement study.
Analgesic Effects in Rats (Neuropathic Pain Model)

This protocol is adapted from the study by Taves et al., 2016.[3]

Objective: To evaluate the analgesic properties of this compound in a model of chronic pain.

Animal Model: Adult rats with spared nerve injury (SNI).

Drug Preparation:

  • Dissolve this compound in Dimethyl sulfoxide (DMSO) to the desired concentrations (e.g., 10, 20, 40 mg/mL).

  • The final injection volume should be between 0.5-1 mL.[3]

Administration:

  • Administer this compound solution intraperitoneally (i.p.).[3]

  • Injections are given 14 days after the SNI surgery.[3]

  • Behavioral tests for mechanical and cold allodynia are performed following the injection.[3]

Experimental Workflow:

G sni_surgery Spared Nerve Injury (SNI) Surgery recovery Post-operative Recovery (14 days) sni_surgery->recovery drug_admin This compound or Vehicle (DMSO) Administration (i.p.) recovery->drug_admin behavioral_testing Assessment of Mechanical and Cold Allodynia drug_admin->behavioral_testing G Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds This compound This compound This compound->AMPA_Receptor Modulates Channel_Opening Prolonged Channel Opening AMPA_Receptor->Channel_Opening Na_Influx Increased Na+ Influx Channel_Opening->Na_Influx Depolarization Enhanced Postsynaptic Depolarization Na_Influx->Depolarization Neuronal_Excitation Increased Neuronal Excitation Depolarization->Neuronal_Excitation

References

Application Notes and Protocols for In Vitro Use of CX516

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CX516, an ampakine compound, is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It enhances glutamatergic neurotransmission by binding to an allosteric site on the AMPA receptor, which prolongs the channel opening in response to glutamate.[1][2] This potentiation of AMPA receptor activity leads to increased synaptic responses and has been shown to facilitate long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[2][3] In vitro studies have demonstrated that this compound can increase the size and duration of excitatory postsynaptic potentials in hippocampal slices.[2] While initial human trials for conditions like Alzheimer's disease and ADHD were challenged by low potency and a short half-life, this compound remains a valuable tool in preclinical in vitro research for studying the effects of AMPA receptor modulation.[4]

These application notes provide detailed protocols for utilizing this compound in various in vitro experimental settings to investigate its effects on neuronal function, synaptic plasticity, and neuroprotection.

Data Presentation

ParameterCell/Tissue TypeConcentrationObserved EffectReference
Electrophysiology
Effective ConcentrationRat Hippocampal Slices50 µMIncrease in efficacy of monosynaptic potentials.[5]
Maximal PotentiationCultured Neurons6 mMMaximal potentiation of glutamate-induced currents.[6]
Neuroprotection
Putative Neuroprotective ConcentrationDifferentiated SH-SY5Y cells1 - 100 µM (suggested range)Attenuation of glutamate-induced excitotoxicity (hypothesized).[5][7]
Cell Viability
Non-toxic Concentration RangeDifferentiated SH-SY5Y cellsUp to 100 µM (suggested)No significant effect on cell viability in the absence of an excitotoxic challenge (hypothesized).[8]

Signaling Pathways and Experimental Workflows

cluster_0 This compound Signaling Pathway Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds IonChannel Ion Channel Opening (Prolonged) AMPAR->IonChannel Activates This compound This compound This compound->AMPAR Positive Allosteric Modulation Depolarization Postsynaptic Depolarization IonChannel->Depolarization Leads to Ca_Influx Ca2+ Influx via NMDA Receptors Depolarization->Ca_Influx Facilitates LTP Long-Term Potentiation (LTP) Ca_Influx->LTP Induces cluster_1 Electrophysiology Workflow start Start prep Prepare Acute Hippocampal Slices start->prep record_base Record Baseline Synaptic Activity (fEPSPs) prep->record_base apply_this compound Apply this compound (e.g., 50 µM) record_base->apply_this compound record_this compound Record Post-CX516 Synaptic Activity apply_this compound->record_this compound induce_ltp Induce LTP (High-Frequency Stimulation) record_this compound->induce_ltp record_ltp Record Post-LTP Synaptic Activity induce_ltp->record_ltp analyze Analyze Data: Potentiation of fEPSPs and LTP record_ltp->analyze end End analyze->end cluster_2 Neuroprotection Assay Workflow start Start seed_cells Seed and Differentiate SH-SY5Y Cells start->seed_cells pre_treat Pre-treat with this compound (e.g., 1-100 µM) seed_cells->pre_treat induce_toxicity Induce Excitotoxicity (e.g., Glutamate) pre_treat->induce_toxicity incubate Incubate for 24 hours induce_toxicity->incubate assess_viability Assess Cell Viability (e.g., MTT Assay) incubate->assess_viability analyze Analyze Data: Compare Viability Across Groups assess_viability->analyze end End analyze->end

References

Application Notes and Protocols for the Dissolution and Preparation of CX516

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidance on the dissolution, preparation, and handling of CX516 for experimental use. This compound (also known as Ampalex) is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, making it a compound of interest in neuroscience research, particularly in studies related to cognitive enhancement and neurological disorders.[1][2]

Physicochemical Properties and Storage

This compound is a white to light yellow solid.[3] Proper storage is crucial to maintain its stability.

FormStorage TemperatureShelf Life
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C2 years
In Solvent-20°C1 year
Data sourced from MedchemExpress.[3]

Protocols for Solution Preparation

The choice of solvent and preparation method depends on the intended application, whether in vitro or in vivo.

I. In Vitro Stock Solution Preparation

For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a common solvent for creating a concentrated stock solution.

Quantitative Data: Solubility in Common Solvents

SolventMaximum SolubilityPreparation Notes
DMSO175 mg/mL (725.27 mM)Requires sonication. Use newly opened, anhydrous DMSO as it is hygroscopic.[3]
Water6.67 mg/mL (27.64 mM)Requires sonication, warming, and heating to 60°C.[3]
Data sourced from MedchemExpress.[3]

Protocol 1: High-Concentration DMSO Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 175 mg/mL).

  • Dissolution: Vortex the mixture and then sonicate until the solution is clear and all solid has dissolved.[3]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]

  • Working Solution: When preparing a working solution for cell culture, dilute the DMSO stock with the appropriate aqueous buffer or media. Ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent toxicity. For aqueous working solutions, sterile filtration through a 0.22 μm filter is recommended.[3]

II. In Vivo Formulation and Preparation

Due to its limited aqueous solubility, this compound requires specific vehicles for in vivo administration. The following protocols are based on published research.

Quantitative Data: In Vivo Vehicle Compositions

Vehicle CompositionAchievable ConcentrationAdministration RouteReference(s)
25% (w/v) 2-hydroxypropyl-β-cyclodextrin in saline/water35 mg/mLIntraperitoneal (i.p.)[4][5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.75 mg/mLNot specified[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.75 mg/mLNot specified[3]
10% DMSO, 90% Corn Oil≥ 2.75 mg/mLNot specified[3]

Protocol 2: Cyclodextrin-Based Formulation (for Intraperitoneal Injection)

This protocol is widely cited for animal studies.

  • Vehicle Preparation:

    • Prepare a 25% (w/v) 2-hydroxypropyl-β-cyclodextrin solution. For example, to make 10 mL, dissolve 2.5 g of 2-hydroxypropyl-β-cyclodextrin in 5 mL of sterile 0.9% saline, then add sterile deionized water to a final volume of 10 mL.[5]

    • Sonicate the vehicle solution to ensure it is thoroughly mixed.[5] This vehicle solution can be stored at 4°C for up to 5 days. Before use, it should be warmed to room temperature and sonicated again.[5]

  • This compound Solution Preparation:

    • On the day of administration, add the desired amount of this compound powder to the cyclodextrin vehicle to achieve the target concentration (e.g., 35 mg for a 35 mg/mL solution).[5]

    • Sonicate the mixture at high power for approximately 15 seconds or until the this compound is completely dissolved.[5]

    • The solution should be prepared fresh for each day of dosing.[4][5]

Protocol 3: Multi-Component Vehicle Formulation

This protocol provides an alternative for achieving a clear solution.

  • Initial Dissolution: Prepare a concentrated stock of this compound in DMSO (e.g., 27.5 mg/mL).

  • Vehicle Mixing (using 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):

    • For a 1 mL final volume, start with 100 µL of the DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix again.

    • Finally, add 450 µL of sterile saline to reach the final volume of 1 mL and mix until the solution is clear.[3]

    • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]

Mechanism of Action and Experimental Workflow

This compound Signaling Pathway

This compound acts as a positive allosteric modulator of AMPA receptors. It binds to a site on the receptor complex, which enhances the receptor's response to the neurotransmitter glutamate. This leads to an increased influx of sodium ions (Na+) and subsequent neuronal depolarization.[1]

CX516_Mechanism cluster_synapse Glutamatergic Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR binds Na_Channel Ion Channel (Na+ Influx) AMPAR->Na_Channel opens Depolarization Neuronal Depolarization Na_Channel->Depolarization causes This compound This compound This compound->AMPAR positively modulates

Caption: Mechanism of action of this compound as an AMPA receptor positive allosteric modulator.

General Experimental Workflow

The following diagram outlines a typical workflow for conducting an experiment with this compound, from preparation to data analysis.

Experimental_Workflow Prep Step 1: Prepare this compound Solution (Select In Vitro or In Vivo Protocol) Admin Step 2: Administer this compound (e.g., add to culture, i.p. injection) Prep->Admin Experiment Step 3: Conduct Experiment (e.g., Behavioral test, Electrophysiology) Admin->Experiment Data Step 4: Data Collection Experiment->Data Analysis Step 5: Data Analysis Data->Analysis Results Step 6: Interpretation of Results Analysis->Results

Caption: General experimental workflow for studies involving this compound.

References

Application Notes and Protocols for Studying Memory and Learning in Animals with CX516

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CX516, also known as Ampalex, is a nootropic compound belonging to the ampakine class of drugs. It functions as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] By binding to an allosteric site on the AMPA receptor, this compound enhances the glutamate-induced depolarization by prolonging the channel's opening time.[2] This modulation of AMPA receptor activity is believed to be the basis for its effects on synaptic plasticity, particularly long-term potentiation (LTP), a cellular mechanism widely considered to be a key component of learning and memory.[2][3] Animal studies have demonstrated that this compound can enhance cognitive performance in various memory tasks, making it a valuable tool for researchers investigating the neurobiological basis of learning and memory and for professionals in drug development exploring potential cognitive enhancers.[2][4]

These application notes provide an overview of the use of this compound in animal research, focusing on its mechanism of action and its application in common behavioral paradigms used to assess learning and memory. Detailed protocols for key experiments are provided to facilitate the design and execution of studies utilizing this compound.

Mechanism of Action: Modulation of AMPA Receptor Signaling

This compound's cognitive-enhancing effects are attributed to its positive allosteric modulation of AMPA receptors. AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. The binding of glutamate to AMPA receptors leads to the influx of sodium ions, causing depolarization of the postsynaptic neuron.

This compound potentiates this effect by slowing the deactivation and/or desensitization of the AMPA receptor channel, leading to a prolonged and enhanced postsynaptic current in response to glutamate. This enhanced AMPA receptor function is crucial for the induction of LTP, a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. LTP is considered a primary cellular mechanism underlying learning and memory.[2][3]

The induction of LTP is a complex process involving the interplay between AMPA and N-methyl-D-aspartate (NMDA) receptors. The initial depolarization caused by AMPA receptor activation is critical for relieving the magnesium (Mg2+) block of the NMDA receptor channel. This allows for the influx of calcium (Ca2+) through the NMDA receptor, which in turn activates a cascade of intracellular signaling pathways, including the activation of protein kinases like CaMKII and PKA. These kinases phosphorylate various downstream targets, ultimately leading to the insertion of more AMPA receptors into the postsynaptic membrane and strengthening the synapse. By enhancing AMPA receptor-mediated depolarization, this compound is thought to lower the threshold for LTP induction, thereby facilitating the cellular processes that underpin learning and memory.

Data Presentation: Efficacy of this compound in Animal Models of Learning and Memory

The following tables summarize the quantitative data from studies investigating the effects of this compound on performance in various animal models of learning and memory.

Table 1: Effect of this compound on Delayed-Nonmatch-to-Sample (DNMS) Task Performance in Rats

StudyAnimal ModelDosageAdministration RouteKey Findings
Hampson et al. (1998)[3]Rats35 mg/kgIntraperitonealThis compound-treated rats showed a significant and progressive increase in DNMS task performance, particularly at longer delay intervals (6-35 seconds), compared to vehicle-treated controls. The improvement persisted even on days when the drug was not administered.

Table 2: Effect of this compound on Morris Water Maze Performance in Rodents

StudyAnimal ModelDosageAdministration RouteKey Findings
Staubli et al. (1994) (as cited in Goff et al., 2008)[4]RatsNot specifiedNot specifiedA single dose of this compound improved performance in the water maze task. (Specific quantitative data such as escape latency was not provided in the citing article).

Table 3: Effect of this compound on Novel Object Recognition Performance in Rodents

StudyAnimal ModelDosageAdministration RouteKey Findings
N/ANo specific quantitative data on the effects of this compound in the novel object recognition task was identified in the literature search. Researchers are encouraged to use the provided protocol to investigate these effects and can use a similar table structure to present their findings, focusing on the discrimination index.

Table 4: Effect of this compound on Fear Conditioning Performance in Rodents

StudyAnimal ModelDosageAdministration RouteKey Findings
N/ANo specific quantitative data on the effects of this compound in fear conditioning paradigms was identified in the literature search. Researchers can utilize the provided protocols to explore these effects and can structure their data presentation in a similar tabular format, with a focus on freezing percentage as the primary metric.

Experimental Protocols

Morris Water Maze (MWM)

The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory in rodents. The animal is placed in a circular pool of opaque water and must learn to locate a hidden escape platform using distal visual cues.

Materials:

  • Circular water tank (1.5-2 m in diameter for rats, 1-1.2 m for mice)

  • Escape platform (10-15 cm in diameter)

  • Water, made opaque with non-toxic white paint or powdered milk

  • Video tracking system and software

  • Distinct visual cues placed around the room

Procedure:

  • Acclimation: Handle the animals for several days before the experiment begins.

  • Habituation (Day 1): Allow each animal to swim freely in the pool for 60 seconds without the platform. Then, guide the animal to the location where the platform will be and allow it to remain there for 15-30 seconds.

  • Acquisition Training (Days 2-5):

    • Place the hidden platform in a fixed location in one of the quadrants of the pool, submerged approximately 1-2 cm below the water surface.

    • Conduct 4 trials per day for each animal.

    • For each trial, gently place the animal into the water facing the wall at one of four quasi-random start locations (North, South, East, West).

    • Allow the animal to swim and find the platform for a maximum of 60-90 seconds.

    • If the animal finds the platform, allow it to remain there for 15-30 seconds.

    • If the animal fails to find the platform within the allotted time, gently guide it to the platform and allow it to stay for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.

  • Probe Trial (Day 6):

    • Remove the platform from the pool.

    • Place the animal in the pool at a novel start location.

    • Allow the animal to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

  • Drug Administration: Administer this compound or vehicle at a predetermined time before the start of the daily training sessions, according to the experimental design.

Data Analysis:

  • Acquisition: Analyze the escape latency and path length across training days. A decrease in these measures indicates learning.

  • Probe Trial: A significant preference for the target quadrant indicates spatial memory retention.

Novel Object Recognition (NOR)

The Novel Object Recognition task is a relatively simple and low-stress method to assess recognition memory in rodents. The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Materials:

  • Open-field arena (e.g., 40x40 cm for mice, 60x60 cm for rats)

  • Two sets of identical objects (A and B), and one novel object (C). Objects should be of similar size and material but differ in shape and appearance.

  • Video recording and analysis software.

Procedure:

  • Habituation (Day 1): Place each animal in the empty open-field arena and allow it to explore freely for 5-10 minutes to acclimate to the environment.

  • Familiarization/Training Phase (Day 2):

    • Place two identical objects (A) in the arena.

    • Place the animal in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).

    • Record the time the animal spends actively exploring each object (sniffing, touching with nose or paws).

  • Test Phase (Day 2, after a retention interval):

    • After a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), replace one of the familiar objects (A) with a novel object (B).

    • Place the animal back into the arena and allow it to explore for a set period (e.g., 5 minutes).

    • Record the time spent exploring the familiar object (A) and the novel object (B).

  • Drug Administration: Administer this compound or vehicle prior to the familiarization phase or the test phase, depending on whether the aim is to study effects on memory acquisition or retrieval.

Data Analysis:

  • Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).

  • A DI significantly above zero indicates that the animal remembers the familiar object and prefers to explore the novel one.

Cued and Contextual Fear Conditioning

Fear conditioning is a form of Pavlovian conditioning used to study associative learning and memory. An animal learns to associate a neutral conditioned stimulus (CS), such as a tone, with an aversive unconditioned stimulus (US), typically a mild foot shock. The animal also learns to associate the context (the conditioning chamber) with the US.

Materials:

  • Fear conditioning chamber with a grid floor connected to a shock generator.

  • A sound generator to deliver the auditory cue (CS).

  • A video camera and software to record and score freezing behavior.

Procedure:

  • Habituation (Day 1): Place the animal in the conditioning chamber for a few minutes to acclimate.

  • Conditioning (Day 2):

    • Place the animal in the conditioning chamber.

    • After a baseline period (e.g., 2-3 minutes), present the CS (e.g., a 30-second tone).

    • At the end of the CS presentation, deliver the US (e.g., a 0.5-1 second, 0.5-0.7 mA foot shock).

    • Repeat the CS-US pairing for a predetermined number of trials (e.g., 1-3 times) with an inter-trial interval (e.g., 1-2 minutes).

    • Remove the animal from the chamber after a post-conditioning period.

  • Contextual Fear Test (Day 3):

    • Place the animal back into the same conditioning chamber (the context).

    • Record its behavior for a set period (e.g., 5 minutes) in the absence of the CS and US.

    • Measure the percentage of time the animal spends freezing (complete immobility except for respiration).

  • Cued Fear Test (Day 4):

    • Place the animal in a novel context (different chamber with altered visual, tactile, and olfactory cues).

    • After a baseline period, present the CS (the tone) for a set duration.

    • Measure the percentage of time the animal spends freezing during the CS presentation.

  • Drug Administration: this compound or vehicle can be administered before the conditioning session to study its effects on fear memory acquisition, or before the contextual or cued fear tests to investigate its impact on memory retrieval.

Data Analysis:

  • Measure the percentage of time spent freezing during the baseline, conditioning, contextual test, and cued test phases.

  • An increase in freezing in the context test compared to baseline indicates contextual fear memory.

  • An increase in freezing during the CS presentation in the cued test compared to the pre-CS baseline indicates cued fear memory.

Visualizations

Signaling Pathway of AMPA Receptor Modulation and Long-Term Potentiation (LTP)

AMPA_LTP_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Spine Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR binds NMDAR NMDA Receptor Glutamate->NMDAR binds Na_ion Na+ AMPAR->Na_ion Na+ influx Ca_ion Ca2+ NMDAR->Ca_ion Ca2+ influx Mg_ion Mg2+ NMDAR->Mg_ion blocks This compound This compound This compound->AMPAR modulates CaMKII CaMKII AMPAR_trafficking ↑ AMPAR Trafficking to Membrane CaMKII->AMPAR_trafficking PKA PKA PKA->AMPAR_trafficking LTP Long-Term Potentiation Na_ion->NMDAR Depolarization removes Mg2+ block Ca_ion->CaMKII activates Ca_ion->PKA activates AMPAR_trafficking->LTP

Caption: this compound enhances AMPA receptor function, promoting LTP.

Experimental Workflow for a this compound Study Using the Morris Water Maze

MWM_Workflow cluster_setup Experimental Setup cluster_training Acquisition Phase (Days 1-4) cluster_testing Probe Trial (Day 5) cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation & Habituation Drug_Prep This compound & Vehicle Preparation Drug_Admin This compound or Vehicle Administration Drug_Prep->Drug_Admin MWM_Training Morris Water Maze Training (4 trials/day) Drug_Admin->MWM_Training Data_Acq_Train Record Escape Latency & Path Length MWM_Training->Data_Acq_Train Probe_Trial Probe Trial (Platform Removed) MWM_Training->Probe_Trial After Training Data_Acq_Train->MWM_Training Repeat Daily Analyze_Learning Analyze Learning Curves Data_Acq_Train->Analyze_Learning Data_Acq_Probe Record Time in Target Quadrant & Platform Crossings Probe_Trial->Data_Acq_Probe Analyze_Memory Analyze Memory Retention Data_Acq_Probe->Analyze_Memory

Caption: Workflow for a Morris Water Maze study with this compound.

Logical Relationship of this compound's Action on Learning and Memory

Logical_Relationship This compound This compound Administration AMPAR_Mod Positive Allosteric Modulation of AMPA Receptors This compound->AMPAR_Mod Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) AMPAR_Mod->Synaptic_Plasticity Neural_Circuit Improved Neural Circuit Function Synaptic_Plasticity->Neural_Circuit Cognitive_Enhancement Enhancement of Learning & Memory Neural_Circuit->Cognitive_Enhancement

Caption: this compound's hierarchical effect on cognition.

References

Application of CX516 in Alzheimer's Disease Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CX516, also known as Ampalex, is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As an ampakine, it enhances glutamatergic neurotransmission, a process critical for synaptic plasticity, learning, and memory.[1][2] In the context of Alzheimer's disease (AD), where synaptic dysfunction is a key early pathological feature, this compound has been investigated as a potential therapeutic agent.[2][3] Although clinical trials in humans showed limited efficacy due to low potency and a short half-life, this compound remains a valuable tool in preclinical research to explore the potential of AMPA receptor modulation for treating cognitive deficits associated with AD.[4]

These application notes provide an overview of the use of this compound in AD research models, including quantitative data from key studies and detailed experimental protocols.

Data Presentation

Preclinical Efficacy of this compound

The following tables summarize the quantitative data from preclinical studies on the effects of this compound in models relevant to Alzheimer's disease.

Table 1: Electrophysiological Effects of this compound in an In Vitro Alzheimer's Disease Model

Model SystemParameterConditionThis compound TreatmentResultReference
Organotypic rat hippocampal slicesmEPSC FrequencyChloroquine-induced lysosomal dysfunction50 µMReturned to near-normal levels[2]
Organotypic rat hippocampal slicesmEPSC AmplitudeChloroquine-induced lysosomal dysfunction50 µMReturned to near-normal levels[2]
Organotypic rat hippocampal slicesAMPAR Channel Open ProbabilityChloroquine-induced lysosomal dysfunction50 µMSignificantly recovered[2]
Organotypic rat hippocampal slicesAMPAR Channel Mean Open TimeChloroquine-induced lysosomal dysfunction50 µMSignificantly recovered[2]

Table 2: Cognitive and Behavioral Effects of this compound in Animal Models

Animal ModelBehavioral TestDosageKey FindingsReference
RatsDelayed-Nonmatch-to-Sample (DNMS)35 mg/kgImproved performance on trials with delays of 6–35 seconds.[5]
Rats (PCP-treated)Attentional Set-Shifting10 and 20 mg/kg, s.c.Significantly improved extradimensional shift deficit.[6]

Note: Extensive searches did not yield specific quantitative in vivo data for this compound in commonly used transgenic Alzheimer's disease mouse models (e.g., APP/PS1, 3xTg-AD, 5xFAD) for cognitive tasks such as the Morris Water Maze or Radial Arm Maze.

Signaling Pathways

This compound enhances the function of AMPA receptors, which can lead to the activation of downstream signaling pathways crucial for synaptic plasticity and neuronal survival. One of the key pathways involves the activation of cAMP response element-binding protein (CREB) and the subsequent expression of Brain-Derived Neurotrophic Factor (BDNF).

CX516_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AMPA_R AMPA Receptor Ca_Influx Ca²⁺ Influx AMPA_R->Ca_Influx Channel Opening This compound This compound This compound->AMPA_R Positive Allosteric Modulation Glutamate Glutamate Glutamate->AMPA_R Binding CaMKII CaMKII Ca_Influx->CaMKII Activation PKC PKC Ca_Influx->PKC Activation PKA PKA Ca_Influx->PKA Activation CREB CREB CaMKII->CREB Phosphorylation PKC->CREB Phosphorylation PKA->CREB Phosphorylation pCREB pCREB BDNF_Gene BDNF Gene pCREB->BDNF_Gene Transcription Activation BDNF_mRNA BDNF mRNA BDNF_Gene->BDNF_mRNA Transcription BDNF BDNF Secretion BDNF_mRNA->BDNF Translation & Secretion

Caption: this compound enhances AMPA receptor function, leading to CREB phosphorylation and BDNF expression.

Experimental Protocols

Organotypic Hippocampal Slice Culture Model of AD

This protocol is adapted from studies using chloroquine to induce lysosomal dysfunction, a pathological feature observed in AD.[2]

A. Materials:

  • P7-P10 Sprague-Dawley rat pups

  • Dissection medium (e.g., Gey's Balanced Salt Solution)

  • Culture medium: 50% MEM, 25% Hank's Balanced Salt Solution, 25% heat-inactivated horse serum, supplemented with glucose and L-glutamine

  • Millicell-CM culture inserts

  • Chloroquine

  • This compound

  • Artificial cerebrospinal fluid (aCSF) for electrophysiology

B. Protocol:

  • Slice Preparation:

    • Rapidly decapitate rat pups and dissect the hippocampi in ice-cold dissection medium.

    • Chop the hippocampi into 400 µm thick transverse slices using a McIlwain tissue chopper.

    • Gently separate the slices and place 2-3 slices onto each Millicell-CM insert in a six-well plate containing 1 ml of culture medium per well.

    • Incubate at 37°C in a 5% CO₂ humidified atmosphere.

  • AD Model Induction and this compound Treatment:

    • After 7 days in vitro (DIV), treat the slices with 10 µM chloroquine for 48 hours to induce lysosomal dysfunction.

    • Following chloroquine treatment, replace the medium with fresh culture medium.

    • For the treatment group, add 50 µM this compound to the culture medium. The control group receives fresh medium without this compound.

  • Electrophysiological Recording:

    • After 24-48 hours of this compound treatment, transfer the slices to a recording chamber continuously perfused with aCSF.

    • Perform whole-cell patch-clamp recordings from CA1 pyramidal neurons to measure miniature excitatory postsynaptic currents (mEPSCs).

    • Analyze mEPSC frequency, amplitude, and single-channel properties.

Organotypic_Slice_Workflow Start P7-P10 Rat Pup Dissect Dissect Hippocampi Start->Dissect Slice Slice Hippocampi (400 µm) Dissect->Slice Culture Culture Slices (7 DIV) Slice->Culture Induce_AD Induce AD Model (10 µM Chloroquine, 48h) Culture->Induce_AD Treatment This compound Treatment (50 µM) Induce_AD->Treatment Control Control (Vehicle) Induce_AD->Control Electrophysiology Whole-Cell Patch-Clamp (mEPSC Recording) Treatment->Electrophysiology Control->Electrophysiology Analysis Data Analysis Electrophysiology->Analysis

Caption: Workflow for the organotypic hippocampal slice culture experiment.

Morris Water Maze (MWM) for Assessing Spatial Learning and Memory

This is a general protocol for using the MWM with transgenic mouse models of AD (e.g., 5xFAD, APP/PS1).

A. Materials:

  • Circular water tank (120-150 cm in diameter)

  • Submersible platform (10-15 cm in diameter)

  • Non-toxic opaque substance for the water (e.g., non-fat milk powder or tempura paint)

  • Video tracking system and software

  • Transgenic AD mice and wild-type littermate controls

B. Protocol:

  • Acclimation:

    • Handle the mice for several days before the experiment to reduce stress.

    • Allow mice to acclimate to the testing room for at least 30 minutes before each session.

  • Cued Training (Visible Platform):

    • For 1-2 days, train the mice to find a visible platform marked with a cue. The starting position should be varied for each trial. This ensures the mice are not visually impaired and can learn the basic task of escaping the water.

  • Acquisition Phase (Hidden Platform):

    • The platform is submerged approximately 1 cm below the water surface and remains in the same quadrant for all acquisition trials.

    • Conduct 4 trials per day for 5-7 consecutive days.

    • Gently place the mouse into the water facing the wall of the tank at one of four predetermined starting positions.

    • Allow the mouse to swim freely for 60 seconds to find the platform. If it fails to find the platform within 60 seconds, gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial:

    • 24 hours after the final acquisition trial, remove the platform from the pool.

    • Place the mouse in the tank at a novel starting position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.

  • This compound Administration:

    • Administer this compound (e.g., 10-20 mg/kg, intraperitoneally) or vehicle 30 minutes before the first trial of each day during the acquisition and probe trial phases.

MWM_Workflow cluster_treatment Treatment Groups Start AD Transgenic & WT Mice Acclimation Handling & Acclimation Start->Acclimation Cued_Training Visible Platform Training (1-2 days) Acclimation->Cued_Training Acquisition Hidden Platform Training (5-7 days, 4 trials/day) Cued_Training->Acquisition Probe_Trial Probe Trial (No Platform) (24h after last acquisition trial) Acquisition->Probe_Trial Treatment_Group This compound Administration (30 min before each session) Control_Group Vehicle Administration Data_Collection Record Escape Latency, Path Length, Time in Target Quadrant Probe_Trial->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Caption: General workflow for the Morris Water Maze experiment.

Radial Arm Maze (RAM) for Assessing Spatial Working and Reference Memory

This is a general protocol for using the 8-arm RAM with transgenic mouse models of AD.

A. Materials:

  • 8-arm radial maze with food wells at the end of each arm

  • Food rewards (e.g., sucrose pellets)

  • Video tracking system (optional, but recommended)

  • Transgenic AD mice and wild-type littermate controls

B. Protocol:

  • Food Restriction and Habituation:

    • Gently food-restrict the mice to 85-90% of their free-feeding body weight to motivate them to search for food rewards.

    • Habituate the mice to the maze for several days by placing food rewards throughout the maze and allowing free exploration.

  • Working Memory Task (All Arms Baited):

    • Bait all 8 arms with a food reward.

    • Place the mouse in the central platform and allow it to explore the maze until all 8 rewards have been consumed or a set time (e.g., 10 minutes) has elapsed.

    • An arm entry is defined as all four paws entering the arm.

    • A working memory error is recorded when the mouse re-enters an arm from which it has already consumed the reward.

    • Conduct one trial per day for 10-14 days.

  • Working and Reference Memory Task (Some Arms Baited):

    • Consistently bait the same 4 arms for each trial, while the other 4 arms are never baited.

    • Place the mouse in the central platform and allow it to explore until all 4 rewards are consumed or a set time has elapsed.

    • A working memory error is recorded for re-entering a baited arm.

    • A reference memory error is recorded for entering an unbaited arm.

    • Conduct one trial per day for 10-14 days.

  • This compound Administration:

    • Administer this compound (e.g., 10-20 mg/kg, subcutaneously) or vehicle 30 minutes before each trial.[6]

RAM_Workflow cluster_tasks Behavioral Tasks cluster_treatment Treatment Groups Start AD Transgenic & WT Mice Food_Restriction Food Restriction (85-90% body weight) Start->Food_Restriction Habituation Habituation to Maze Food_Restriction->Habituation Working_Memory_Task Working Memory Task (All arms baited) Habituation->Working_Memory_Task Reference_Memory_Task Working & Reference Memory Task (4/8 arms baited) Working_Memory_Task->Reference_Memory_Task Treatment_Group This compound Administration (30 min before each trial) Control_Group Vehicle Administration Data_Collection Record Working & Reference Memory Errors Reference_Memory_Task->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Caption: General workflow for the Radial Arm Maze experiment.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the therapeutic potential of AMPA receptor modulation in the context of Alzheimer's disease. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the role of glutamatergic neurotransmission in AD pathology and cognitive decline. While in vivo data in transgenic AD models is limited for this compound specifically, the provided protocols for standard behavioral assays are directly applicable for testing this and other ampakine compounds. Future research should aim to fill this gap to better translate the promising in vitro findings to in vivo efficacy.

References

Application Notes and Protocols: CX516 as a Pharmacological Tool to Probe AMPA Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a cornerstone of fast excitatory synaptic transmission in the central nervous system (CNS).[1][2] These ionotropic glutamate receptors are critical for mediating rapid neuronal communication and are integral to synaptic plasticity, the cellular mechanism believed to underlie learning and memory.[1][3] AMPA receptors are tetrameric ion channels composed of various combinations of four subunits (GluA1-GluA4), which determine the receptor's functional properties.[1][3][4]

CX516 (also known as Ampalex) is a pioneering member of the "ampakine" class of molecules. It functions as a positive allosteric modulator (PAM) of the AMPA receptor.[5][6] Unlike direct agonists that bind to the glutamate site, this compound binds to a distinct, allosteric site on the receptor complex.[7] This binding modulates the receptor's response to glutamate, making this compound an invaluable pharmacological tool for investigating AMPA receptor function in both healthy and pathological states. It has been studied for its potential to treat cognitive deficits in conditions such as Alzheimer's disease, schizophrenia, and mild cognitive impairment.[5][8][9][10]

Mechanism of Action

Upon binding of the neurotransmitter glutamate, the AMPA receptor channel opens, allowing an influx of sodium (Na+) ions, which leads to the depolarization of the postsynaptic membrane.[1] This rapid depolarization is crucial for firing an action potential and for relieving the magnesium (Mg2+) block on adjacent NMDA receptors, a key step in inducing synaptic plasticity like long-term potentiation (LTP).[1][7]

This compound enhances this process. By binding to its allosteric site, this compound slows the receptor's deactivation and desensitization rates.[11][12] This means that in the presence of glutamate, the ion channel remains open for a longer duration, amplifying the influx of positive ions and strengthening the synaptic response.[7][11] This enhancement of AMPA receptor currents can facilitate the induction of LTP, a lasting increase in synaptic strength.[7]

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds LTP LTP Induction (Synaptic Strengthening) AMPA_R->LTP Enhanced Trafficking Depolarization Postsynaptic Depolarization AMPA_R->Depolarization Na+ Influx This compound This compound This compound->AMPA_R Modulates NMDA_R NMDA Receptor (Mg2+ Block) CaMKII CaMKII NMDA_R->CaMKII Ca2+ Influx CaMKII->LTP Activates Depolarization->NMDA_R Removes Mg2+ Block

AMPA receptor signaling pathway modulated by this compound.
Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various preclinical and clinical studies.

Table 1: this compound Dosages and Concentrations in Preclinical Studies

Model SystemApplicationThis compound Concentration / DosageObserved EffectReference
Rat Hippocampal SlicesSynaptic Response10-50 µMIncreased size and duration of excitatory responses.[7][11]
In Vivo RatOdor DiscriminationSingle DoseImproved memory for odor discrimination.[7]
In Vivo RatDelayed-Nonmatch-to-Sample (DNMS)35 mg/kg, i.p.Marked facilitation of performance, progressive improvement at longer delays.[11][13][14]
In Vivo Rat (PCP Model)Attentional Set-Shifting10 and 20 mg/kg, s.c.Significantly attenuated cognitive deficits induced by PCP.[5]
Organotypic Slice CultureAMPAR-mediated mEPSCsNot SpecifiedRestored mEPSC frequency and amplitude after chloroquine-induced impairment.[15]

Table 2: this compound Dosages in Human Clinical Trials

Condition StudiedDosageKey OutcomeReference
Schizophrenia (add-on to clozapine)900–1200 mg, t.i.d.Associated with improvement in measures of attention and memory.[7]
Schizophrenia (add-on to various antipsychotics)900 mg, t.i.d.Not effective for cognition or symptoms; placebo group improved more on PANSS.[7]
Schizophrenia (monotherapy)300 mg up to 900 mg, t.i.d.No clear improvement in psychosis or cognition was observed.[16]
Alzheimer's Disease900 mg, t.i.d.Proof-of-principle study to measure alterations in intellectual function.[10]
Mild Cognitive Impairment (MCI)900 mg, t.i.d.Study to test safety and efficacy in symptomatic treatment of MCI.[17][18]
Fragile X SyndromeNot Specified (4-week trial)No significant improvement in memory or other secondary measures. Potency and dosing may have been inadequate.[19]

Experimental Protocols

Protocol 1: In Vitro Electrophysiology in Hippocampal Slices

Objective: To measure the effect of this compound on AMPA receptor-mediated basal synaptic transmission and long-term potentiation (LTP) at Schaffer collateral-CA1 synapses.

Materials and Reagents:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Rodent (rat or mouse)

  • Vibrating microtome (vibratome)

  • Artificial cerebrospinal fluid (aCSF), ice-cold for slicing and room temperature for recording. aCSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2.

  • Submerged recording chamber

  • Electrophysiology rig (amplifier, digitizer, stimulation unit)

  • Glass microelectrodes (for recording and stimulation)

  • Perfusion system

Experimental Workflow:

cluster_workflow In Vitro Electrophysiology Workflow A 1. Hippocampal Slice Preparation B 2. Slice Recovery (>1 hr in aCSF) A->B C 3. Transfer to Recording Chamber & Position Electrodes B->C D 4. Record Baseline fEPSPs (20 min) C->D E 5. Perfuse with this compound (e.g., 50 µM) D->E F 6. Record fEPSPs (20 min in this compound) E->F G 7. Induce LTP (High-Frequency Stimulation) F->G H 8. Record Post-LTP fEPSPs (60 min) G->H I 9. Data Analysis (fEPSP Slope %) H->I

Workflow for in vitro electrophysiology with this compound.

Procedure:

  • This compound Stock Preparation: Prepare a concentrated stock solution of this compound (e.g., 50 mM) in DMSO. Store at -20°C. The final concentration of DMSO in the recording aCSF should not exceed 0.1%.

  • Slice Preparation: Anesthetize the animal and rapidly dissect the brain into ice-cold, oxygenated aCSF. Cut 350-400 µm thick horizontal or coronal hippocampal slices using a vibratome.

  • Slice Recovery: Transfer slices to a holding chamber with oxygenated aCSF at room temperature. Allow slices to recover for at least 1 hour before recording.

  • Recording Setup: Place a single slice in the submerged recording chamber and continuously perfuse with oxygenated aCSF (~2 mL/min). Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: Deliver single pulses every 20 seconds at an intensity that evokes 40-50% of the maximal response. Record a stable baseline for at least 20 minutes.

  • This compound Application: Switch the perfusion to aCSF containing the desired final concentration of this compound (e.g., 50 µM). To do this, dilute the DMSO stock solution into the aCSF. Continue recording for 20-30 minutes to observe the effect of this compound on basal synaptic transmission.

  • LTP Induction: While still perfusing with this compound, deliver a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) to induce LTP.

  • Post-LTP Recording: Continue recording fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of potentiation.

  • Data Analysis: Measure the initial slope of the fEPSP. Normalize all data to the average slope of the pre-drug baseline period. Analyze the percentage increase in fEPSP slope after this compound application and after LTP induction.

Protocol 2: In Vivo Behavioral Testing - Delayed-Nonmatch-to-Sample (DNMS)

Objective: To assess the effect of this compound on short-term spatial memory in rats using the DNMS task. This protocol is based on methodologies reported by Hampson et al., 1998.[11][13][14]

Materials and Reagents:

  • This compound powder

  • Vehicle: 25% (w/v) 2-hydroxypropyl-β-cyclodextrin in sterile saline/water.

  • Adult male rats

  • T-maze or similar apparatus with automated doors and reward dispensers

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Food rewards (e.g., sucrose pellets)

Experimental Workflow:

cluster_workflow In Vivo DNMS Workflow A 1. Animal Habituation & Pre-Training to Criterion B 2. Drug Preparation (this compound in Cyclodextrin) A->B C 3. Drug Administration (35 mg/kg, i.p.) ~5 min before session B->C D 4. DNMS Trial - Sample Phase (Forced choice to one arm) C->D E 5. DNMS Trial - Delay Phase (Variable duration, e.g., 1-40s) D->E F 6. DNMS Trial - Choice Phase (Free choice, reward in non-match arm) E->F F->D Next Trial G 7. Repeat for Full Session (100-200 trials) F->G H 8. Data Analysis (% Correct vs. Delay) G->H

Workflow for the in vivo DNMS behavioral task.

Procedure:

  • Animal Pre-Training: Food-restrict animals to 85-90% of their free-feeding body weight. Habituate them to the testing apparatus. Train animals on the DNMS task until they reach a stable baseline performance criterion (e.g., >85% correct on short-delay trials).[11]

  • Drug Preparation: Prepare the vehicle by dissolving 2-hydroxypropyl-β-cyclodextrin in sterile saline/water to make a 25% solution. On each testing day, dissolve this compound powder in the vehicle to a final concentration of 35 mg/mL. Sonicate the solution to ensure it is fully dissolved.[11][13]

  • Administration: Approximately 5 minutes before the start of the behavioral session, administer this compound (35 mg/kg) or vehicle via intraperitoneal (i.p.) injection (1 mL/kg volume).[11][13][20] A crossover design where animals receive both drug and vehicle on different days is recommended.

  • DNMS Task:

    • Sample Phase: The trial begins by allowing the rat to enter one arm of the T-maze (e.g., the left arm), where it receives a food reward. The door to the other arm is closed.

    • Delay Phase: The rat returns to the start box for a variable delay period (e.g., ranging from 1 to 40 seconds).

    • Choice Phase: After the delay, both arms of the maze are opened. The rat must choose which arm to enter. A reward is available only in the arm that was not visited during the sample phase (the "non-match").

  • Session Structure: A daily session consists of 100-200 trials with varying, randomized delay intervals.

  • Data Collection and Analysis: Record the accuracy (correct vs. incorrect) for each trial. Analyze the data by calculating the percentage of correct choices, particularly as a function of the delay duration. Compare performance on days when this compound was administered versus vehicle days.

Safety and Handling
  • Solubility: this compound is soluble in DMSO.[21] For in vivo use, it can be prepared in a cyclodextrin-based vehicle to improve aqueous solubility.[11][13]

  • Storage: Store this compound powder and stock solutions at -20°C.

  • Safety: Wear appropriate personal protective equipment (gloves, lab coat, safety glasses) when handling the compound. While this compound was generally well-tolerated in human trials, reported side effects included fatigue, insomnia, and rash.[7][19] Researchers should handle the compound with care. For animal studies, all procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[20]

References

Application Notes and Protocols for In Vivo Electrophysiology Studies with CX516

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CX516, also known as Ampalex, is a well-characterized ampakine, a class of compounds that act as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] It enhances glutamatergic neurotransmission by prolonging the AMPA receptor channel opening in response to glutamate.[2] This modulation of AMPA receptor activity has been shown to facilitate long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[2][3] In vivo studies in animal models have demonstrated that this compound can improve performance in various memory tasks and increase the firing rate of hippocampal neurons, making it a valuable tool for investigating cognitive enhancement and the role of the glutamatergic system in health and disease.[2][3][4][5]

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo electrophysiology experiments to investigate the effects of this compound on neuronal activity.

Mechanism of Action: AMPA Receptor Modulation

This compound binds to an allosteric site on the AMPA receptor, thereby slowing the receptor's deactivation and desensitization. This leads to an prolonged influx of positive ions into the postsynaptic neuron upon glutamate binding, resulting in an enhanced excitatory postsynaptic potential (EPSP). This potentiation of synaptic transmission is believed to be the primary mechanism through which this compound exerts its cognitive-enhancing effects.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Action Potential AMPA_Receptor AMPA Receptor Glutamate_Release->AMPA_Receptor Binds Ion_Channel_Opening Prolonged Channel Opening AMPA_Receptor->Ion_Channel_Opening This compound This compound This compound->AMPA_Receptor Allosteric Modulation EPSP Enhanced EPSP Ion_Channel_Opening->EPSP

This compound enhances glutamatergic signaling.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo and in vitro studies investigating the effects of this compound.

Table 1: In Vivo Behavioral and Electrophysiological Effects of this compound in Rats

ParameterSpeciesDosageKey FindingsReference
Delayed-Nonmatch-to-Sample (DNMS) PerformanceRat35 mg/kgProgressive improvement in performance at longer delays (>5 sec).[3][5]
Hippocampal CA1 and CA3 Cell FiringRatNot Specified100-350% increase in firing rate during correct trials of a DNMS task.[2]
Long-Term Potentiation (LTP)RatNot SpecifiedDecreased the amount of afferent activity required to induce LTP.[2]

Table 2: In Vitro Electrophysiological Effects of this compound

PreparationCell TypeThis compound ConcentrationKey FindingsReference
Hippocampal SlicesCA1 Pyramidal NeuronsNot SpecifiedIncreased size and duration of excitatory responses.[2]
Hippocampal SlicesCA1 Pyramidal NeuronsNot SpecifiedIncreased EPSC amplitude, two to three times larger than in interneurons.[6]
Organotypic Slice Cultures (Chloroquine-treated)CA1 Pyramidal NeuronsNot SpecifiedRestored mEPSC frequency and amplitude to near-normal levels.[7]
Organotypic Slice Cultures (Chloroquine-treated)CA1 Pyramidal NeuronsNot SpecifiedSignificant recovery of single-channel properties (increased probability of opening and mean open time).[7]

Experimental Protocols

This section provides a detailed protocol for an acute in vivo electrophysiology experiment in anesthetized rodents to assess the effect of systemically administered this compound on spontaneous and evoked neuronal activity.

Experimental Workflow

Animal_Preparation Animal Preparation (Anesthesia, Stereotaxic Mounting) Surgical_Procedures Surgical Procedures (Craniotomy, Dura Resection) Animal_Preparation->Surgical_Procedures Electrode_Implantation Electrode Implantation (Target Brain Region) Surgical_Procedures->Electrode_Implantation Baseline_Recording Baseline Electrophysiological Recording (30 min) Electrode_Implantation->Baseline_Recording CX516_Administration This compound Administration (e.g., Intraperitoneal Injection) Baseline_Recording->CX516_Administration Post-Injection_Recording Post-Injection Recording (e.g., 60-120 min) CX516_Administration->Post-Injection_Recording Data_Analysis Data Analysis (Spike Sorting, Firing Rate, etc.) Post-Injection_Recording->Data_Analysis Histology Histological Verification of Electrode Placement Data_Analysis->Histology

Workflow for in vivo electrophysiology with this compound.
Materials

  • This compound

  • Vehicle (e.g., saline, DMSO)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Stereotaxic frame

  • Surgical tools

  • Micromanipulator

  • Recording electrode (e.g., tungsten microelectrode, silicon probe)

  • Reference electrode

  • Amplifier and data acquisition system

  • Perfusion pump and saline for histology

Procedure
  • Animal Preparation:

    • Anesthetize the animal using an approved protocol (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).

    • Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.

    • Mount the animal in a stereotaxic frame.

    • Maintain the animal's body temperature at 37°C using a heating pad.

  • Surgical Procedures:

    • Make a midline incision on the scalp and retract the skin to expose the skull.

    • Using a dental drill, perform a craniotomy over the target brain region (e.g., hippocampus, prefrontal cortex).

    • Carefully resect the dura mater to expose the cortical surface.

  • Electrode Implantation:

    • Mount the recording electrode on a micromanipulator.

    • Slowly lower the electrode to the desired stereotaxic coordinates.

    • Place a reference electrode in contact with the cerebrospinal fluid or a distant brain region.

  • Electrophysiological Recording:

    • Allow the electrode to stabilize for at least 15-30 minutes.

    • Record baseline spontaneous and/or evoked neuronal activity for a minimum of 30 minutes. For evoked activity, a stimulating electrode can be placed in an afferent pathway.

  • This compound Administration:

    • Prepare a solution of this compound in an appropriate vehicle. A common dosage for behavioral studies in rats is 35 mg/kg.[3][5] The optimal dose for electrophysiological experiments should be determined empirically.

    • Administer this compound via the desired route (e.g., intraperitoneal injection).

  • Post-Injection Recording:

    • Continue recording neuronal activity for at least 60-120 minutes following this compound administration to observe the full time course of the drug's effect.

  • Data Analysis:

    • Filter and amplify the recorded signals.

    • Perform spike sorting to isolate the activity of individual neurons.

    • Analyze changes in firing rate, burst firing, and synaptic responses following this compound administration compared to the baseline period.

  • Histological Verification:

    • At the end of the experiment, deeply anesthetize the animal and pass a small current through the recording electrode to create a lesion at the recording site.

    • Perfuse the animal transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Remove the brain, section it, and stain the sections to visualize the electrode track and confirm the recording location.

Logical Relationships in Experimental Design

Hypothesis Hypothesis: This compound enhances neuronal activity in the target brain region. Experimental_Group Experimental Group: This compound Administration Hypothesis->Experimental_Group Control_Group Control Group: Vehicle Administration Hypothesis->Control_Group Dependent_Variables Dependent Variables: - Neuronal Firing Rate - Evoked Response Amplitude - Synaptic Plasticity (LTP) Experimental_Group->Dependent_Variables Control_Group->Dependent_Variables Statistical_Analysis Statistical Analysis: (e.g., t-test, ANOVA) Dependent_Variables->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion

Logical structure of a typical this compound in vivo study.

Troubleshooting and Considerations

  • Anesthesia: The choice of anesthetic can influence neuronal activity. Isoflurane is often preferred for its rapid onset and offset, allowing for a more stable recording environment.

  • Drug Solubility and Stability: Ensure that this compound is fully dissolved in the vehicle and that the solution is stable throughout the experiment.

  • Electrode Placement: Accurate stereotaxic targeting is crucial. Histological verification is essential to confirm the recording location.

  • Data Interpretation: Changes in neuronal activity should be interpreted in the context of the animal's physiological state and the known mechanism of action of this compound.

By following these guidelines and protocols, researchers can effectively utilize in vivo electrophysiology to investigate the effects of this compound on neuronal function and its potential as a cognitive enhancer.

References

Application Notes and Protocols for Assessing the Efficacy of CX516 in Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing common behavioral assays to evaluate the efficacy of CX516, a positive allosteric modulator of the AMPA receptor, as a cognitive enhancer. The included methodologies for the Delayed-Nonmatch-to-Sample (DNMS) task, the Morris Water Maze (MWM), and the Radial Arm Maze (RAM) are intended to offer a comprehensive guide for preclinical research.

Introduction to this compound

This compound, also known as Ampalex, is a member of the ampakine family of compounds that enhance glutamatergic neurotransmission.[1] It acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key component in synaptic plasticity and learning and memory processes.[2] By binding to an allosteric site on the AMPA receptor, this compound slows the receptor's deactivation and desensitization, thereby prolonging the synaptic response to glutamate.[2] This mechanism is believed to underlie its potential to improve cognitive function in various neurological and psychiatric disorders.

Behavioral Assays for Cognitive Enhancement

The following behavioral assays are widely used to assess different aspects of learning and memory in rodents and are suitable for evaluating the pro-cognitive effects of this compound.

Delayed-Nonmatch-to-Sample (DNMS) Task

Application: The DNMS task is a robust method for assessing short-term recognition memory, a cognitive domain often impaired in neurodegenerative diseases.

Protocol: Spatial Variant of the DNMS Task in Rats

a. Apparatus:

  • A standard two-lever operant conditioning chamber.

  • A central nose-poke port.

  • A pellet dispenser for delivering food rewards (e.g., 45 mg sucrose pellets).

  • A computer with software to control the apparatus and record data.

b. Subjects:

  • Adult male rats (e.g., Sprague-Dawley) weighing 250-350g at the start of the experiment.

  • Animals should be food-restricted to 85-90% of their free-feeding body weight to ensure motivation for the food reward. Water should be available ad libitum in their home cages.

c. Pre-training:

  • Habituation: Allow rats to explore the operant chamber for 15-20 minutes for 2-3 days.

  • Lever Press Training: Train the rats to press the levers to receive a food reward. This is typically done through shaping, where successive approximations of the desired behavior are reinforced.

  • Nose-Poke Training: Train the rats to perform a nose-poke in the central port to initiate a trial.

d. DNMS Task Training:

  • Sample Phase: A trial is initiated by the rat making a nose-poke. One of the two levers (left or right, randomly selected) is extended. The rat must press the extended lever. Upon a correct press, the lever retracts, and a food reward is delivered.

  • Delay Phase: Following the sample response, a delay period of a specific duration (e.g., 1, 5, 10, 20, 30 seconds) begins.

  • Choice Phase: After the delay, both levers are extended. The rat must press the lever that was not presented in the sample phase (the "non-matching" lever) to receive a reward. A press on the incorrect (matching) lever results in no reward and a brief time-out period.

  • Inter-Trial Interval (ITI): A 20-30 second interval separates each trial.

  • Training Criterion: Training continues until the rats achieve a stable baseline performance of at least 75% correct responses across all delay intervals.

e. This compound Administration and Testing:

  • Drug Preparation: Dissolve this compound in a suitable vehicle, such as 2-hydroxypropyl-β-cyclodextrin. A common dose for rats is 35 mg/kg, administered intraperitoneally (i.p.).[3]

  • Dosing Regimen: Administer this compound or vehicle approximately 30 minutes before the start of the behavioral testing session.

  • Testing: Conduct daily sessions of 60-100 trials with varying, pseudo-randomized delay intervals. Record the percentage of correct responses for each delay interval.

Quantitative Data: Effect of this compound on DNMS Performance in Rats

The following table summarizes the improvement in performance on the DNMS task by rats treated with this compound compared to a vehicle control group. Data is adapted from Hampson et al., 1998.[3]

Delay Interval (seconds)Vehicle Control (% Correct)This compound (35 mg/kg) (% Correct)Percentage Improvement with this compound
1-5~85%~88%~3.5%
6-10~70%~78%~11.4%
11-15~65%~75%~15.4%
16-20~60%~72%~20.0%
21-25~55%~68%~23.6%
26-30~50%~65%~30.0%
31-35~48%~62%~29.2%

Morris Water Maze (MWM)

Application: The MWM is a widely used test for assessing hippocampal-dependent spatial learning and memory.

Protocol: Spatial Navigation in the MWM

a. Apparatus:

  • A circular pool (1.5-2.0 meters in diameter) filled with water (20-22°C) made opaque with non-toxic white paint or milk powder.

  • An escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.

  • Prominent, high-contrast visual cues placed on the walls of the testing room.

  • A video camera mounted above the pool, connected to a tracking system to record the animal's swim path, latency to find the platform, and other parameters.

b. Subjects:

  • Adult male rats or mice.

  • No food or water restriction is required.

c. Procedure:

  • Acquisition Phase (4-5 days):

    • Conduct 4 trials per day for each animal.

    • For each trial, gently place the animal into the water facing the wall of the pool at one of four quasi-randomly selected starting positions (North, South, East, West).

    • Allow the animal to swim and locate the hidden platform. The maximum trial duration is 60-90 seconds.

    • If the animal finds the platform, allow it to remain there for 15-20 seconds.

    • If the animal fails to find the platform within the allotted time, gently guide it to the platform and allow it to remain there for 15-20 seconds.

    • The inter-trial interval is typically 10-15 minutes.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the escape platform from the pool.

    • Place the animal in the pool at a novel starting position.

    • Allow the animal to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

d. This compound Administration:

  • Administer this compound (e.g., 10-30 mg/kg, i.p. for rats) or vehicle 30 minutes prior to the first trial of each day during the acquisition phase.

Quantitative Data: Effect of Ampakines on MWM Performance
Training DayVehicle Control (Escape Latency in seconds)Org 26576 (10 mg/kg) (Escape Latency in seconds)
Day 155.2 ± 3.142.5 ± 2.8
Day 240.1 ± 2.935.7 ± 2.5
Day 328.5 ± 2.325.1 ± 2.1
Day 420.3 ± 1.918.2 ± 1.7
Probe Trial Time in Target Quadrant (%) Time in Target Quadrant (%)
Day 535.5 ± 2.548.2 ± 3.1

Radial Arm Maze (RAM)

Application: The RAM is used to assess both working memory and reference memory. The win-shift protocol described here is particularly sensitive to working memory function.

Protocol: Win-Shift Task in the 8-Arm RAM

a. Apparatus:

  • An 8-arm radial maze with a central platform and arms radiating outwards.

  • Food wells at the end of each arm.

  • Guillotine doors to control access to the arms are optional but recommended.

  • Prominent extra-maze cues should be visible from the maze.

b. Subjects:

  • Adult male rats, food-restricted to 85-90% of their free-feeding weight.

c. Pre-training:

  • Habituation: Allow the rats to freely explore the maze with food rewards scattered throughout for 2-3 days.

  • Shaping: Gradually introduce the task by baiting only a few arms and then increasing the number of baited arms as the rat learns to visit them for a reward.

d. Win-Shift Procedure:

  • Training/Forced Choice Phase:

    • At the start of a trial, four of the eight arms are baited with a food reward. The other four arms are blocked by guillotine doors.

    • The rat is placed on the central platform and allowed to enter the open arms and consume the rewards.

    • The selection of baited arms should be varied pseudo-randomly across trials.

  • Delay Phase:

    • After the rat has visited all four baited arms, it is removed from the maze and returned to its home cage for a delay period (e.g., 5 minutes to several hours).

  • Test/Free Choice Phase:

    • After the delay, the rat is returned to the central platform.

    • All eight arms are now open, but only the four arms that were not baited in the training phase now contain a food reward.

    • The rat is allowed to freely explore the maze until all four rewards have been consumed or a set time has elapsed (e.g., 5-10 minutes).

  • Data Collection:

    • Working Memory Errors: An entry into an arm that was visited during the training phase or an arm that has already been visited during the test phase.

    • Reference Memory Errors: An entry into an arm that was never baited during either phase (in this specific win-shift protocol, this type of error is less relevant).

e. This compound Administration:

  • Administer this compound (e.g., 10-30 mg/kg, i.p. for rats) or vehicle 30 minutes before the start of the training phase.

Quantitative Data: Effect of Ampakines on RAM Performance
Treatment GroupNumber of Working Memory Errors (Mean ± SEM)
Vehicle Control2.8 ± 0.4
CX1739 (0.3 mg/kg)1.5 ± 0.3
CX1739 (1.0 mg/kg)1.2 ± 0.2

Visualizations

Signaling Pathway of this compound

CX516_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ca_Influx Ca²⁺ Influx AMPA_R->Ca_Influx Channel Opening LTP Long-Term Potentiation (LTP) Ca_Influx->LTP Activates Downstream Signaling Cognition Enhanced Cognition LTP->Cognition Leads to This compound This compound This compound->AMPA_R Positive Allosteric Modulation

Caption: Signaling pathway of this compound at a glutamatergic synapse.

Experimental Workflow: Morris Water Maze

MWM_Workflow Start Start Drug_Admin Administer this compound or Vehicle Start->Drug_Admin Acquisition Acquisition Phase (4-5 days, 4 trials/day) Drug_Admin->Acquisition Place_Animal Place Animal in Water Acquisition->Place_Animal Probe_Trial Probe Trial (Day 6) (Platform Removed) Acquisition->Probe_Trial After 24h Swim_Find Swim to Hidden Platform (Max 60-90s) Place_Animal->Swim_Find On_Platform Remain on Platform (15-20s) Swim_Find->On_Platform ITI Inter-Trial Interval (10-15 min) On_Platform->ITI ITI->Place_Animal Next Trial Record_Data Record Swim Path, Time in Quadrant Probe_Trial->Record_Data End End Record_Data->End

Caption: Experimental workflow for the Morris Water Maze assay.

Logical Relationship: this compound Mechanism of Action

CX516_Logic This compound This compound Administration AMPA_Mod Positive Allosteric Modulation of AMPA Receptors This compound->AMPA_Mod Glut_Response Enhanced & Prolonged Response to Glutamate AMPA_Mod->Glut_Response Synaptic_Plasticity Increased Synaptic Plasticity (e.g., LTP) Glut_Response->Synaptic_Plasticity Learning_Memory Improved Learning & Memory Formation Synaptic_Plasticity->Learning_Memory Behavioral_Outcome Improved Performance in Behavioral Assays (DNMS, MWM, RAM) Learning_Memory->Behavioral_Outcome

Caption: Logical flow of this compound's mechanism to behavioral outcomes.

References

Application Notes and Protocols for Assessing the Blood-Brain Barrier Penetration of CX516

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CX516, an ampakine compound, has been investigated for its potential therapeutic effects on cognitive function. A critical aspect of its pharmacological profile is its ability to penetrate the blood-brain barrier (BBB), the highly selective border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS). Understanding the extent and mechanisms of this compound's BBB penetration is crucial for predicting its efficacy and safety in treating CNS disorders.

These application notes provide a comprehensive overview of the methods available to assess the BBB penetration of this compound. Detailed protocols for key in vivo and in vitro experiments are provided, along with guidelines for data interpretation. The information presented here is intended to guide researchers in designing and executing robust studies to characterize the CNS disposition of this compound and similar compounds.

Physicochemical Properties and Predicted BBB Penetration

Table 1: General Physicochemical Properties Influencing BBB Penetration

PropertyFavorable Range for BBB PenetrationImplication for this compound
Molecular Weight (MW) < 400-500 DaThis compound has a molecular weight that falls within the favorable range for passive diffusion across the BBB.
Lipophilicity (LogP) 1 - 3The LogP of a compound indicates its lipid solubility. A moderate LogP is generally preferred for BBB penetration.
Polar Surface Area (PSA) < 60-90 ŲA lower PSA is associated with better BBB penetration as it reduces the energy required to shed water molecules and enter the lipid membrane of the BBB.
Hydrogen Bond Donors ≤ 3A lower number of hydrogen bond donors reduces the polarity of the molecule, favoring its passage across the BBB.
pKa Basic pKa may facilitate BBB entryThe ionization state of a compound at physiological pH (7.4) affects its charge and, consequently, its ability to cross the lipid membranes of the BBB.

In Vivo Methods for Assessing BBB Penetration

In vivo studies in animal models provide the most physiologically relevant data on BBB penetration. The following are key in vivo methods applicable to this compound.

Brain-to-Plasma Concentration Ratio (Kp)

This method involves administering this compound to an animal model (e.g., rat) and measuring its concentration in both the brain tissue and plasma at a specific time point or over a time course. The ratio of the concentration in the brain to that in the plasma (Kp) provides an indication of the extent of BBB penetration.

Quantitative Data Summary

A study in rats has shown that a 35 mg/kg intraperitoneal (i.p.) dose of this compound results in blood and brain levels that closely match, reaching a concentration of approximately 50 μM[1]. The half-life of this compound in rat blood is reported to be approximately 15-20 minutes[1].

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats

ParameterValueSpeciesDoseRoute of AdministrationSource
Peak Brain Concentration ~50 μMRat35 mg/kgi.p.[1]
Peak Plasma Concentration ~50 μMRat35 mg/kgi.p.[1]
Blood Half-life (t½) ~15-20 minRatNot specifiedNot specified[1]

Experimental Protocol: Determination of Brain-to-Plasma Ratio

  • Animal Model: Male Sprague-Dawley rats (250-300 g) are commonly used.

  • Drug Administration: Administer this compound at a dose of 35 mg/kg via intraperitoneal injection.

  • Sample Collection: At predetermined time points (e.g., 15, 30, 60, and 120 minutes) post-dose, anesthetize the animals.

  • Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate the plasma.

  • Brain Collection: Perfuse the brain with ice-cold saline to remove remaining blood. Excise the whole brain.

  • Sample Processing: Homogenize the brain tissue in a suitable buffer.

  • Bioanalysis: Determine the concentration of this compound in plasma and brain homogenate samples using a validated analytical method, such as LC-MS/MS.

  • Calculation: Calculate the brain-to-plasma ratio (Kp) at each time point by dividing the concentration of this compound in the brain homogenate by its concentration in the plasma.

In Vivo Microdialysis

Microdialysis is a minimally invasive technique that allows for the continuous sampling of the unbound drug concentration in the brain's extracellular fluid (ECF). This provides a more direct measure of the pharmacologically active concentration of this compound at its target site.

Experimental Protocol: In Vivo Brain Microdialysis

  • Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., hippocampus or prefrontal cortex) of an anesthetized rat.

  • Recovery: Allow the animal to recover from surgery for at least 24 hours.

  • Perfusion: On the day of the experiment, connect the microdialysis probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect baseline dialysate samples to establish a stable baseline.

  • Drug Administration: Administer this compound (35 mg/kg, i.p.).

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 15-30 minutes) for several hours.

  • Bioanalysis: Analyze the concentration of this compound in the dialysate samples using a highly sensitive analytical method like LC-MS/MS.

  • Data Analysis: Plot the unbound brain concentration of this compound over time to determine its pharmacokinetic profile in the brain ECF.

G cluster_workflow In Vivo Microdialysis Workflow A Surgical Implantation of Microdialysis Probe B Animal Recovery (≥24 hours) A->B Post-surgery C Probe Perfusion with aCSF B->C On experiment day D Baseline Sample Collection C->D E This compound Administration D->E F Continuous Dialysate Sample Collection E->F G LC-MS/MS Analysis of This compound Concentration F->G H Pharmacokinetic Analysis of Unbound Brain Concentration G->H

In Vivo Microdialysis Experimental Workflow

In Vitro Methods for Assessing BBB Penetration

In vitro models of the BBB offer a higher-throughput and more controlled environment to study the mechanisms of drug transport.

Cell-Based Transwell Models

This model utilizes a semi-permeable membrane in a Transwell insert to separate two compartments, an apical (blood side) and a basolateral (brain side) chamber. A monolayer of brain endothelial cells is cultured on the membrane, forming a barrier that mimics the BBB.

Experimental Protocol: In Vitro BBB Permeability Assay

  • Cell Culture: Culture a suitable brain endothelial cell line (e.g., hCMEC/D3, bEnd.3) or primary brain endothelial cells on Transwell inserts until a confluent monolayer is formed, characterized by high transendothelial electrical resistance (TEER).

  • Compound Addition: Add this compound to the apical chamber at a known concentration.

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

  • Bioanalysis: Determine the concentration of this compound in the collected samples using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of appearance of the compound in the receiver chamber.

    • A is the surface area of the membrane.

    • C0 is the initial concentration in the donor chamber.

To investigate the role of efflux transporters, the permeability of this compound can be assessed in both directions (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.

G cluster_workflow In Vitro Transwell Assay Workflow A Seed Brain Endothelial Cells on Transwell Inserts B Culture to Confluence (Monitor TEER) A->B C Add this compound to Apical Chamber B->C D Collect Samples from Basolateral Chamber at Time Points C->D E Analyze this compound Concentration by LC-MS/MS D->E F Calculate Apparent Permeability (Papp) E->F

In Vitro Transwell Permeability Assay Workflow
Brain Tissue Binding Assay

This assay determines the fraction of a drug that is unbound (fu,brain) in the brain tissue. Only the unbound drug is free to interact with its target. Equilibrium dialysis is a common method for this assessment.

Experimental Protocol: Equilibrium Dialysis for Brain Tissue Binding

  • Brain Homogenate Preparation: Homogenize rat brain tissue in phosphate-buffered saline (PBS).

  • Dialysis Setup: Use a 96-well equilibrium dialysis apparatus with a semi-permeable membrane separating two chambers.

  • Sample Loading: Add the brain homogenate spiked with this compound to one chamber and PBS to the other.

  • Equilibration: Incubate the plate at 37°C with shaking to allow the unbound drug to reach equilibrium across the membrane.

  • Sample Analysis: After equilibration, collect samples from both the brain homogenate and the buffer chambers.

  • Bioanalysis: Determine the concentration of this compound in both sets of samples using LC-MS/MS.

  • Calculation: Calculate the fraction unbound in brain (fu,brain) using the following formula: fu,brain = Concentration in buffer / Concentration in brain homogenate

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like this compound in biological matrices due to its high sensitivity and selectivity.

General LC-MS/MS Protocol Outline

  • Sample Preparation:

    • Plasma: Protein precipitation with a solvent like acetonitrile.

    • Brain Homogenate/Dialysate: Protein precipitation or solid-phase extraction.

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid to improve ionization.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.

Signaling Pathways and Efflux Transporters

The BBB penetration of a compound can be limited by efflux transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene). These transporters actively pump substrates out of the brain endothelial cells back into the bloodstream. It is currently unknown whether this compound is a substrate of these transporters.

Furthermore, the integrity of the BBB is maintained by tight junctions between endothelial cells, which are regulated by a complex network of signaling pathways. The expression and localization of tight junction proteins like claudin-5 and occludin are critical for barrier function. The effect of this compound on these signaling pathways and tight junction protein expression has not been reported.

G cluster_pathway Potential Mechanisms of this compound BBB Transport cluster_membrane Blood Blood EndothelialCell Brain Endothelial Cell Blood->EndothelialCell This compound Brain Brain ECF EndothelialCell->Brain This compound Brain->EndothelialCell ? Passive Passive Diffusion Efflux Efflux (e.g., P-gp, BCRP)?

Hypothesized BBB transport mechanisms of this compound

Conclusion

Assessing the BBB penetration of this compound is a multi-faceted process that requires a combination of in vivo and in vitro methodologies. The protocols and information provided in these application notes offer a comprehensive guide for researchers to thoroughly characterize the CNS disposition of this compound. By determining key parameters such as the brain-to-plasma ratio, unbound brain fraction, and in vitro permeability, a clearer understanding of this compound's potential as a CNS therapeutic can be achieved. Further research is warranted to elucidate the specific transport mechanisms involved, including its potential interaction with efflux transporters and its effects on BBB signaling pathways.

References

Troubleshooting & Optimization

overcoming the low potency of CX516 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ampakine CX516. The content directly addresses the common challenge of its low potency in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound, also known as Ampalex, is a nootropic compound belonging to the ampakine class of drugs. It functions as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] By binding to an allosteric site on the AMPA receptor, this compound enhances the receptor's response to the neurotransmitter glutamate. This leads to a prolongation of the ion channel opening, resulting in an increased amplitude and duration of excitatory postsynaptic currents (EPSCs). This modulation of glutamatergic signaling is believed to be the basis for its potential cognitive-enhancing effects.

Q2: Why am I observing weak or inconsistent effects with this compound in my experiments?

A primary challenge in working with this compound is its inherently low potency and short half-life.[1] This has been a significant factor in the disappointing results of some human clinical trials.[1] Consequently, achieving a robust and reproducible effect in both in vitro and in vivo experiments can be difficult. The concentration of this compound at the target site may be insufficient to elicit a strong response, or its rapid metabolism may lead to a transient effect.

Q3: What are "low-impact" versus "high-impact" ampakines, and where does this compound fit in?

Ampakines are often categorized as "low-impact" or "high-impact" based on their effect on AMPA receptor desensitization.

  • Low-impact ampakines , like this compound, only moderately offset receptor desensitization and have a reduced effect on synaptic currents.[3] This characteristic is associated with a lower risk of seizure-inducing side effects.

  • High-impact ampakines , in contrast, can fully offset receptor desensitization, leading to a more pronounced and sustained enhancement of synaptic currents.[4] While this can translate to higher potency, it also carries a greater risk of excitotoxicity and seizures.[4]

This compound is considered a "low-impact" ampakine.

Troubleshooting Guide

Issue: Suboptimal or no observable effect of this compound.

This is a common issue directly related to the compound's low potency. Here are several strategies to consider:

1. Optimize Drug Preparation and Administration:

  • Vehicle Selection: this compound has poor water solubility. Using a suitable vehicle is critical for achieving complete dissolution and bioavailability. Cyclodextrin-based solutions, such as 2-hydroxypropyl-β-cyclodextrin, have been successfully used to prepare this compound for intraperitoneal injections in animal studies.[5][6]

  • Sonication: Ensure thorough mixing and dissolution by sonicating the drug-vehicle solution.[5][6]

  • Fresh Preparation: Prepare this compound solutions fresh for each experiment to avoid degradation.[5]

2. Adjust Dosing Regimen:

  • Dose Escalation: Due to its low potency, higher doses of this compound may be required to observe an effect. In rodent studies, doses in the range of 10-35 mg/kg have been used.[2][5] However, be mindful of potential side effects at higher concentrations.

  • Repeated Dosing: The short half-life of this compound (approximately 20 minutes in rats and 1 hour in humans) may necessitate a repeated dosing schedule to maintain effective concentrations over the course of the experiment.[7]

3. Consider More Potent Analogs:

If the low potency of this compound remains a significant hurdle, consider using one of its more potent analogs. Several next-generation ampakines have been developed with improved pharmacological profiles.

CompoundClassRelative Potency to this compoundKey Characteristics
This compound Low-Impact Ampakine-Standard reference compound, low potency, short half-life.[1]
Farampator (CX691) Low-Impact AmpakineMore potent than this compound.[3]Retains antipsychotic activity in animal models where high doses of this compound are ineffective.[3][8]
CX717 Low-Impact AmpakineMore potent than this compound.Has shown efficacy in animal models at lower doses than this compound.[9]
CX1739 Low-Impact Ampakine40-100 times more potent than this compound.Demonstrates a broad therapeutic window with a minimized risk of epileptogenic activity.

4. Refine Experimental Assays:

  • Sensitive Outcome Measures: Ensure that the chosen behavioral or electrophysiological assays are sensitive enough to detect the subtle modulatory effects of a low-impact ampakine.

  • Control for Variability: Implement rigorous experimental controls to minimize variability that could mask a modest treatment effect.

Experimental Protocols & Visualizations

AMPA Receptor Modulation by this compound

The following diagram illustrates the signaling pathway affected by this compound.

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicles AMPA_R AMPA Receptor Glutamate_vesicle->AMPA_R Glutamate Release CaMKII CaMKII AMPA_R->CaMKII Ca²+ Influx LTP LTP/Synaptic Plasticity CaMKII->LTP Phosphorylation Cascade This compound This compound This compound->AMPA_R Positive Allosteric Modulation start Start: Low/No this compound Effect check_prep Review Drug Preparation (Vehicle, Sonication, Freshness) start->check_prep adjust_dose Modify Dosing Regimen (Increase Dose, Repeat Dosing) check_prep->adjust_dose If preparation is optimal consider_analogs Evaluate More Potent Analogs (e.g., Farampator, CX717) adjust_dose->consider_analogs If effect is still low refine_assay Refine Experimental Assay (Increase Sensitivity) adjust_dose->refine_assay Parallel consideration consider_analogs->refine_assay If analogs are not an option outcome Re-evaluate Experimental Outcome consider_analogs->outcome refine_assay->outcome

References

Technical Support Center: CX516 In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo use of CX516, with a specific focus on addressing its characteristic short half-life.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound in vivo?

The principal challenge with this compound in vivo is its short elimination half-life, which is approximately 40-45 minutes in rats.[1][2] This rapid clearance can make it difficult to maintain therapeutic concentrations over a sustained period, a factor that contributed to disappointing results in human clinical trials.[3]

Q2: How can I address the short half-life of this compound in my experimental design?

There are several strategies to manage the short half-life of this compound:

  • Frequent Dosing: Administering the compound at shorter intervals can help maintain more stable plasma and brain concentrations.

  • Higher Doses: While considering potential toxicity, using a higher dose can prolong the time the concentration remains above the effective threshold.

  • Alternative Compounds: Newer ampakines, such as CX717 and farampator (CX691), have been developed with improved pharmacokinetic profiles.[3][4][5] CX717, for instance, has a significantly longer half-life of 8-12 hours in humans.

  • Consider a "Pulsing" Effect: Some studies suggest that intermittent "pulsing" of this compound may be sufficient to enhance synaptic efficiency, meaning continuous high-level exposure may not be necessary for all desired effects.

Q3: What are the known downstream effects of this compound's modulation of AMPA receptors?

This compound is a positive allosteric modulator of AMPA receptors.[3] Its binding enhances the receptor's response to glutamate, leading to a cascade of downstream signaling events. This includes the activation of protein kinases such as Protein Kinase A (PKA) and Calcium/calmodulin-dependent protein kinase II (CaMKII). These kinases can then phosphorylate various substrates, including the AMPA receptor subunits themselves, influencing receptor trafficking and channel conductance. Additionally, ampakine-mediated enhancement of synaptic activity can lead to increased production of brain-derived neurotrophic factor (BDNF), which plays a crucial role in synaptic plasticity and neuronal health.[6]

Q4: Are there any unexpected behavioral effects to be aware of when using this compound in rodents?

Yes, some studies have reported a "carryover" effect in a subset of rats, where the cognitive-enhancing effects of this compound persist on subsequent days even without further drug administration.[2][7][8] Conversely, other animals in the same studies did not exhibit this carryover, and the drug's effects dissipated in line with its known half-life.[2][7][8] Researchers should be aware of this potential for inter-individual variability in the duration of the compound's effects.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Difficulty Dissolving this compound Improper solvent selection or preparation.This compound is soluble in organic solvents like ethanol (~10 mg/ml), DMSO (~50 mg/ml), and DMF (~50 mg/ml). For aqueous solutions, it is soluble in PBS (pH 7.2) at approximately 5 mg/ml. For in vivo rodent studies, a common vehicle is a 25% w/v solution of 2-hydroxypropyl-β-cyclodextrin in sterile saline. Ensure thorough mixing and sonication.
Lack of Expected Behavioral Effect Suboptimal dosing, rapid metabolism, or inappropriate timing of behavioral testing.Review your dosing regimen. Due to the short half-life, consider administering this compound closer to the time of behavioral testing (e.g., ~5 minutes before for intraperitoneal injection in rats).[7][8] Consider increasing the dose or frequency of administration. For longer-term studies, consider using an analog with a longer half-life.
High Inter-Individual Variability in Response Natural biological variation in drug metabolism and response.Increase the number of subjects in each experimental group to ensure statistical power. Carefully monitor and record the behavior of individual animals to identify potential "carryover" effects.
Signs of Toxicity (e.g., seizures) Dose is too high.While this compound is considered a "low-impact" ampakine with a lower risk of seizure induction compared to "high-impact" ampakines, it is still crucial to perform dose-response studies to determine the optimal therapeutic window for your specific model and experimental paradigm.[4]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound and Related Ampakines

CompoundSpeciesHalf-LifeKey Findings
This compound Rat~40-45 minutesRapid clearance. A major metabolite has a similarly short half-life.[1][2]
CX717 Human8-12 hoursSignificantly longer half-life compared to this compound, offering a potential solution to the short duration of action.
Farampator (CX691) RatData not availableDescribed as more potent than this compound.[5]

Experimental Protocols

Detailed Methodology for In Vivo Administration of this compound in Rats

This protocol is adapted from studies investigating the cognitive-enhancing effects of this compound.

1. Materials:

  • This compound powder

  • 2-hydroxypropyl-β-cyclodextrin

  • Sterile saline (0.9%)

  • Sterile deionized water

  • Sonicator

  • Sterile injection supplies (syringes, needles)

2. Vehicle Preparation (25% w/v 2-hydroxypropyl-β-cyclodextrin):

  • Add 2.5 g of 2-hydroxypropyl-β-cyclodextrin to 5.0 ml of sterile saline.

  • Add sterile deionized water to bring the total volume to 10.0 ml.

  • Sonicate the solution at high power for approximately 15 seconds to ensure complete dissolution.

  • Store the vehicle solution at 4°C for up to 5 days. Before each use, warm the solution to room temperature and sonicate again to ensure it is well-mixed.

3. This compound Solution Preparation (35 mg/ml):

  • Add 35 mg of this compound powder to 1.0 ml of the prepared cyclodextrin vehicle.

  • Sonicate the solution at high power for approximately 15 seconds to ensure thorough dissolution and mixing.

  • Crucially, prepare the this compound solution fresh each day of the experiment.

4. Administration:

  • The recommended dose for cognitive enhancement studies in rats is 35 mg/kg .[7][8]

  • Administer the this compound solution via intraperitoneal (IP) injection .

  • The volume of injection should be 1 ml/kg of body weight.

  • Administer the injection approximately 5 minutes before the start of the behavioral session .[7][8]

  • For control animals, administer an equivalent volume of the cyclodextrin vehicle using the same route and timing.

Visualizations

Signaling Pathway of this compound Action

CX516_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) AMPA_R->Ion_Channel Activates This compound This compound This compound->AMPA_R Positive Allosteric Modulation Depolarization Membrane Depolarization Ion_Channel->Depolarization CaMKII CaMKII Activation Depolarization->CaMKII PKA PKA Activation Depolarization->PKA Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) CaMKII->Synaptic_Plasticity CREB CREB Phosphorylation PKA->CREB BDNF BDNF Expression CREB->BDNF BDNF->Synaptic_Plasticity

Caption: Signaling cascade initiated by this compound's positive allosteric modulation of the AMPA receptor.

Experimental Workflow for In Vivo this compound Studies

CX516_Workflow cluster_prep Preparation cluster_admin Administration cluster_testing Behavioral Testing cluster_analysis Data Analysis prep_vehicle Prepare Vehicle (25% Hydroxypropyl-β-cyclodextrin) prep_this compound Prepare Fresh this compound Solution (35 mg/ml in vehicle) prep_vehicle->prep_this compound inject Administer IP Injection (5 min before testing) prep_this compound->inject weigh_animal Weigh Animal calc_dose Calculate Injection Volume (1 ml/kg for 35 mg/kg dose) weigh_animal->calc_dose calc_dose->inject behavioral_paradigm Conduct Behavioral Paradigm (e.g., DNMS, MWM) inject->behavioral_paradigm data_collection Collect Behavioral Data behavioral_paradigm->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis interpretation Interpret Results (Consider half-life and potential carryover) stat_analysis->interpretation

Caption: A standard workflow for conducting in vivo experiments with this compound in rodents.

References

potential off-target effects of CX516 in neuronal cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CX516. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of this compound in neuronal cultures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It binds to an allosteric site on the AMPA receptor, enhancing its function by prolonging the channel opening in response to glutamate. This leads to an increased influx of positive ions and enhanced excitatory postsynaptic currents (EPSCs).

Q2: Does this compound have off-target binding to other receptors?

Currently, there is no direct evidence to suggest that this compound binds with high affinity to other neurotransmitter receptors or ion channels at concentrations typically used for AMPA receptor modulation. Its primary molecular target is the AMPA receptor. However, it's important to consider that "off-target" can also refer to unintended downstream consequences of its primary action.

Q3: What are the known potential off-target effects of this compound in neuronal cultures?

The most significant potential off-target effect of this compound is its differential impact on various neuron types, which can alter the balance of excitation and inhibition within a neuronal circuit. Specifically, this compound has been shown to potentiate AMPA receptor-mediated currents more strongly in excitatory pyramidal neurons than in inhibitory interneurons.[1] This can lead to a net increase in excitability that may not be the intended outcome of the experiment.

Q4: How does this compound affect intracellular signaling pathways?

As a low-impact ampakine, this compound primarily enhances AMPA receptor-mediated depolarization. This can indirectly lead to the activation of voltage-gated calcium channels and NMDA receptors by removing their magnesium block, resulting in an influx of calcium.[2] This increase in intracellular calcium can then trigger various downstream signaling cascades, including those involved in gene expression and synaptic plasticity. Unlike high-impact ampakines, this compound does not appear to induce calcium release from intracellular stores via Gq-protein coupling.[3]

Q5: Can this compound influence gene expression in neurons?

Yes, by enhancing synaptic activity and calcium influx, this compound can indirectly influence gene expression. For instance, positive modulators of AMPA receptors have been shown to increase the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF) in hippocampal and cortical neurons.[4]

Troubleshooting Guide

Problem 1: Observing excessive excitotoxicity or cell death in my neuronal culture after this compound application.

  • Possible Cause 1: Concentration is too high.

    • Solution: Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental goals. High concentrations of this compound can lead to over-excitation and subsequent excitotoxicity.

  • Possible Cause 2: Imbalance in Excitatory/Inhibitory activity.

    • Solution: Be aware that this compound can preferentially enhance excitatory transmission.[1] This can be particularly problematic in cultures with a sparse population of inhibitory interneurons. Consider co-application of a low concentration of a GABAA receptor positive allosteric modulator to maintain a healthy excitatory/inhibitory balance.

  • Possible Cause 3: Unhealthy culture conditions.

    • Solution: Ensure your neuronal cultures are healthy before drug application. Factors such as high cell density, nutrient depletion, or pH changes in the media can increase susceptibility to excitotoxicity.

Problem 2: I am not observing the expected potentiation of synaptic currents with this compound.

  • Possible Cause 1: Low concentration or insufficient drug delivery.

    • Solution: Verify the final concentration of this compound in your experimental setup. Ensure adequate perfusion or bath application to allow the drug to reach the target neurons.

  • Possible Cause 2: Cell-type specific effects.

    • Solution: Remember that the effect of this compound can be less pronounced in certain types of interneurons compared to pyramidal neurons.[1] Identify the cell type you are recording from to interpret your results accurately.

  • Possible Cause 3: Rundown of AMPA receptor responses.

    • Solution: In whole-cell patch-clamp recordings, AMPA receptor responses can run down over time. Ensure you have a stable baseline before applying this compound and that your internal solution contains ATP and GTP to support cell health.

Problem 3: My electrophysiological recordings become unstable after applying this compound.

  • Possible Cause 1: Increased network excitability leading to epileptiform activity.

    • Solution: The excitatory/inhibitory imbalance caused by this compound can lead to network hyperexcitability. Try using a lower concentration of this compound or reducing the stimulation intensity.

  • Possible Cause 2: Off-target effects on recording equipment.

    • Solution: While unlikely, it's good practice to ensure the drug solution is not affecting your electrodes or perfusion system. Run a control with the vehicle solution to rule out any artifacts.

Quantitative Data Summary

The following table summarizes the differential effects of this compound on excitatory postsynaptic current (EPSC) amplitude in different types of hippocampal CA1 neurons.

Cell TypeThis compound Effect on EPSC Amplitude (relative to baseline)Reference
Pyramidal Cells2-3 times larger increase compared to interneurons[1]
Interneurons (Stratum Radiatum & Oriens)-[1]
Radiatum Giant Cells6 times smaller increase compared to pyramidal cells[1]

Experimental Protocols

Protocol: Whole-Cell Patch-Clamp Electrophysiology to Assess this compound Effects on Pyramidal Neurons and Interneurons.

  • Slice Preparation:

    • Prepare acute hippocampal or cortical slices (300-400 µm thick) from rodents of the desired age.

    • Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF) at room temperature for at least 1 hour before recording.

  • Cell Identification:

    • Visually identify pyramidal neurons based on their characteristic large, triangular-shaped soma in the pyramidal cell layer.

    • Identify interneurons in the stratum radiatum or stratum oriens based on their morphology (e.g., smaller, rounder somas) and electrophysiological properties (e.g., fast-spiking phenotype).

  • Recording:

    • Perform whole-cell patch-clamp recordings from the identified neurons.

    • Use a potassium-based internal solution.

    • Record baseline AMPA receptor-mediated EPSCs by stimulating afferent fibers.

    • Bath apply this compound at the desired concentration (e.g., 10-100 µM).

    • Record EPSCs in the presence of this compound after the drug effect has stabilized.

  • Data Analysis:

    • Measure the amplitude and decay kinetics of the EPSCs before and after this compound application.

    • Compare the percentage potentiation of EPSC amplitude by this compound between pyramidal neurons and interneurons.

Visualizations

Signaling_Pathway This compound This compound AMPAR AMPA Receptor This compound->AMPAR Allosteric Modulation Depolarization Membrane Depolarization AMPAR->Depolarization Glutamate Glutamate Glutamate->AMPAR Ca_Influx Ca²⁺ Influx (via NMDAR & VGCCs) Depolarization->Ca_Influx Downstream Downstream Signaling (e.g., BDNF expression) Ca_Influx->Downstream

Caption: this compound signaling pathway in a neuron.

Experimental_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Slice_Prep Prepare Neuronal Slices Cell_ID Identify Pyramidal Neurons and Interneurons Slice_Prep->Cell_ID Baseline Record Baseline EPSCs Cell_ID->Baseline Apply_this compound Bath Apply this compound Baseline->Apply_this compound Record_this compound Record EPSCs with this compound Apply_this compound->Record_this compound Measure Measure EPSC Amplitude Record_this compound->Measure Compare Compare Potentiation between Cell Types Measure->Compare

Caption: Workflow for assessing this compound's effects.

EI_Imbalance This compound This compound Pyr Pyramidal Neuron (Excitatory) This compound->Pyr Strong Potentiation Int Interneuron (Inhibitory) This compound->Int Weak Potentiation Circuit Circuit Activity Pyr->Circuit Increased Excitation Int->Circuit Less Enhanced Inhibition

Caption: this compound induced excitatory/inhibitory imbalance.

References

Troubleshooting Inconsistent Results in CX516 Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies encountered during experiments with CX516.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound, also known as Ampalex, is a positive allosteric modulator of the AMPA receptor.[1][2] It belongs to a class of compounds called ampakines.[1] this compound does not act as a direct agonist but enhances the response of AMPA receptors to the endogenous neurotransmitter glutamate by slowing receptor deactivation and desensitization. This modulation strengthens synaptic transmission, a process fundamental to learning and memory.[3]

Q2: Why am I seeing variable or no effect with this compound in my experiments?

Inconsistent results with this compound can stem from several factors, a primary one being its characterization as a "low-impact" ampakine with low potency and a short half-life.[1][4][5] Human clinical trials have often been disappointing for these reasons.[5][6] Key areas to troubleshoot include compound solubility, dosage, and experimental design.

Q3: How should I prepare this compound solutions to ensure consistency?

Proper solubilization of this compound is critical for reproducible results. The compound has limited solubility in aqueous solutions.[7]

  • For in vitro studies: this compound is often dissolved in DMSO to create a stock solution.[2][8] It is crucial to use fresh, high-quality DMSO, as it can be hygroscopic, and absorbed moisture can reduce the solubility of the compound.[2] For cell-based assays, ensure the final DMSO concentration is low and consistent across all conditions to avoid solvent-induced artifacts.

  • For in vivo studies: Due to its low solubility, various vehicles are used. A common method involves preparing a stock solution in DMSO and then diluting it in a vehicle such as a solution containing PEG300, Tween-80, and saline.[8] Another approach is the use of cyclodextrins to improve solubility.[9][10][11] It is recommended to prepare fresh solutions daily and sonicate them to ensure complete dissolution.[9][10][11]

Q4: What is the appropriate dosage for this compound in my experiments?

Dosage can be a significant source of variability. Due to its low potency, relatively high doses of this compound are often required.

  • In vitro studies: Effective concentrations can vary depending on the cell type and assay. Concentrations well above 10-15 μM are often needed to elicit a reliable response.[9]

  • In vivo studies: Doses in animal models have ranged from 10 to 50 mg/kg.[12] However, some studies have noted inconsistent effects at lower doses (10-20 mg/kg) and more reliable, though sometimes performance-impairing at higher doses (50-70 mg/kg), effects at doses around 35 mg/kg.[9] It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental model and endpoint.

Troubleshooting Guide

Below are common issues encountered in this compound studies and steps to resolve them.

IssuePotential CauseRecommended Solution
No observable effect Inadequate Dose: this compound has low potency and may require higher concentrations than anticipated.[1][4]Perform a dose-response curve to identify the optimal concentration for your model.
Poor Solubility: The compound may not be fully dissolved, leading to a lower effective concentration.Prepare fresh solutions daily. Use appropriate solvents like DMSO for stock solutions and vehicles like cyclodextrin or PEG300/Tween-80 for in vivo administration.[8][9] Sonicate solutions to ensure complete dissolution.[9][10][11]
Short Half-Life: The effect of this compound may be transient due to its short half-life in vivo.[1][5]Consider the timing of your measurements relative to drug administration. For behavioral studies, it may be necessary to test at different time points post-injection.
High variability between replicates Inconsistent Drug Preparation: Variations in solution preparation can lead to different effective concentrations across experiments.Standardize your solution preparation protocol. Always use fresh, high-quality solvents and prepare solutions on the day of the experiment.[9]
Biological Variability: The response to this compound can vary between individual animals or cell cultures.[9][13]Increase the sample size to improve statistical power. For in vivo studies, ensure animals are age and weight-matched.
Unexpected side effects or toxicity High Dose: The high doses required for efficacy may lead to off-target effects or toxicity.[6] Gastrointestinal side effects have been noted in human trials.[6]Carefully observe for any adverse effects in your model. If toxicity is observed, consider reducing the dose or exploring more potent ampakines.
Solvent Toxicity: The vehicle, particularly DMSO at high concentrations, can be toxic to cells.Keep the final concentration of DMSO as low as possible (typically <0.1%) in in vitro experiments and include a vehicle-only control group.

Experimental Protocols

Preparation of this compound for In Vivo Administration (Rat Model)

This protocol is based on methods described in studies using cyclodextrin as a vehicle.[9][10][11]

  • Materials: this compound powder, 2-hydroxypropyl-β-cyclodextrin, sterile saline (0.9% NaCl), sonicator, sterile tubes.

  • Vehicle Preparation: Prepare a 25% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin in sterile saline.

  • This compound Solution Preparation:

    • For a 35 mg/kg dose in a rat, prepare a 35 mg/mL stock solution.

    • Add the required amount of this compound powder to the cyclodextrin vehicle.

    • Sonicate the solution for approximately 15 seconds or until the powder is completely dissolved.[9]

  • Administration:

    • Administer the solution intraperitoneally (IP) at a volume of 1 mL/kg body weight.

    • Prepare the solution fresh on each day of administration.[9]

Visualizations

Signaling Pathway of this compound

CX516_Mechanism cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Ion_Channel Ion Channel AMPA_Receptor->Ion_Channel Opens Depolarization Membrane Depolarization Ion_Channel->Depolarization Na+ influx This compound This compound This compound->AMPA_Receptor Modulates

Caption: Mechanism of action of this compound at the synapse.

Troubleshooting Workflow for Inconsistent this compound Results

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Solubility Verify Compound Solubility Start->Check_Solubility Check_Dosage Review Dosage Check_Solubility->Check_Dosage [Solubility OK] Optimize_Solubility Optimize Solution (Fresh prep, Sonication) Check_Solubility->Optimize_Solubility [Issue Found] Check_Protocol Examine Experimental Protocol Check_Dosage->Check_Protocol [Dosage OK] Dose_Response Perform Dose-Response Study Check_Dosage->Dose_Response [Issue Found] Refine_Protocol Refine Protocol (Timing, Controls) Check_Protocol->Refine_Protocol [Issue Found] Re_evaluate Re-evaluate Results Check_Protocol->Re_evaluate [Protocol OK] Optimize_Solubility->Re_evaluate Dose_Response->Re_evaluate Refine_Protocol->Re_evaluate

Caption: A logical workflow for troubleshooting inconsistent this compound data.

References

Technical Support Center: Optimizing CX516 Concentration for Maximal AMPA Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of CX516 for maximal AMPA receptor (AMPAR) modulation. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it modulate AMPA receptors?

A1: this compound is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] It belongs to a class of compounds known as "ampakines." this compound binds to an allosteric site on the AMPA receptor, which is distinct from the glutamate binding site.[2] This binding slows the receptor's deactivation and attenuates its desensitization, leading to a prolonged channel opening in response to glutamate.[3][4] The result is an enhanced inward current of positive ions (Na+ and Ca2+), which increases the magnitude and duration of excitatory postsynaptic potentials (EPSPs).[3]

Q2: What is the difference between "low-impact" and "high-impact" ampakines, and where does this compound fit in?

A2: Ampakines are broadly categorized as "low-impact" or "high-impact" based on their effect on AMPA receptor desensitization.

  • Low-impact ampakines , such as this compound, only modestly affect receptor desensitization and do not alter the agonist binding affinity.[5][6] This generally results in a lower risk of excitotoxicity and a wider therapeutic window.[6]

  • High-impact ampakines can completely offset receptor desensitization and enhance agonist binding affinity.[5] While potent, they carry a higher risk of inducing seizures and other excitotoxic effects.[5][6]

Q3: What are the typical effective concentrations for this compound in in vitro and in vivo experiments?

A3: The optimal concentration of this compound is highly dependent on the experimental model and the specific endpoint being measured.

  • In vitro : For electrophysiological studies in brain slices or cultured neurons, concentrations can range from the low micromolar to the millimolar range. A concentration of 6 mM has been shown to produce maximal potentiation of steady-state glutamate-induced currents.[5] Another study reported an EC50 of 2.8 mM for the enhancement of glutamate-evoked currents in pyramidal neurons.[7]

  • In vivo : In rodent models for behavioral studies, typical dosages range from 30 to 50 mg/kg.[3][4] A dose of 35 mg/kg has been shown to be effective in improving performance in short-term memory tasks.[4]

Q4: How should I prepare stock solutions of this compound?

A4: this compound has limited solubility in aqueous solutions. For in vitro experiments, it is recommended to first dissolve this compound in a small amount of dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM). This stock solution can then be diluted to the final working concentration in your experimental buffer (e.g., artificial cerebrospinal fluid, cell culture medium). Ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced artifacts. For in vivo studies, this compound can be prepared in a cyclodextrin vehicle to enhance solubility.[3][4]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect of this compound Inadequate Concentration: The concentration of this compound may be too low to elicit a response in your specific experimental system.Gradually increase the concentration of this compound in a stepwise manner. Refer to the dose-response data in this guide and relevant literature for typical effective ranges.
Poor Solubility: this compound may not be fully dissolved, leading to a lower effective concentration.Ensure complete dissolution of this compound in DMSO before diluting in aqueous buffer. Gentle warming or sonication may aid dissolution. Prepare fresh solutions for each experiment.
Degradation of this compound: The compound may have degraded due to improper storage or handling.Store this compound powder at -20°C. Prepare fresh stock solutions and use them promptly. Avoid repeated freeze-thaw cycles of stock solutions.
Receptor Subunit Composition: The AMPA receptors in your model system may have a subunit composition that is less sensitive to this compound.Characterize the AMPA receptor subunit expression in your model system. The effects of ampakines can vary depending on the GluA subunit composition.
Signs of Excitotoxicity (e.g., cell swelling, neuronal death) Excessive Concentration: High concentrations of this compound can lead to over-activation of AMPA receptors and subsequent excitotoxicity.Reduce the concentration of this compound. As a low-impact ampakine, this compound has a lower risk of excitotoxicity compared to high-impact ampakines, but it is not entirely absent.[5]
Prolonged Exposure: Continuous application of this compound, even at moderate concentrations, can lead to excitotoxic damage.Reduce the duration of this compound application. Consider using a perfusion system to control the application and washout of the drug.
Vulnerable Cell Population: The neurons in your culture or slice preparation may be particularly susceptible to excitotoxicity.Ensure your culture or slice preparation is healthy. Consider co-application of an NMDA receptor antagonist if the experimental design allows, as NMDA receptor activation is a major contributor to excitotoxicity.
Variability in Experimental Results Inconsistent Drug Preparation: Variations in the preparation of this compound solutions can lead to inconsistent results.Standardize your protocol for preparing and applying this compound solutions. Always use freshly prepared solutions.
Biological Variability: Inherent biological differences between animals, cultures, or slices can contribute to variability.Increase the number of replicates for each experimental condition. Use appropriate statistical methods to account for variability.
pH shifts in solution: Changes in the pH of your experimental buffer upon addition of this compound solution can affect neuronal activity.Check the pH of your final working solution after adding this compound and adjust if necessary.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

ParameterValueExperimental ModelReference
EC50 2.8 ± 0.9 mMEnhancement of glutamate-evoked currents in acutely isolated prefrontal cortex pyramidal neurons[7]
Maximal Potentiation ~1000% increase in steady-state currentCo-application with glutamate in cortical neurons[5]
Concentration for Maximal Potentiation 6 mMCo-application with glutamate in cortical neurons[5]

Table 2: In Vivo Dosages of this compound for Behavioral Studies in Rodents

Dosage RangeOutcomeAnimal ModelReference
30 - 50 mg/kgImproved performance in short-term memory tasksRats[3][4]
35 mg/kgEnhanced performance in a delayed-nonmatch-to-sample (DNMS) taskRats[4]
10 - 20 mg/kgInconsistent facilitation of DNMS performanceRats[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
  • Materials:

    • This compound powder

    • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 50 mM).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Application of this compound in Acute Hippocampal Slices for Electrophysiology
  • Materials:

    • Acute hippocampal slices

    • Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2

    • This compound stock solution (in DMSO)

    • Perfusion system

    • Electrophysiology recording setup

  • Procedure:

    • Prepare acute hippocampal slices according to your standard laboratory protocol.

    • Allow slices to recover in a holding chamber with oxygenated aCSF for at least 1 hour.

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.

    • Obtain a stable baseline recording of synaptic activity (e.g., field excitatory postsynaptic potentials, fEPSPs, or whole-cell patch-clamp recordings of excitatory postsynaptic currents, EPSCs).

    • Prepare the final working concentration of this compound by diluting the DMSO stock solution into fresh, oxygenated aCSF immediately before use. Ensure the final DMSO concentration is minimal (e.g., <0.1%).

    • Switch the perfusion to the aCSF containing this compound.

    • Record the synaptic activity in the presence of this compound for the desired duration.

    • To study the washout effect, switch the perfusion back to the control aCSF.

Visualizations

AMPA_Receptor_Modulation cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate Glu Glutamate_Vesicle->Glutamate Release AMPA_Receptor AMPA Receptor Ion_Channel Ion Channel (Closed) AMPA_Receptor->Ion_Channel Opens AMPA_Receptor->Ion_Channel Prolongs opening Depolarization Postsynaptic Depolarization Ion_Channel->Depolarization Influx of Glutamate->AMPA_Receptor Binds to orthosteric site This compound This compound This compound->AMPA_Receptor Binds to allosteric site Na_Ca Na+ Ca2+ Na_Ca->Ion_Channel experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prepare_Stock Prepare this compound Stock Solution (in DMSO) Prepare_Working Prepare Working Solution (in aCSF/Medium) Prepare_Stock->Prepare_Working Baseline Establish Stable Baseline Recording Prepare_Working->Baseline Application Apply this compound Solution Baseline->Application Recording Record Experimental Data Application->Recording Washout Washout with Control Solution Recording->Washout Analyze Analyze Data (e.g., potentiation, dose-response) Washout->Analyze Compare Compare with Control Group Analyze->Compare troubleshooting_logic Start Experiment with this compound No_Effect No Observable Effect? Start->No_Effect Excitotoxicity Signs of Excitotoxicity? No_Effect->Excitotoxicity No Increase_Conc Increase Concentration No_Effect->Increase_Conc Yes Decrease_Conc Decrease Concentration Excitotoxicity->Decrease_Conc Yes Success Successful Experiment Excitotoxicity->Success No Check_Solubility Check Solubility/ Freshness of Solution Increase_Conc->Check_Solubility Check_Solubility->Start Reduce_Exposure Reduce Exposure Time Decrease_Conc->Reduce_Exposure Reduce_Exposure->Start

References

Technical Support Center: Managing Potential Excitotoxicity with High Doses of CX516

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for managing potential excitotoxicity when using high doses of the ampakine CX516 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound, also known as Ampalex, is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] It belongs to a class of molecules called ampakines. This compound binds to a site on the AMPA receptor distinct from the glutamate binding site and enhances the receptor's response to glutamate by prolonging the time the ion channel remains open.[1] This action facilitates fast excitatory neurotransmission in the central nervous system.[4]

Q2: What is excitotoxicity and why is it a concern with AMPA receptor modulators?

A2: Excitotoxicity is a pathological process where excessive stimulation of glutamate receptors leads to neuronal damage and death.[5] Over-activation of AMPA receptors can cause a significant influx of ions, particularly Ca2+, which triggers downstream cytotoxic cascades, including mitochondrial dysfunction, generation of reactive oxygen species (ROS), and activation of apoptotic pathways.[6][7]

Q3: Does this compound pose a high risk of excitotoxicity, especially at high doses?

A3: this compound is classified as a "low-impact" ampakine, which is associated with a lower risk of excitotoxicity compared to "high-impact" ampakines.[8][9][10] High-impact ampakines can induce a secondary release of calcium from the endoplasmic reticulum via a Gq-protein coupled pathway, a mechanism that has not been observed with high concentrations of low-impact ampakines like this compound.[8][9] While this compound is considered to have a better safety profile, it is still crucial to monitor for potential excitotoxicity when using high doses. In human trials, high doses have been associated with side effects such as fatigue, insomnia, and gastrointestinal discomfort.[1][11] In a small study, transient leukopenia and elevated liver enzymes were also reported.[12]

Q4: What are the typical dose ranges for this compound in research?

A4: Dosages of this compound vary depending on the animal model and the intended application. In rodent studies, effective doses have ranged from 5 mg/kg to 35 mg/kg.[13][14] In human clinical trials, doses have been in the range of 300 mg to 1200 mg, administered three times daily.[1][11]

Troubleshooting Guide: Monitoring and Mitigating Excitotoxicity

This guide provides structured advice for researchers encountering or aiming to prevent excitotoxicity in their experiments with high doses of this compound.

Potential Issue Recommended Action Rationale
Unexpected cell death or poor neuronal viability in vitro. 1. Perform a dose-response curve for this compound. 2. Assess neuronal viability using an MTT assay. 3. Monitor for apoptosis by measuring Caspase-3 activity. To establish the therapeutic window and identify the threshold for cytotoxicity in your specific cell model.
Suspected sub-lethal excitotoxicity (e.g., altered neuronal morphology, synaptic dysfunction). 1. Measure intracellular calcium (Ca2+) levels using a fluorescent indicator like Fura-2 AM. 2. Assess mitochondrial membrane potential. 3. Measure the production of reactive oxygen species (ROS). These are early indicators of excitotoxic stress that precede overt cell death.
Observed excitotoxicity at desired therapeutic doses. 1. Consider co-administration with a GABA receptor agonist (e.g., baclofen, muscimol). 2. If applicable, consider the use of an NMDA receptor antagonist. GABAergic activation can have a neuroprotective effect against AMPA-mediated excitotoxicity.[6][7][12] In some contexts, excitotoxicity can involve secondary activation of NMDA receptors.[5]
In vivo studies show adverse effects (e.g., seizures, behavioral abnormalities). 1. Lower the dose of this compound. 2. Monitor for fluid-based biomarkers of neurotoxicity (e.g., GFAP, UCH-L1, total tau in CSF or blood). [15][16]3. Ensure appropriate animal monitoring and welfare checks. To mitigate systemic toxicity and ensure ethical and scientifically valid in vivo research.

Data Presentation: Summary of In Vitro Excitotoxicity Assays

Assay Parameter Measured Principle Typical Readout
MTT Assay Cell Viability/Metabolic ActivityReduction of MTT to formazan by mitochondrial dehydrogenases in viable cells.[17]Colorimetric (absorbance at ~570 nm).
Fura-2 AM Assay Intracellular Calcium [Ca2+]iRatiometric fluorescence of Fura-2 dye upon binding to Ca2+.[1][18][19][20][21]Ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm.
Caspase-3 Activity Assay ApoptosisCleavage of a fluorogenic or colorimetric substrate by activated caspase-3.[22][23][24][25][26]Fluorescence or absorbance, indicating enzyme activity.

Experimental Protocols

Protocol 1: Assessment of Neuronal Viability using MTT Assay
  • Cell Plating: Seed neuronal cells in a 96-well plate at a density of 1x10^4 to 1x10^5 cells/well and allow them to adhere and stabilize for 24 hours.

  • Treatment: Expose cells to varying concentrations of this compound (and appropriate vehicle controls) for the desired experimental duration (e.g., 24-48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[27]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[28]

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization and read the absorbance at 570-590 nm using a microplate reader.[17]

Protocol 2: Measurement of Intracellular Calcium with Fura-2 AM
  • Cell Preparation: Culture neurons on glass coverslips suitable for microscopy.

  • Dye Loading: Prepare a loading solution of 1-5 µM Fura-2 AM in a physiological buffer (e.g., HBSS) and incubate the cells for 30-60 minutes at 37°C in the dark.[21]

  • Washing: Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for at least 20 minutes.[1]

  • Imaging: Mount the coverslip on an imaging chamber of a fluorescence microscope equipped for ratiometric imaging.

  • Data Acquisition: Excite the cells alternately with light at 340 nm and 380 nm and capture the emission at ~510 nm. Record a baseline fluorescence ratio before applying this compound and then monitor the change in the 340/380 ratio upon drug application.

Protocol 3: Caspase-3 Activity Assay (Fluorometric)
  • Cell Lysis: After treatment with this compound, harvest the cells and lyse them in a chilled lysis buffer on ice for 10 minutes.[24]

  • Lysate Preparation: Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Reaction: In a black 96-well plate, add 50-200 µg of protein from each sample to wells containing a reaction buffer and the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).[22]

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm. The increase in fluorescence corresponds to the level of caspase-3 activity.

Visualizations

AMPA_Receptor_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate AMPA_R AMPA Receptor Glutamate_Vesicle->AMPA_R Glutamate Binding Na_Ca_influx Na+ / Ca2+ Influx AMPA_R->Na_Ca_influx Channel Opening This compound This compound This compound->AMPA_R Allosteric Modulation Depolarization Depolarization Na_Ca_influx->Depolarization

AMPA Receptor Modulation by this compound

Excitotoxicity_Pathway cluster_downstream Downstream Cytotoxic Events High_Dose_this compound High Dose this compound + Excess Glutamate AMPA_R_Overactivation AMPA Receptor Overactivation High_Dose_this compound->AMPA_R_Overactivation Ca_Overload Excessive Ca2+ Influx AMPA_R_Overactivation->Ca_Overload Mito_Dysfunction Mitochondrial Dysfunction Ca_Overload->Mito_Dysfunction Enzyme_Activation Enzyme Activation (Calpains, Caspases) Ca_Overload->Enzyme_Activation ROS_Production ROS Production Mito_Dysfunction->ROS_Production Apoptosis Apoptosis / Necrosis ROS_Production->Apoptosis Enzyme_Activation->Apoptosis

Simplified Excitotoxicity Signaling Cascade

Experimental_Workflow start Start: Neuronal Culture treatment Treat with High Doses of this compound start->treatment monitoring Monitor for Excitotoxicity treatment->monitoring viability Cell Viability Assay (e.g., MTT) monitoring->viability calcium Intracellular Ca2+ Imaging (e.g., Fura-2 AM) monitoring->calcium apoptosis Apoptosis Assay (e.g., Caspase-3) monitoring->apoptosis analysis Data Analysis & Interpretation viability->analysis calcium->analysis apoptosis->analysis end Conclusion analysis->end

Workflow for Assessing Excitotoxicity

References

stability of CX516 in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of CX516 in long-term experiments, with a focus on the stability of its solutions.

Frequently Asked Questions (FAQs)

Q1: How should I prepare this compound solutions for my experiments?

A1: Based on available literature, it is strongly recommended to prepare this compound solutions fresh on the day of use.[1] For in vivo studies, a common method involves creating a stock solution in a vehicle such as a cyclodextrin solution.[1] For in vitro applications, this compound can be dissolved in organic solvents like DMSO, ethanol, or dimethyl formamide (DMF).[2] Subsequent dilutions into aqueous buffers or saline should be made just prior to the experiment.

Q2: Can I store this compound solutions for long-term use?

A2: It is not recommended to store aqueous solutions of this compound for more than one day.[2] The general consensus from experimental protocols is to prepare solutions fresh for each experiment to ensure potency and avoid degradation.[1] If a stock solution in an organic solvent like DMSO is prepared, it should be stored at -80°C for up to a year, but working solutions should be made fresh.

Q3: What are the known degradation products of this compound in solution?

A3: Currently, there is no publicly available information detailing the specific degradation products of this compound in various solutions. This lack of data further underscores the recommendation to use freshly prepared solutions for all experiments to ensure the integrity of the results.

Q4: My experimental results with this compound are inconsistent. What could be the cause?

A4: Inconsistent results can stem from several factors. One of the primary reasons could be the degradation of this compound in solution if not prepared fresh. Other factors could include improper dissolution of the compound, the use of an inappropriate vehicle for your specific experimental model, or variability in experimental conditions. Ensure complete dissolution by sonication if necessary and use a consistent, validated protocol for solution preparation.

Q5: What is the primary mechanism of action of this compound?

A5: this compound is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[3] It enhances the receptor's response to glutamate, thereby increasing excitatory postsynaptic currents. This modulation is believed to be the basis for its effects on synaptic plasticity and cognitive function.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in aqueous solution This compound has limited solubility in aqueous buffers. The residual amount of organic solvent from the stock solution may not be sufficient to maintain solubility upon further dilution.Prepare a higher concentration stock in an appropriate organic solvent (e.g., DMSO) and make smaller volume additions to the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. Consider using a vehicle like cyclodextrin to improve aqueous solubility.[1]
Loss of compound activity over time in a long-term experiment This compound is likely unstable in solution over extended periods. The compound may be degrading, leading to a decrease in the effective concentration.For continuous, long-term experiments, consider using a perfusion system where a fresh solution of this compound is continuously supplied. If this is not feasible, replace the experimental solution with a freshly prepared one at regular, frequent intervals.
Variability between experimental batches Inconsistent preparation of the this compound solution can lead to variability. This includes minor differences in solvent volumes, dissolution time, or storage of stock solutions.Standardize the solution preparation protocol. Use precise measurements for all components, ensure complete dissolution (visual confirmation and/or brief sonication), and adhere strictly to the "prepare fresh" rule for working solutions.
Unexpected off-target effects The solvent used to dissolve this compound (e.g., DMSO) may have its own biological effects, especially at higher concentrations.[4]Run a vehicle-only control group in parallel to your this compound-treated group to account for any effects of the solvent. Keep the final concentration of the organic solvent as low as possible (typically <0.1%).

Quantitative Data Summary

Due to the limited availability of public data on the long-term stability of this compound in solution, this table summarizes solubility information and recommended short-term storage.

Solvent Solubility Recommended Storage of Stock Solution Recommended Storage of Aqueous Working Solution
DMSO ≥ 41 mg/mL-80°C for up to 2 yearsNot Recommended
Ethanol ~10 mg/mL[2]-80°C (short-term)Not Recommended
Dimethyl Formamide (DMF) ~50 mg/mL[2]-80°C (short-term)Not Recommended
PBS (pH 7.2) ~5 mg/mL[2]Not ApplicableDo not store for more than one day[2]
25% (w/v) 2-hydroxypropyl-β-cyclodextrin 35 mg/mL[1]Not specified, fresh preparation is impliedPrepare fresh daily[1]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Electrophysiology

  • Prepare a 100 mM stock solution of this compound in 100% DMSO.

    • Weigh out the appropriate amount of this compound powder.

    • Add the required volume of high-purity, anhydrous DMSO.

    • Vortex or sonicate briefly until the powder is completely dissolved.

  • Store the stock solution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

  • Prepare the final working solution.

    • On the day of the experiment, thaw a single aliquot of the DMSO stock solution.

    • Dilute the stock solution into the artificial cerebrospinal fluid (aCSF) or other aqueous recording solution to the final desired concentration.

    • Ensure the final concentration of DMSO in the working solution is minimal (ideally ≤ 0.1%) to avoid solvent effects.

    • Mix thoroughly by gentle inversion or vortexing.

    • Use the prepared working solution immediately.

Protocol 2: General Procedure for a Stability-Indicating HPLC Method Development

  • Instrumentation and Columns:

    • Use a High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Screen various C18 and other appropriate columns with different particle sizes and dimensions to achieve optimal separation.

  • Mobile Phase Selection:

    • Start with a simple mobile phase, such as a gradient of acetonitrile or methanol in water with a modifier like formic acid or ammonium acetate to improve peak shape.

    • Optimize the gradient, flow rate, and temperature to achieve good resolution between the parent this compound peak and any potential degradation products.

  • Forced Degradation Studies:

    • Subject this compound solutions to various stress conditions to induce degradation:

      • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Heat the solid drug at 105°C for 24 hours.

      • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

    • Analyze the stressed samples by the developed HPLC method.

  • Method Validation:

    • The method should be validated according to ICH guidelines, including specificity (ability to separate the drug from degradants), linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

  • Stability Study:

    • Prepare solutions of this compound in the desired solvent systems.

    • Store the solutions under defined conditions (e.g., room temperature, 4°C, -20°C).

    • At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours, and longer for extended studies), analyze the samples using the validated stability-indicating HPLC method.

    • Quantify the amount of remaining this compound and any major degradation products.

Visualizations

CX516_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds This compound This compound This compound->AMPA_R Modulates Ca_influx Ca²⁺ Influx AMPA_R->Ca_influx Channel Opening CaMKII CaMKII Ca_influx->CaMKII Activates Ras Ras CaMKII->Ras Activates LTP Long-Term Potentiation (LTP) CaMKII->LTP ERK ERK Ras->ERK Activates CREB CREB ERK->CREB Phosphorylates BDNF_synthesis BDNF Synthesis CREB->BDNF_synthesis Promotes Gene_Expression Gene Expression CREB->Gene_Expression Regulates Gene_Expression->LTP

Caption: Signaling pathway of this compound as a positive allosteric modulator of AMPA receptors.

Stability_Testing_Workflow cluster_preparation Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prepare_Sol Prepare this compound Solution in Desired Solvent Store_RT Room Temperature Prepare_Sol->Store_RT Store_4C 4°C Prepare_Sol->Store_4C Store_m20C -20°C Prepare_Sol->Store_m20C Timepoints Collect Samples at Various Timepoints Store_RT->Timepoints Store_4C->Timepoints Store_m20C->Timepoints HPLC Analyze by Stability-Indicating HPLC Method Timepoints->HPLC Data_Analysis Quantify this compound and Degradation Products HPLC->Data_Analysis

References

identifying and mitigating artifacts in CX516 electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CX516 in electrophysiology experiments. The content is designed to address specific issues that may arise during experimental procedures and data analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] It belongs to the ampakine class of molecules and is considered a "low-impact" PAM. Unlike high-impact PAMs, this compound enhances AMPA receptor-mediated currents primarily by slowing the channel's deactivation rate, with a lesser effect on desensitization. This leads to an increase in the amplitude of excitatory postsynaptic currents (EPSCs) in the presence of the neurotransmitter glutamate.

Q2: What are the typical concentrations of this compound used in slice electrophysiology?

The effective concentration of this compound can vary depending on the specific preparation and experimental goals. However, concentrations in the range of 10-100 µM are commonly used in in vitro slice preparations to elicit a significant potentiation of AMPA receptor-mediated currents. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q3: What is a suitable vehicle for dissolving this compound for in vitro experiments?

This compound is often prepared as a stock solution in a cyclodextrin vehicle. A common vehicle solution is 25% (w/v) 2-hydroxypropyl-β-cyclodextrin in sterile saline.[2] The this compound powder is then dissolved in this vehicle to the desired stock concentration. It is crucial to ensure the final concentration of the vehicle in the recording chamber is low and does not affect the health of the cells or neuronal tissue. A vehicle control experiment should always be performed.

Q4: How can I be sure that the observed effects are due to this compound and not an artifact?

To confirm the specificity of the this compound effect, several control experiments are recommended:

  • Vehicle Control: Apply the vehicle solution alone to ensure it has no effect on the recorded currents.

  • Washout: After observing the effect of this compound, perfuse the slice with a drug-free solution to see if the synaptic currents return to baseline levels.

  • Antagonist Co-application: Co-apply a specific AMPA receptor antagonist (e.g., CNQX or NBQX) with this compound. The potentiation effect of this compound should be blocked in the presence of the antagonist.

Troubleshooting Guide

Observed Issue / Artifact Potential Cause(s) Recommended Solution(s)
Increased baseline noise after this compound application. 1. Enhanced spontaneous synaptic activity (mEPSCs) due to AMPA receptor potentiation. 2. Instability of the patch-clamp seal.1. This is an expected pharmacological effect. To isolate evoked responses, you can use a low concentration of a use-dependent NMDA receptor blocker if not already present, or analyze mEPSCs separately. 2. Ensure a high-quality giga-seal (>1 GΩ) before drug application. If the seal deteriorates, the recording should be discarded.
Unexpectedly large and prolonged EPSCs, leading to excitotoxicity. 1. this compound concentration is too high. 2. The preparation is particularly sensitive to AMPA receptor modulation. 3. Interaction with other compounds in the bath.1. Perform a dose-response curve to find the optimal concentration. Start with a lower concentration (e.g., 10 µM) and titrate up. 2. Reduce the stimulation intensity or frequency. 3. Ensure that other drugs in the artificial cerebrospinal fluid (aCSF) are at appropriate concentrations and are not known to interact with AMPA receptor modulators.
Run-down of synaptic responses during this compound application. 1. Receptor desensitization or internalization due to prolonged activation. 2. Deterioration of slice health. 3. Instability of the recording configuration.1. Apply this compound for shorter durations. Use an intermittent application protocol if possible. 2. Ensure continuous and adequate perfusion with oxygenated aCSF. Monitor the health of the slice throughout the experiment. 3. Monitor access resistance (Ra) and membrane resistance (Rm) throughout the recording. Discard the recording if these parameters change significantly.
Variability in the potentiation effect of this compound between cells or slices. 1. Differences in the expression levels of AMPA receptor subunits. 2. Variability in the health of the slices or cells. 3. Inconsistent drug application.1. This is a biological variable. Acknowledge this variability and ensure a sufficient number of recordings to obtain statistically significant results. 2. Standardize the slice preparation and recovery procedures to ensure consistent tissue health. 3. Ensure complete and uniform perfusion of the slice with the this compound-containing solution.
No observable effect of this compound. 1. this compound concentration is too low. 2. Degradation of the this compound stock solution. 3. The specific synaptic pathway under investigation has a low density of AMPA receptors.1. Increase the concentration of this compound. 2. Prepare fresh stock solutions of this compound. Store stock solutions appropriately (e.g., at -20°C in small aliquots). 3. Confirm the presence of AMPA receptor-mediated currents at the synapse of interest before applying this compound.

Quantitative Data Summary

The following tables summarize the expected quantitative effects of this compound on AMPA receptor-mediated currents based on published literature. The exact values can vary depending on the experimental conditions.

Table 1: Effect of this compound on Miniature Excitatory Postsynaptic Currents (mEPSCs)

ParameterTypical Change with this compoundReference
mEPSC Amplitude Increase[3][4]
mEPSC Frequency No significant change or slight increase[3][4]

Table 2: Effect of this compound on Evoked Excitatory Postsynaptic Currents (EPSCs)

ParameterTypical Change with this compoundReference
EPSC Amplitude Significant Increase[5]
EPSC Decay Time Prolongation[5]

Experimental Protocols

Whole-Cell Patch-Clamp Recording from Brain Slices

This protocol provides a general framework for investigating the effects of this compound on synaptic transmission in acute brain slices.

  • Slice Preparation:

    • Anesthetize and decapitate the animal according to approved institutional protocols.

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.

    • Cut brain slices (e.g., 300-400 µm thick) containing the region of interest using a vibratome.

    • Transfer slices to a holding chamber with oxygenated artificial cerebrospinal fluid (aCSF) and allow them to recover for at least 1 hour at room temperature.

  • Recording Setup:

    • Transfer a single slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF at a constant flow rate.

    • Visualize neurons using differential interference contrast (DIC) optics.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

    • The intracellular solution composition should be appropriate for the specific recording configuration (e.g., voltage-clamp or current-clamp).

  • Data Acquisition:

    • Obtain a giga-ohm seal (>1 GΩ) on the membrane of the target neuron.

    • Rupture the membrane to establish a whole-cell configuration.

    • In voltage-clamp mode, hold the neuron at a potential of -70 mV to record AMPA receptor-mediated EPSCs.

    • Use a stimulation electrode to evoke synaptic responses in the afferent pathway of interest.

    • Record a stable baseline of evoked EPSCs for at least 10-15 minutes.

  • This compound Application:

    • Prepare the desired concentration of this compound in aCSF from a stock solution.

    • Switch the perfusion to the this compound-containing aCSF.

    • Record the effect of this compound on the evoked EPSCs for 10-20 minutes or until a stable effect is observed.

    • Perform a washout by switching the perfusion back to the drug-free aCSF.

  • Data Analysis:

    • Measure the amplitude and decay kinetics of the EPSCs before, during, and after this compound application.

    • Analyze changes in paired-pulse ratio to infer potential presynaptic effects.

    • Analyze mEPSCs to investigate effects on postsynaptic receptor properties.

Visualizations

experimental_workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis slice_prep Slice Preparation patch Obtain Whole-Cell Patch slice_prep->patch pipette_prep Pipette Pulling & Filling pipette_prep->patch baseline Record Baseline EPSCs patch->baseline drug_app Apply this compound baseline->drug_app washout Washout drug_app->washout data_analysis Analyze EPSC Amplitude & Kinetics washout->data_analysis signaling_pathway cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Signaling AMPA_R AMPA Receptor Na_influx Na+ Influx AMPA_R->Na_influx Channel Opening Glutamate Glutamate Glutamate->AMPA_R Binds to orthosteric site This compound This compound This compound->AMPA_R Binds to allosteric site Depolarization Depolarization Na_influx->Depolarization Ca_influx Ca2+ Influx (via NMDAR/VGCC) Depolarization->Ca_influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream

References

Navigating the Translational Gap: A Technical Support Center for CX516 Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to address the challenges in translating preclinical animal data of the ampakine CX516 to human clinical studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer insights into the discrepancies in efficacy, experimental design, and pharmacokinetic profiles between species.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It binds to a site on the AMPA receptor complex, enhancing its response to the neurotransmitter glutamate.[3] This potentiation is achieved by slowing the deactivation of the receptor and attenuating its desensitization, which leads to an increased influx of cations upon glutamate binding.[3] This enhanced synaptic response is thought to be the basis for its potential cognitive-enhancing effects.

Q2: Why did this compound show promising results in animal models but fail in human clinical trials?

A2: The translational failure of this compound from animal models to human studies is multifactorial. Key reasons include:

  • Low Potency and Short Half-Life: this compound exhibited low potency and a significantly shorter half-life in humans compared to what was predicted from animal models.[1][4] This made it challenging to maintain a therapeutic concentration in clinical trials.

  • Species-Specific Pharmacokinetics: The metabolism and clearance of this compound likely differ between rodents and humans, leading to different exposure levels and durations of action.

  • Complexity of Human Cognitive Disorders: The animal models used, while valuable, may not fully recapitulate the complex neuropathology of human conditions like Alzheimer's disease and schizophrenia.[5]

  • Dosing Discrepancies: The effective doses in animal studies did not translate directly to safe and effective doses in humans. Higher doses in humans were associated with side effects, limiting the therapeutic window.

Q3: What were the most common adverse events observed in human trials of this compound?

A3: In human clinical trials, this compound was generally well-tolerated, but some adverse events were reported. Compared to placebo, this compound was associated with fatigue, insomnia, and epigastric discomfort.[6] In a trial for Fragile X syndrome, an allergic rash was observed in 12.5% of the participants receiving this compound.[2][7]

Troubleshooting Guides

Issue: Difficulty Replicating Pro-Cognitive Effects of this compound in Rodent Models.

Possible Cause 1: Suboptimal Dosing Regimen.

  • Recommendation: Ensure the dosage of this compound is within the effective range reported in the literature. Studies in rats have shown cognitive enhancement at doses ranging from 10 to 40 mg/kg.[7][8] The route of administration (e.g., intraperitoneal) and the timing relative to behavioral testing are also critical.

Possible Cause 2: Inappropriate Behavioral Task.

  • Recommendation: The cognitive-enhancing effects of this compound are often task-dependent. It has shown robust effects in tasks that rely on hippocampal function, such as the delayed-nonmatch-to-sample (DNMS) task and the Morris water maze.[6][9] Consider the specific cognitive domain you are assessing and select a task with demonstrated sensitivity to AMPA receptor modulation.

Possible Cause 3: "Carryover" Effects.

  • Recommendation: Be aware of the potential for long-lasting or "carryover" effects of this compound, as observed in some rat studies where improved performance persisted on non-drug days.[9][10] This may necessitate a washout period between experiments or a within-subjects design with careful counterbalancing.

Issue: Discrepancy Between Animal and Human Efficacy Data.

Possible Cause 1: Pharmacokinetic Differences.

  • Recommendation: When designing translational studies, it is crucial to consider the significant differences in the pharmacokinetic profiles of this compound between rodents and humans. The short half-life in humans (approximately 45 minutes) is a major limiting factor.[4] Newer ampakines with improved pharmacokinetic profiles, such as farampator (CX691) and CX717, may be more suitable for clinical translation.

Possible Cause 2: Choice of Clinical Endpoints.

  • Recommendation: The cognitive assessments used in human trials may not be directly comparable to the behavioral tasks in animals. Human cognitive batteries are multifaceted and can be influenced by factors like motivation and practice effects.[11] When designing clinical trials, select cognitive endpoints that are sensitive to the specific domains showing improvement in preclinical models.

Data Presentation

Table 1: Comparison of this compound Dosages and Outcomes in Animal and Human Studies

SpeciesCondition/ModelDosageRoute of AdministrationKey Cognitive OutcomeReference
RatNormal (Cognitive Enhancement)35 mg/kgIntraperitonealImproved performance in Delayed-Nonmatch-to-Sample (DNMS) task.[12]--INVALID-LINK--
RatPhencyclidine (PCP)-induced cognitive deficits5-40 mg/kgSubcutaneousAttenuated extradimensional set-shifting deficits.[7]--INVALID-LINK--
HumanSchizophrenia900 mg three times dailyOralNo significant improvement in composite cognitive score.[3][6]--INVALID-LINK--
HumanAlzheimer's Disease900 mg three times dailyOralNo significant improvement in standardized neuropsychological tests.[13]--INVALID-LINK--
HumanFragile X SyndromeUp to 1200 mg three times dailyOralNo significant improvement in memory, the primary outcome measure.[2]--INVALID-LINK--
HumanMild Cognitive Impairment900 mg three times dailyOralStudy completed, but results not yet posted.--INVALID-LINK--

Experimental Protocols

Key Experiment: Delayed-Nonmatch-to-Sample (DNMS) Task in Rats

This protocol is a summary of the methodology used in studies demonstrating the cognitive-enhancing effects of this compound in rats.[9][12][14]

Objective: To assess short-term spatial memory.

Apparatus: An operant chamber with two retractable levers and a central food cup.

Procedure:

  • Pre-training: Rats are first trained to press a lever for a food reward.

  • Sample Phase: At the beginning of a trial, one of the two levers (the "sample" lever) is extended. The rat must press the sample lever, after which the lever retracts.

  • Delay Phase: A delay period of variable duration (e.g., 1 to 40 seconds) follows the sample phase.

  • Choice Phase: After the delay, both levers are extended. The rat must press the lever that was not presented in the sample phase (the "non-match" lever) to receive a reward.

  • Inter-trial Interval: A brief period separates each trial.

  • Drug Administration: this compound or vehicle is administered (e.g., intraperitoneally) at a specified time before the start of the behavioral session.

  • Data Analysis: The primary outcome measure is the percentage of correct responses at different delay intervals.

Mandatory Visualizations

AMPA_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R binds NMDA_R NMDA Receptor Glutamate->NMDA_R binds Ca_ion Ca²⁺ AMPA_R->Ca_ion Na⁺ influx (depolarization) CaMKII CaMKII NMDA_R->CaMKII Ca²⁺ influx PKC PKC NMDA_R->PKC Ca²⁺ influx CaMKII->AMPA_R phosphorylates (enhances function) LTP Long-Term Potentiation (LTP) CaMKII->LTP PKC->AMPA_R phosphorylates (enhances function) PKC->LTP This compound This compound This compound->AMPA_R modulates Ca_ion->NMDA_R removes Mg²⁺ block

Caption: this compound enhances AMPA receptor signaling, contributing to Long-Term Potentiation.

Experimental_Workflow cluster_animal Animal Studies cluster_human Human Studies Animal_Model Rodent Model (e.g., Rat) Animal_Dosing This compound Administration (e.g., 35 mg/kg IP) Animal_Model->Animal_Dosing Animal_Task Behavioral Task (e.g., DNMS) Animal_Dosing->Animal_Task Animal_Outcome Cognitive Enhancement (e.g., Improved Memory) Animal_Task->Animal_Outcome Human_Dosing This compound Administration (e.g., 900mg TID Oral) Animal_Outcome->Human_Dosing Translation Attempt Human_Population Patient Population (e.g., Schizophrenia) Human_Population->Human_Dosing Human_Assessment Cognitive Assessment (e.g., Neuropsychological Battery) Human_Dosing->Human_Assessment Human_Outcome Lack of Efficacy Human_Assessment->Human_Outcome Translational_Challenges cluster_preclinical Preclinical Findings (Rodents) cluster_clinical Clinical Outcomes (Humans) cluster_reasons Reasons for Discrepancy High_Efficacy High Efficacy in Cognitive Tasks Low_Efficacy Lack of Efficacy in Clinical Trials Favorable_PK Favorable Pharmacokinetics Unfavorable_PK Poor Pharmacokinetics (Low Potency, Short Half-life) PK_Mismatch Pharmacokinetic Mismatch PK_Mismatch->Low_Efficacy PK_Mismatch->Unfavorable_PK Model_Limitations Animal Model Limitations Model_Limitations->Low_Efficacy Dose_Translation Dose-Response Translation Issues Dose_Translation->Low_Efficacy

References

improving the experimental design for CX516 behavioral studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CX516 in behavioral studies. The information is tailored for researchers, scientists, and drug development professionals to optimize their experimental designs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound, also known as Ampalex, is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It belongs to a class of drugs called ampakines.[1] this compound enhances glutamatergic neurotransmission by binding to a site on the AMPA receptor, which prolongs the time the ion channel remains open in response to glutamate.[3] This leads to increased synaptic responses and has been shown to facilitate long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[3][4]

Q2: What is the recommended vehicle for dissolving this compound for in vivo studies?

This compound has low water solubility. A common and effective vehicle is a solution of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).[5] A typical concentration for the vehicle is a 25% w/v solution of cyclodextrin in sterile saline or water.[5] It is often necessary to sonicate the solution to ensure the complete dissolution of this compound.[5]

Q3: What is the typical dose range for this compound in rodent behavioral studies?

The effective dose of this compound can vary depending on the specific behavioral assay and the animal species. In rats, doses have ranged from 5 mg/kg to 40 mg/kg.[6][7] Several studies have found that doses of 10 and 20 mg/kg (subcutaneous administration) were effective in improving cognitive deficits, while 5 and 40 mg/kg were ineffective in a particular model.[6] Another study using intraperitoneal injections in rats for a short-term memory task found 35 mg/kg to be a reliable dose, noting that lower doses (10-20 mg/kg) were also effective but more inconsistent across animals.[8][9]

Q4: What is the pharmacokinetic profile of this compound and how should this influence my experimental design?

This compound has a relatively short half-life in rats, estimated to be around 40 minutes.[3][5] This is a critical consideration for experimental timing. Injections are typically given 5-30 minutes before the start of a behavioral session to ensure the drug is active during the task.[5][8] The short half-life may necessitate multiple administrations for longer-term studies or careful consideration of the timing of a single injection relative to the memory acquisition, consolidation, or retrieval phase being investigated.

Troubleshooting Guide

Problem 1: I am not observing a cognitive-enhancing effect with this compound.

  • Solution 1: Re-evaluate your dosage. The dose-response relationship for this compound can be complex. Doses that are too low may be ineffective, while very high doses may not produce further enhancement or could even be detrimental.[8][9] Refer to the dose-ranging studies in the literature for your specific behavioral paradigm and consider conducting a pilot study to determine the optimal dose for your experimental conditions.

  • Solution 2: Check the timing of administration. Due to its short half-life, the timing of this compound injection is crucial.[3][5] Ensure that the drug is administered at a time point that allows for peak brain concentration during the critical period of your behavioral task (e.g., acquisition or retrieval).

  • Solution 3: Verify the preparation of your this compound solution. this compound can be difficult to dissolve.[5] Incomplete dissolution will lead to an inaccurate dose being administered. Ensure you are using an appropriate vehicle like cyclodextrin and that the solution is properly sonicated.[5]

  • Solution 4: Consider the "low impact" nature of this compound. this compound is classified as a "low impact" ampakine, meaning it primarily increases the amplitude of the AMPA receptor response rather than greatly prolonging it.[4] For certain tasks, a "high impact" ampakine might be necessary to see a robust effect.

Problem 2: I am observing a "carryover" effect, where the cognitive enhancement persists on subsequent days even without drug administration.

  • Observation: Some studies have reported a "carryover" effect of this compound, where improved performance in tasks like the delayed-nonmatch-to-sample (DNMS) persists on vehicle-only days that follow drug administration days.[8][9][10]

  • Potential Explanation: This phenomenon is not fully understood but may be related to the drug inducing lasting changes in synaptic efficiency rather than just a transient enhancement of performance.[6] The effect was not observed in all animals in the studies where it was reported.[9][10]

  • Experimental Design Consideration: If you observe a carryover effect, it is important to account for it in your experimental design and data analysis. A within-subjects design where each animal serves as its own control may be challenging. A between-subjects design with a dedicated control group that receives only the vehicle is recommended. Ensure a sufficient washout period if a crossover design is used, although the persistence of the carryover effect may make this difficult.

Problem 3: My animals are showing signs of hyperactivity or other unexpected behavioral changes.

  • Solution 1: Adjust the dose. While this compound is generally considered to have a good safety profile at therapeutic doses, higher doses might lead to off-target effects or overstimulation. Reducing the dose may alleviate these issues.

  • Solution 2: Habituate the animals thoroughly. Ensure that animals are well-habituated to the testing environment and injection procedures. This can help to reduce stress-induced behavioral changes that might be confounded with drug effects.

Data Summary Tables

Table 1: this compound Administration and Efficacy in Rodent Behavioral Models

Behavioral AssaySpeciesDose Range (mg/kg)Route of AdministrationTiming of AdministrationKey Findings
Delayed-Nonmatch-to-Sample (DNMS)Rat10 - 70Intraperitoneal (IP)~5 minutes before session35 mg/kg consistently improved performance; lower doses were less consistent, and higher doses sometimes led to incomplete sessions.[8][9]
Attentional Set-Shifting TaskRat5, 10, 20, 40Subcutaneous (SC)Not specified10 and 20 mg/kg significantly attenuated deficits induced by PCP.[6]
Odor DiscriminationRatNot specifiedNot specifiedSingle doseImproved memory for odor discrimination.[3]
Morris Water MazeRatNot specifiedNot specifiedSingle doseImproved performance in the water maze task.[3]
Radial Arm MazeRatNot specifiedNot specifiedSingle doseImproved performance in the radial maze task.[3]
Neuropathic & Inflammatory PainRat10, 20, 40Intraperitoneal (IP)Not specified20 and 40 mg/kg decreased mechanical allodynia.[7]

Experimental Protocols

Detailed Methodology: Delayed-Nonmatch-to-Sample (DNMS) Task with this compound

This protocol is adapted from studies demonstrating the efficacy of this compound in a spatial DNMS task in rats.[8][9]

  • Apparatus: A two-lever operant chamber with a central nose-poke port.

  • Pre-training:

    • Habituate the rats to the operant chamber.

    • Train the rats to press the levers for a reward (e.g., a water pellet).

    • Introduce the DNMS paradigm with short delays (1-5 seconds) until a criterion of >85% correct responses is reached.

  • This compound Preparation:

    • Prepare a 35 mg/ml stock solution of this compound in a 25% w/v solution of 2-hydroxypropyl-β-cyclodextrin in sterile saline.

    • Sonicate the solution to ensure complete dissolution.

  • Experimental Procedure:

    • Administer this compound (e.g., 35 mg/kg, IP) or vehicle approximately 5 minutes before the start of the behavioral session.

    • The DNMS trial consists of:

      • Sample Phase: One lever is presented. The rat must press the lever.

      • Delay Phase: A variable delay period is introduced (e.g., 1-40 seconds).

      • Choice Phase: Both levers are presented. The rat must press the lever that was not presented in the sample phase to receive a reward.

    • Record the percentage of correct responses at each delay interval.

  • Data Analysis:

    • Compare the percentage of correct responses between the this compound-treated group and the vehicle-treated control group.

    • Analyze the effect of this compound on performance at different delay intervals.

Visualizations

CX516_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds to This compound This compound This compound->AMPA_R Positive Allosteric Modulation Na_Ca_influx Na+ / Ca2+ Influx AMPA_R->Na_Ca_influx Channel Opening Depolarization Membrane Depolarization Na_Ca_influx->Depolarization CaMKII CaMKII Activation Depolarization->CaMKII PKC PKC Activation Depolarization->PKC PKA PKA Activation Depolarization->PKA CREB CREB Phosphorylation CaMKII->CREB PKC->CREB PKA->CREB BDNF Increased BDNF Expression & Release CREB->BDNF Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) BDNF->Synaptic_Plasticity Cognitive_Enhancement Cognitive Enhancement Synaptic_Plasticity->Cognitive_Enhancement

Caption: Signaling pathway of this compound action at a glutamatergic synapse.

Experimental_Workflow_this compound cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase Animal_Habituation Animal Habituation (Handling & Apparatus) Injection This compound / Vehicle Administration (e.g., 5-30 min pre-test) Animal_Habituation->Injection Drug_Prep This compound & Vehicle Preparation Drug_Prep->Injection Behavioral_Task Behavioral Task (e.g., DNMS, MWM) Injection->Behavioral_Task Data_Collection Data Collection (e.g., % Correct, Latency) Behavioral_Task->Data_Collection Data_Analysis Statistical Analysis (Comparison of Groups) Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: General experimental workflow for this compound behavioral studies.

Troubleshooting_Logic Start No significant cognitive enhancement observed Check_Dose Is the dose appropriate for the paradigm? Start->Check_Dose Check_Timing Is the administration timing optimal for the drug's half-life? Check_Dose->Check_Timing Yes Adjust_Dose Action: Conduct pilot dose-response study Check_Dose->Adjust_Dose No Check_Prep Is the drug solution prepared correctly (vehicle, dissolution)? Check_Timing->Check_Prep Yes Adjust_Timing Action: Adjust injection time relative to behavioral testing Check_Timing->Adjust_Timing No Consider_Impact Is a 'low impact' ampakine suitable for this task? Check_Prep->Consider_Impact Yes Adjust_Prep Action: Verify vehicle and ensure complete dissolution (sonication) Check_Prep->Adjust_Prep No Re_evaluate Action: Consider alternative compounds or paradigms Consider_Impact->Re_evaluate No

Caption: Troubleshooting logic for lack of this compound efficacy.

References

Validation & Comparative

A Comparative Efficacy Analysis of CX516 and Other Ampakines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the efficacy of CX516, a first-generation ampakine, with other positive allosteric modulators of the AMPA receptor. Ampakines are a class of compounds that enhance glutamatergic neurotransmission by binding to AMPA receptors, which are crucial for fast excitatory signaling and synaptic plasticity in the central nervous system.[1][2][3] They are being investigated for a range of neurological and psychiatric conditions, including Alzheimer's disease, schizophrenia, and ADHD.[4][5] This comparison synthesizes preclinical and clinical data, focusing on quantitative measures of efficacy, and is intended for researchers, scientists, and professionals in drug development.

Ampakines are broadly categorized into "low-impact" and "high-impact" modulators based on their effect on receptor kinetics. Low-impact ampakines, like this compound, moderately slow the deactivation and desensitization of the AMPA receptor, while high-impact ampakines can almost completely offset receptor desensitization and may also increase the agonist's binding affinity.[6][7] This distinction is critical as it influences both the therapeutic potential and the side-effect profile, with high-impact modulators having a greater risk of inducing seizures.[8][9][10]

Quantitative Efficacy Comparison

The following tables summarize key quantitative data, comparing this compound to other notable ampakines.

Table 1: In Vitro Potency and Classification

CompoundClassificationIn Vitro Potency (EC₅₀)Key FindingsReference(s)
This compound (Ampalex) Low-Impact~2.8 mMPrototypical low-impact ampakine; low potency.[7][7]
Farampator (CX691) Low-ImpactMore potent than this compound.Higher potency than this compound in abrogating amphetamine-stimulated locomotor activity.
CX717 Low-ImpactEC₅₀ = 3.4 µMGreater efficacy than this compound in reducing amphetamine-induced hyperlocomotion.[8]
CX1739 Low-Impact40-100 fold more potent than this compound.Significantly improved memory and cognition in multiple animal models.[8][8]
ORG-26576 Low-ImpactEC₅₀ = 8-16 µM10-30 fold greater potency than this compound in potentiating AMPA-mediated responses.[11][11]
CX546 High-ImpactMore potent than this compound.More potently reduces the degree of receptor desensitization than this compound.[12][12]
Pesampator (BIIB104) High-Impact310 nMHigh-potency modulator affecting both deactivation and desensitization.[7][7]

Table 2: Preclinical Efficacy in Animal Models

CompoundAnimal ModelKey Efficacy FindingsReference(s)
This compound Rat (DNMS Task)Improved short-term memory performance, particularly at longer delays.[13][14][13][14][15]
Rat (Schizophrenia Model)Dose-dependently attenuated cognitive deficits induced by PCP treatment.[16][17][16][17]
Farampator (CX691) Rat (Amphetamine-induced hyperactivity)More potent than this compound; retained antipsychotic activity in chronic models where this compound failed.[18]
Rat (Radial Arm Maze)Enhanced performance in a spatial task assessing hippocampal function.[18][18]
CX717 Rat (Amphetamine-induced hyperactivity)Reduced hyperlocomotion with greater efficacy than this compound.[8]
ORG-26576 MouseIncreased progenitor cell proliferation and survival in the dentate gyrus.[11][11]

Table 3: Summary of Clinical Trial Outcomes

CompoundTarget IndicationPhaseOutcome SummaryReference(s)
This compound Schizophrenia (Cognitive Deficits)Phase 2Not effective for cognition or symptoms when added to antipsychotics like clozapine, olanzapine, or risperidone.[19][20][21] A preliminary pilot study had suggested some improvement in attention and memory with clozapine.[22][23][19][20][21]
Alzheimer's DiseasePhase 2Failed to show significant improvement in cognitive function compared to placebo.[24][25][24][25]
Farampator (CX691) Schizophrenia / Alzheimer'sPhase 2Development showed a lack of efficacy.[8]
Major Depression-Failed to demonstrate efficacy.[26][26]
CX717 ADHDPhase 2Demonstrated some efficacy.[26][26]
ORG-26576 Major Depressive DisorderPhase 2Failed to meet primary endpoint, though some numerical improvement in symptoms was noted.[26][27][26][27]
ADHDPhase 2Showed encouraging results.[26][26]
Pesampator (BIIB104) Schizophrenia (Cognitive Symptoms)Phase 2Development discontinued due to a lack of efficacy.[7][7]

Mechanism of Action and Signaling Pathways

Ampakines act as positive allosteric modulators (PAMs) of the AMPA receptor.[5] They bind to a site on the receptor distinct from the glutamate binding site, enhancing the receptor's response to glutamate.[2][7] This potentiation of AMPA receptor function is believed to enhance synaptic plasticity, notably Long-Term Potentiation (LTP), a cellular mechanism underlying learning and memory.[24] Furthermore, enhanced excitatory input from ampakines can increase the production of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), which supports neuronal survival and function.[8][24]

AMPA_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Influx Na+ / Ca++ Influx AMPAR->Influx Opens Channel Depol Depolarization Influx->Depol LTP Synaptic Plasticity (LTP Enhancement) Depol->LTP BDNF BDNF Production LTP->BDNF Ampakine Ampakine (this compound) Ampakine->AMPAR Modulates Ampakine_Impact_Logic cluster_low Low-Impact (e.g., this compound) cluster_high High-Impact (e.g., CX546) L_Deact Slows Deactivation L_Result Prolongs Synaptic Current L_Deact->L_Result L_Desens Modest Effect on Desensitization L_Desens->L_Result H_Deact Slows Deactivation H_Result Robustly Prolongs Synaptic Current H_Deact->H_Result H_Desens Strongly Attenuates Desensitization H_Desens->H_Result Glutamate Glutamate Binding to AMPA Receptor Glutamate->L_Deact Glutamate->H_Deact Experimental_Workflow cluster_setup Experimental Setup cluster_testing Testing Phase cluster_analysis Data Analysis & Outcome Model Select Animal Model (e.g., Aged Rat, PCP-treated Rat) Baseline Baseline Behavioral Training (e.g., DNMS Task) Model->Baseline Group Randomize into Groups (Vehicle vs. Ampakine) Baseline->Group Admin Administer Compound (e.g., this compound, CX691) Group->Admin Behavior Conduct Behavioral Test (e.g., DNMS, Set-Shifting) Admin->Behavior Collect Collect & Analyze Data (% Correct, Latency, etc.) Behavior->Collect Compare Compare Treatment vs. Vehicle (ANOVA, t-test) Collect->Compare Result Determine Efficacy Compare->Result

References

A Comparative Analysis of CX516 and CX717 in Cognitive Enhancement Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two notable ampakines, CX516 and CX717, which have been investigated for their potential as cognitive enhancers. Ampakines are positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, playing a crucial role in synaptic plasticity and memory formation. This document summarizes key experimental data, details the methodologies of pivotal studies, and visualizes the underlying mechanisms and experimental workflows.

Quantitative Data Summary

The following tables provide a structured overview of the quantitative data extracted from various preclinical and clinical studies, facilitating a direct comparison of this compound and CX717.

Table 1: Preclinical Efficacy of this compound vs. CX717

ParameterThis compoundCX717SpeciesCognitive TaskCitation
Effective Dose 35 mg/kg0.3 - 10 mg/kgRatDelayed-Nonmatch-to-Sample (DNMS), 8-Arm Radial Maze[1][2]
20 mg/kg0.3 - 1.5 mg/kgNon-human PrimateDelayed-Match-to-Sample (DMS)[3][4]
Potency Comparison Lower Potency~60 times more potent than this compoundRatHippocampal Slice Electrophysiology[2]
Modest effect at 10-30 mg/kg and 170 mg/kgReduced amphetamine-induced hyperactivity at 1-3 mg/kgRatAmphetamine-induced Hyperactivity[2]
Effect on Long-Term Potentiation (LTP) Enhances LTPEnhances LTP at 2 mg/kgRatIn vivo electrophysiology[2][5]
Neuronal Toxicity Not reported as directly toxicNot toxic to cultured rat neurons at high concentrationsRatIn vitro cell culture[2]

Table 2: Clinical Trial Data for this compound and CX717

ParameterThis compoundCX717PopulationConditionKey FindingsCitation
Dosage 900 mg three times daily200 mg, 400 mg, 1000 mg single oral doseSchizophrenia PatientsCognitive DeficitsNo significant improvement in composite cognitive score. Associated with fatigue, insomnia, and epigastric discomfort.[5][6]
12 mg/kgN/AElderly with Mild Cognitive ImpairmentMemory ImpairmentNo statistically significant improvement in delayed word recall.[3][7]
ADHD Study N/A800 mg oral formulation (development abandoned due to poor bioavailability)Adults with ADHDADHD SymptomsPositive clinical and statistical results on ADHD rating scale. Safe and well-tolerated.[2][8]
Sleep Deprivation Study No effect at doses below 30 mg/kgNo significant reversal of performance and alertness deficits.Healthy Adult VolunteersSimulated Night ShiftThis compound showed no effect. CX717 was not effective at the tested doses.[3][9]
N/AEffective in reversing performance impairment.Non-human PrimatesSleep DeprivationReversed impaired performance and reductions in brain activation.[4][10]

Signaling Pathway and Mechanism of Action

Both this compound and CX717 are classified as "low-impact" ampakines. They act as positive allosteric modulators of the AMPA receptor. This means they bind to a site on the receptor distinct from the glutamate binding site and enhance the receptor's response to glutamate. Their primary mechanism involves slowing the deactivation and desensitization of the AMPA receptor channel, leading to a prolonged influx of sodium ions upon glutamate binding. This enhanced synaptic response is believed to be the basis for their cognitive-enhancing effects.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Na_channel Na+ Channel Opening AMPA_R->Na_channel Activates CX_drug This compound / CX717 (Ampakine) CX_drug->AMPA_R Modulates Depolarization Postsynaptic Depolarization Na_channel->Depolarization Leads to LTP Long-Term Potentiation (LTP) & Cognitive Enhancement Depolarization->LTP Promotes

Mechanism of Action of this compound and CX717

Experimental Protocols

Preclinical Evaluation of CX717 in a Rat Model of Amphetamine-Induced Hyperactivity

This experiment aimed to assess the potential antipsychotic-like effects of CX717.

  • Subjects: Male Sprague-Dawley rats.

  • Drug Administration: CX717 was administered intraperitoneally (IP) at doses of 1 mg/kg and 3 mg/kg. Amphetamine (1 mg/kg) was used to induce hyperactivity.

  • Procedure:

    • Rats were habituated to the testing environment.

    • CX717 or vehicle was administered.

    • 30 minutes later, amphetamine or saline was administered.

    • Locomotor activity (ambulation and rearing) was recorded for a specified period using an automated activity monitoring system.

  • Outcome Measures: The primary outcomes were the total distance traveled (ambulation) and the number of vertical rears, which are indicators of hyperactivity.

  • Statistical Analysis: Data were analyzed using a one-way ANOVA followed by post-hoc tests to compare the effects of different treatment groups.[2]

Clinical Trial of this compound for Cognitive Deficits in Schizophrenia

This study investigated the efficacy of this compound as an add-on therapy to improve cognitive function in patients with schizophrenia.

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group trial.

  • Participants: Stable schizophrenia patients treated with clozapine, olanzapine, or risperidone. A total of 105 patients were randomized.

  • Intervention: Patients received either this compound (900 mg three times daily) or a placebo for 4 weeks.

  • Assessments:

    • A comprehensive cognitive battery was administered at baseline, week 4, and a 4-week follow-up. The primary endpoint was the change from baseline in a composite cognitive score.

    • Clinical symptoms were assessed using scales such as the Positive and Negative Syndrome Scale (PANSS) and the Scale for the Assessment of Negative Symptoms (SANS).

    • Safety and tolerability were monitored throughout the study.

  • Statistical Analysis: The primary analysis was an intent-to-treat (ITT) analysis of the change in the composite cognitive score from baseline to week 4.[5][6]

cluster_screening Screening & Randomization cluster_treatment 4-Week Treatment Phase cluster_assessment Assessment Points Screening Patient Screening (Schizophrenia Diagnosis) Randomization Randomization Screening->Randomization CX516_group This compound Group (900mg TID) Randomization->CX516_group n=51 Placebo_group Placebo Group Randomization->Placebo_group n=54 Week4 Week 4 Assessment CX516_group->Week4 Placebo_group->Week4 Baseline Baseline Assessment (Cognitive & Clinical) Baseline->Screening Week8 Week 8 Follow-up Week4->Week8

This compound Schizophrenia Trial Workflow

Comparative Analysis and Conclusion

The available data indicates that CX717 is a significantly more potent AMPA receptor modulator than this compound.[2] Preclinical studies consistently demonstrate the cognitive-enhancing effects of both compounds, but CX717 achieves these effects at much lower doses.[1][2][4]

In clinical trials, this compound yielded disappointing results in studies for mild cognitive impairment and as an adjunctive treatment for cognitive deficits in schizophrenia.[3][5][6] Its development was hampered by low potency and a short half-life.[11]

CX717 showed some promise in a Phase II trial for ADHD, demonstrating positive effects on rating scales.[8] However, its development for this indication was halted due to poor oral bioavailability and blood-brain barrier penetration.[8] Furthermore, a study in healthy volunteers undergoing simulated night shift work failed to show a significant benefit of CX717 on performance and alertness.[9] In contrast, a study in non-human primates did show that CX717 could reverse the cognitive impairments caused by sleep deprivation.[4][10]

cluster_attributes Comparative Attributes This compound This compound (First Generation) Potency Potency This compound->Potency Low Clinical_Efficacy Clinical Efficacy This compound->Clinical_Efficacy Disappointing (MCI, Schizophrenia) Pharmacokinetics Pharmacokinetics This compound->Pharmacokinetics Short Half-life CX717 CX717 (Second Generation) CX717->Potency High (~60x > this compound) CX717->Clinical_Efficacy Some Promise (ADHD) Inconsistent (Sleep Deprivation) CX717->Pharmacokinetics Poor Oral Bioavailability

Logical Relationship of this compound and CX717

References

Validating CX516's Action on AMPA Receptors: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the ampakine CX516, a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. The focus is on the validation of its effects, drawing upon data from studies in wild-type animals and knockout models where specific AMPA receptor subunits or associated proteins have been genetically removed. This guide synthesizes experimental data to compare this compound's performance with other AMPA receptor modulators and outlines detailed experimental protocols.

This compound is a well-characterized ampakine that enhances glutamatergic neurotransmission by slowing the deactivation and desensitization of AMPA receptors.[1] This modulation leads to increased synaptic responses and has been shown to facilitate long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[1] While extensively studied, direct validation of this compound's reliance on specific AMPA receptor subunits through the use of knockout models is not prominently documented in available literature. However, by examining the known phenotypes of AMPA receptor subunit knockout mice, we can infer the expected outcomes of this compound administration and highlight the necessity of such models for definitive target engagement validation.

Comparative Analysis of this compound and Alternative AMPA Receptor Modulators

This compound is often categorized as a "low-impact" ampakine, primarily increasing the amplitude of synaptic responses with modest effects on their duration.[1] This contrasts with "high-impact" ampakines like CX546, which more profoundly prolong synaptic responses.[1] These differences in pharmacological profiles suggest distinct interactions with the AMPA receptor complex and have different consequences for synaptic plasticity. For instance, while both types of ampakines facilitate LTP, only high-impact modulators like CX546 have been shown to enhance long-term depression (LTD).[1]

Another point of comparison is with compounds like LY404187, a biarylpropylsulfonamide that demonstrates significantly greater potency and efficacy in enhancing glutamate-evoked currents through AMPA receptors compared to this compound. The distinct effects of these modulators on receptor desensitization kinetics further underscore the diverse ways in which AMPA receptor function can be allosterically modulated.

Data Summary: this compound vs. Other AMPA Modulators

CompoundClassPrimary Effect on AMPA Receptor CurrentEffect on LTPEffect on LTDNotes
This compound Low-Impact AmpakineIncreases amplitudeFacilitatesNo significant effect reportedStandard reference compound for ampakines.
CX546 High-Impact AmpakineProlongs duration and increases amplitudeFacilitatesEnhancesMay act at a different site than this compound.[1]
LY404187 BiarylpropylsulfonamidePotent enhancement of currentPotentiates synaptic responsesNot specified1000-fold more potent than this compound in vivo.
Cyclothiazide BenzothiadiazideSlows deactivationFacilitatesNot specifiedAffects various neuron types more uniformly than this compound.

The Role of Knockout Models in Validating this compound's Mechanism

Genetically modified animal models, particularly those with targeted deletions of specific AMPA receptor subunits (e.g., Gria1 for GluA1, Gria2 for GluA2), are invaluable tools for validating the mechanism of action of compounds like this compound.

  • Gria1 Knockout (GluA1 KO) Mice: These mice exhibit a loss of hippocampal LTP, a key form of synaptic plasticity.[2] Given that this compound is known to enhance LTP, it is hypothesized that the pro-plasticity effects of this compound would be significantly diminished or absent in GluA1 KO mice. This would provide strong evidence that this compound's cognitive-enhancing effects are mediated, at least in part, through GluA1-containing AMPA receptors.

  • Gria2 Knockout (GluA2 KO) Mice: The GluA2 subunit is critical for regulating the calcium permeability of AMPA receptors and is implicated in certain forms of synaptic plasticity like LTD.[3] In the absence of GluA2, AMPA receptors become calcium-permeable. Investigating the effects of this compound in GluA2 KO mice would clarify whether its modulatory action is dependent on the presence of this subunit and how it affects the function of calcium-permeable AMPA receptors.

  • Fmr1 Knockout (Fmr1 KO) Mice: This model of Fragile X syndrome presents with altered AMPA receptor signaling and composition. Studies in Fmr1 KO mice have been used to assess the therapeutic potential of this compound. While these studies provide valuable insights into the compound's efficacy in a disease model, they do not isolate the specific contribution of individual AMPA receptor subunits to this compound's effects in the same way that a subunit-specific knockout would.

Experimental Protocols

In Vivo Electrophysiology for LTP Measurement in Rodents
  • Animal Model: Wild-type or knockout mice (e.g., GluA1 KO) are anesthetized, and their heads are fixed in a stereotaxic frame.

  • Electrode Implantation: A stimulating electrode is implanted into the Schaffer collateral pathway of the hippocampus, and a recording electrode is placed in the CA1 region to measure field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: Stable baseline fEPSPs are recorded for a set period (e.g., 20-30 minutes) by delivering single pulses at a low frequency (e.g., 0.033 Hz).

  • Drug Administration: this compound or a vehicle is administered (e.g., intraperitoneally).

  • LTP Induction: After a post-injection period to allow for drug distribution, a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation) is delivered through the stimulating electrode to induce LTP.

  • Post-HFS Recording: fEPSPs are recorded for an extended period (e.g., 1-2 hours) to measure the potentiation of the synaptic response. The magnitude and stability of LTP are compared between treatment groups.

Behavioral Assessment: Delayed Non-Matching to Sample (DNMS) Task
  • Apparatus: A T-maze or a similar apparatus with retractable levers or doors is used.

  • Training: Animals are trained to a criterion level of performance on the DNMS task, where they must remember a previously presented stimulus (e.g., the location of a lever) and respond to a novel stimulus after a delay to receive a reward.

  • Drug Administration: Prior to the testing session, animals receive an injection of this compound or a vehicle.

  • Testing: The animals perform multiple trials of the DNMS task with varying delay intervals between the sample and choice phases.

  • Data Analysis: The percentage of correct choices is calculated for different delay intervals. The performance of the this compound-treated group is compared to the vehicle-treated group to assess the drug's effect on short-term memory.

Visualizing Pathways and Processes

AMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor (GluA1/GluA2) Glutamate->AMPA_R Binds to agonist site This compound This compound This compound->AMPA_R Binds to allosteric site Ion_Influx Na+ Influx Ca2+ (if GluA2-lacking) AMPA_R->Ion_Influx Channel Opening Depolarization Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling (e.g., CaMKII, PKA) Depolarization->Downstream LTP LTP Induction/ Synaptic Strengthening Downstream->LTP

Caption: AMPA receptor signaling pathway modulated by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment Assessment cluster_analysis Data Analysis and Comparison WT_mice Wild-Type (WT) Mice WT_Vehicle WT + Vehicle WT_mice->WT_Vehicle WT_this compound WT + this compound WT_mice->WT_this compound KO_mice AMPA Subunit KO Mice (e.g., GluA1 KO) KO_Vehicle KO + Vehicle KO_mice->KO_Vehicle KO_this compound KO + this compound KO_mice->KO_this compound Electrophysiology Electrophysiology (e.g., LTP measurement) WT_Vehicle->Electrophysiology Behavior Behavioral Testing (e.g., DNMS task) WT_Vehicle->Behavior WT_this compound->Electrophysiology WT_this compound->Behavior KO_Vehicle->Electrophysiology KO_Vehicle->Behavior KO_this compound->Electrophysiology KO_this compound->Behavior Analysis Compare effects of this compound between WT and KO groups to validate target engagement Electrophysiology->Analysis Behavior->Analysis

Caption: Workflow for validating this compound effects in knockout models.

Logical_Relationship cluster_predictions Predictions cluster_outcomes Potential Outcomes Hypothesis Hypothesis: This compound enhances synaptic plasticity via GluA1-containing AMPA receptors WT_prediction In Wild-Type Mice: This compound will enhance LTP Hypothesis->WT_prediction KO_prediction In GluA1 KO Mice: The LTP-enhancing effect of this compound will be absent Hypothesis->KO_prediction Experiment Experiment: Administer this compound and measure LTP in both WT and GluA1 KO mice WT_prediction->Experiment KO_prediction->Experiment Validation Outcome 1: Prediction is confirmed. Target engagement is validated. Experiment->Validation Alternative Outcome 2: Prediction is refuted. Suggests alternative or additional mechanisms of action. Experiment->Alternative

Caption: Logical framework for this compound validation using knockout mice.

References

A Comparative Analysis of CX516 and Newer Generation Ampakines in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampakines, a class of positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, have been a subject of interest for their potential as cognitive enhancers and treatments for a variety of neurological and psychiatric disorders. CX516, one of the earliest developed ampakines, has served as a foundational reference compound in the field. However, its clinical development was hampered by low potency and a short half-life.[1] This has led to the development of newer generation ampakines with improved pharmacological profiles. This guide provides an objective comparison of this compound with these newer agents, focusing on their preclinical performance and supported by experimental data.

Mechanism of Action: A Refined Approach to AMPA Receptor Modulation

  • Low-Impact Ampakines (e.g., this compound, CX717, CX1739, Farampator): These compounds only modestly offset receptor desensitization and do not significantly alter the agonist binding affinity.[4][5] This profile is associated with a lower risk of excitotoxicity and seizure activity.[6]

  • High-Impact Ampakines (e.g., CX614): These agents almost completely block receptor desensitization and can increase agonist binding affinity.[4] While potent, they carry a higher risk of adverse effects such as convulsions.[6]

Newer generation ampakines are predominantly of the low-impact type, designed to offer a better safety profile while improving upon the potency of this compound.[5]

Below is a diagram illustrating the signaling pathway of the AMPA receptor and the modulatory action of ampakines.

AMPA Receptor Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds NMDA_R NMDA Receptor Glutamate->NMDA_R Binds CaMKII CaMKII AMPA_R->CaMKII Na+ influx Depolarization NMDA_R->CaMKII Ca2+ influx CREB CREB CaMKII->CREB Phosphorylation BDNF BDNF Expression CREB->BDNF Gene Transcription Ampakine Ampakine (e.g., this compound, CX717) Ampakine->AMPA_R Positive Allosteric Modulation

AMPA Receptor Signaling Pathway Modulation

Comparative Preclinical Efficacy

Newer generation ampakines have demonstrated significantly greater potency and efficacy in various preclinical models compared to this compound.

In Vitro Potency

The potency of ampakines is often assessed by their ability to potentiate AMPA receptor-mediated currents in neuronal preparations.

CompoundClassRelative Potency vs. This compoundEC50 for AMPA Current PotentiationReference
This compound Low-Impact1x~150 µM[7]
CX717 Low-Impact~60x3.4 µM[7],[5]
CX1739 Low-Impact40-100xNot explicitly stated, but significantly more potent than this compound[5]
Farampator (CX691) Low-ImpactMore potent than this compoundNot explicitly stated, but shows higher potency[5]
Enhancement of Long-Term Potentiation (LTP)

LTP, a cellular correlate of learning and memory, is robustly enhanced by ampakines.

CompoundDoseEffect on LTPReference
This compound Not specifiedFacilitates LTP induction[8]
CX717 2 mg/kgEnhances LTP induction[5]
CX1739 Dose-dependentEnhances LTP[5]
Cognitive Enhancement in Animal Models

Performance in behavioral tasks designed to assess learning and memory is a key indicator of the therapeutic potential of ampakines.

CompoundBehavioral TaskAnimal ModelKey FindingsReference
This compound Delayed Non-Match-to-SampleRatImproved performance, particularly at longer delays.[9]
Radial Arm MazeRatImproved performance.[8]
CX717 Eight-Arm Radial MazeRatStatistically significant improvement at a dose of 0.3 mg/kg.[7]
Amphetamine-induced HyperactivityRatMore potent than this compound in reducing hyperactivity.[7]
CX1739 Novel Object RecognitionRodentSignificantly improved memory and cognition at doses of 0.03-18 mg/kg.[5]
Win-Shift Radial Arm MazeRodentSignificantly improved memory and cognition at doses of 0.03-18 mg/kg.[5]
Farampator (CX691) Amphetamine-stimulated Locomotor ActivityRatMore potent than this compound in reducing locomotor activity.[10]

Experimental Protocols

Electrophysiology: Patch-Clamp Recordings in Hippocampal Slices

Objective: To measure the potentiation of AMPA receptor-mediated currents by ampakines.

Methodology:

  • Slice Preparation: Hippocampal slices (300-400 µm thick) are prepared from rodents.

  • Recording: Whole-cell patch-clamp recordings are obtained from CA1 pyramidal neurons.

  • Stimulation: AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) are evoked by electrical stimulation of Schaffer collaterals.

  • Drug Application: A baseline of stable EPSCs is recorded, after which different concentrations of the ampakine are bath-applied.

  • Data Analysis: The amplitude and decay kinetics of the EPSCs before and after drug application are measured and compared to determine the potentiation effect.

The following diagram illustrates the general workflow for preclinical comparison of ampakines.

cluster_workflow Preclinical Ampakine Comparison Workflow start Compound Synthesis (this compound, Newer Ampakines) invitro In Vitro Assays (Patch-Clamp Electrophysiology) start->invitro ltp Ex Vivo/In Vivo LTP (Hippocampal Slices/Anesthetized Animals) invitro->ltp behavior Behavioral Testing (Radial Arm Maze, NOR) ltp->behavior data Data Analysis and Comparison (Potency, Efficacy, Safety) behavior->data end Lead Compound Selection data->end

Preclinical Ampakine Comparison Workflow
Behavioral Neuroscience: Radial Arm Maze

Objective: To assess spatial working and reference memory.

Methodology:

  • Apparatus: An elevated central platform with eight arms radiating outwards.[11]

  • Habituation: Animals are habituated to the maze.

  • Training: A subset of arms are baited with a food reward. The animal is placed on the central platform and allowed to explore the maze to find the rewards.

  • Testing: After a delay, the animal is returned to the maze. Errors are recorded, including re-entry into an arm that was previously visited (a working memory error) and entry into an unbaited arm (a reference memory error).[11]

  • Drug Administration: Ampakines or a vehicle control are administered prior to the testing session.

  • Data Analysis: The number of errors and the time taken to complete the task are compared between drug-treated and control groups.

Clinical Development and Future Directions

While this compound showed disappointing results in clinical trials for Alzheimer's disease and ADHD, largely due to its low potency, newer generation ampakines have shown more promise.[1][12] For instance, Farampator (ORG 24448) has been investigated in clinical trials for cognitive deficits in schizophrenia.[13] The development of more potent and safer low-impact ampakines like CX717 and CX1739 represents a significant advancement in the field.[5] These compounds have demonstrated a wider therapeutic window in preclinical studies, suggesting a lower risk of dose-limiting side effects.[5]

Conclusion

Newer generation ampakines, such as CX717, CX1739, and Farampator, represent a significant improvement over the first-generation compound, this compound. They exhibit substantially greater potency in vitro and in vivo, leading to enhanced efficacy in preclinical models of learning and memory. Their classification as "low-impact" modulators suggests a more favorable safety profile, a critical factor for their potential clinical success. The continued investigation of these advanced ampakines holds promise for the development of novel therapeutics for a range of cognitive and neurological disorders.

References

Validating the Specificity of CX516 for AMPA Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of CX516, a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with other relevant alternative modulators. The focus of this document is to objectively assess the specificity of this compound for the AMPA receptor subtype over other ionotropic glutamate receptors, namely the N-methyl-D-aspartate (NMDA) and kainate receptors. This analysis is supported by experimental data and detailed protocols to aid researchers in their evaluation of this compound.

Executive Summary

This compound is a well-characterized "low-impact" ampakine that potentiates AMPA receptor-mediated currents, primarily by increasing the channel's open probability with minimal effect on its desensitization and deactivation kinetics. This profile distinguishes it from "high-impact" ampakines which more profoundly affect these latter properties. Available data indicates a high degree of specificity of this compound for the AMPA receptor, with negligible activity at NMDA receptors. While direct quantitative data on its interaction with kainate receptors is limited in publicly available literature, the general consensus points towards a selective action on AMPA receptors. This guide presents the available quantitative data, outlines the methodologies for specificity testing, and provides a visual representation of the relevant signaling pathways and experimental workflows.

Data Presentation: Specificity of AMPA Receptor Modulators

The following table summarizes the available quantitative data for this compound and a selection of alternative AMPA receptor modulators, comparing their activity across the three main ionotropic glutamate receptor subtypes. It is important to note that EC50 values for positive allosteric modulators can vary significantly depending on the experimental conditions, such as the specific receptor subunit composition, the concentration of the agonist used, and the recording method.

CompoundPrimary TargetAMPA Receptor (EC50)NMDA Receptor ActivityKainate Receptor Activity
This compound AMPA Receptor>1000 µM (human iGluR4); 2.8 ± 0.9 mMNo significant effect reportedNo significant effect reported
Aniracetam AMPA ReceptorPotentiates AMPA currentsNo significant effectNo significant effect
Cyclothiazide AMPA ReceptorSelective for AMPA receptorsNo significant effectShows selectivity for AMPA over kainate receptors
LY404187 AMPA Receptor1.3 ± 0.3 µMIndirect augmentation due to AMPA potentiationNot specified
CX546 AMPA ReceptorEC50 of 93.2 µM for potentiation of AMPA-induced glucose utilizationNot specifiedNot specified

Note: The lack of specific EC50 or Ki values for NMDA and kainate receptors for many of these compounds in the readily available literature highlights a gap in publicly accessible comparative data.

Experimental Protocols

Validating the specificity of a compound like this compound requires rigorous experimental testing. The two primary methods employed are electrophysiological recordings and radioligand binding assays.

Electrophysiological Patch-Clamp Recordings

This technique directly measures the ion flow through receptor channels in response to an agonist, and how this is modulated by the compound of interest.

Objective: To determine the effect of this compound on currents mediated by AMPA, NMDA, and kainate receptors.

Methodology:

  • Cell Preparation: Whole-cell patch-clamp recordings are performed on neurons or cell lines (e.g., HEK293 cells) expressing the specific glutamate receptor subtypes (AMPA, NMDA, or kainate).

  • Recording Configuration: The cell is voltage-clamped at a holding potential of -60mV to -70mV.

  • Agonist Application: A specific agonist for each receptor is applied to elicit an inward current:

    • AMPA Receptors: AMPA or glutamate.

    • NMDA Receptors: NMDA in the presence of a co-agonist like glycine or D-serine, and in Mg2+-free extracellular solution to prevent channel block.

    • Kainate Receptors: Kainate or glutamate.

  • Compound Application: After establishing a stable baseline response to the agonist, this compound is co-applied with the agonist at various concentrations.

  • Data Analysis: The potentiation of the agonist-evoked current by this compound is measured. The data is then plotted to generate a concentration-response curve, from which the EC50 (the concentration of this compound that produces 50% of its maximal effect) can be calculated for each receptor type. A significantly higher EC50 for NMDA and kainate receptors compared to AMPA receptors indicates specificity.

Radioligand Binding Assays

This method assesses the ability of a compound to bind to a specific receptor, either directly or by displacing a known radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for AMPA, NMDA, and kainate receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from brain tissue or cells expressing the target receptors.

  • Assay Setup: The membranes are incubated with a specific radiolabeled ligand that binds to the receptor of interest (e.g., [3H]AMPA for AMPA receptors, [3H]MK-801 for the NMDA receptor channel, or [3H]kainate for kainate receptors).

  • Competition Binding: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding to the receptor.

  • Separation and Counting: The bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity bound to the filter is then quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation. A much higher Ki for NMDA and kainate receptors compared to AMPA receptors indicates specificity.

Visualizations

AMPA Receptor Signaling Pathway

AMPA Receptor Signaling Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel AMPA_R->Ion_Channel Opens This compound This compound This compound->AMPA_R Positive Allosteric Modulation Depolarization Depolarization Ion_Channel->Depolarization Na+ influx Specificity Validation Workflow cluster_0 Electrophysiology cluster_1 Radioligand Binding Assay Compound Test Compound (e.g., this compound) Ephys_AMPA AMPA Receptor Current Recording Compound->Ephys_AMPA Ephys_NMDA NMDA Receptor Current Recording Compound->Ephys_NMDA Ephys_Kainate Kainate Receptor Current Recording Compound->Ephys_Kainate Binding_AMPA AMPA Receptor Binding Compound->Binding_AMPA Binding_NMDA NMDA Receptor Binding Compound->Binding_NMDA Binding_Kainate Kainate Receptor Binding Compound->Binding_Kainate Data_Analysis Data Analysis (EC50 / Ki Determination) Ephys_AMPA->Data_Analysis Ephys_NMDA->Data_Analysis Ephys_Kainate->Data_Analysis Binding_AMPA->Data_Analysis Binding_NMDA->Data_Analysis Binding_Kainate->Data_Analysis Specificity Specificity Profile Data_Analysis->Specificity

A Comparative Analysis of the In Vitro and In Vivo Efficacy of CX516

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the ampakine CX516, detailing its effects as a positive allosteric modulator of AMPA receptors. This guide synthesizes key experimental data to provide a comprehensive comparison of its performance in laboratory settings versus living organisms.

This compound, an ampakine compound, has been a subject of interest for its potential to enhance cognitive function by positively modulating α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. While preclinical studies in animal models have shown promising results, the translation of these effects to human clinical trials has been challenging. This guide provides a detailed comparison of the in vitro and in vivo effects of this compound, supported by quantitative data and experimental protocols, to offer a clear perspective on its therapeutic potential and limitations.

In Vitro Profile: Direct Modulation of AMPA Receptors

In controlled laboratory settings, this compound has demonstrated direct effects on AMPA receptors, enhancing their function in response to glutamate.

ParameterValueCell TypeReference
EC50 156 µMHEK293 cells[1]
EC50 2.8 ± 0.9 mMPyramidal neurons (prefrontal cortex)
Fold Increase in Glutamate-Evoked Current 4.8 ± 1.4-foldPyramidal neurons (prefrontal cortex)
Effect on Desensitization Modest deceleration, little change in degreeRecombinant AMPA receptors
Binding Affinity (Ki) Not applicable; does not alter agonist binding affinityAMPA receptors[2]

Key Findings from In Vitro Studies:

  • This compound potentiates AMPA receptor-mediated currents with micromolar to millimolar efficacy, depending on the cell system used.

  • It is classified as a "low-impact" ampakine due to its modest effects on receptor desensitization.[2]

  • Notably, this compound acts as a positive allosteric modulator and does not compete with glutamate for its binding site, hence a traditional binding affinity (Ki) is not a relevant measure of its potency.[2]

In Vivo Profile: Cognitive Enhancement in Animals and Disappointing Human Trials

The in vivo effects of this compound have been extensively studied in animal models, primarily rats, where it has shown cognitive-enhancing properties. However, these promising preclinical results have not been successfully replicated in human clinical trials for various neurological and psychiatric disorders.

Animal Studies
Animal ModelDosingKey FindingsReference
Rats (Delayed Non-Match to Sample Task) 35 mg/kg (i.p.)Improved performance in a short-term memory task.[3][3]
Rats (Hippocampal Neuronal Activity) 35 mg/kg (i.p.)100-350% increase in hippocampal CA1 and CA3 cell firing during correct trials.[4][4]
Rats (PCP-induced cognitive deficits) 10 and 20 mg/kg (s.c.)Significantly attenuated extradimensional shift deficits.[1]
Human Clinical Trials
ConditionDosingKey FindingsReference
Schizophrenia (add-on therapy) 900 mg (t.i.d.)Not effective for improving cognition or symptoms of schizophrenia.
Alzheimer's Disease, ADHD, Fragile X Syndrome N/AHuman trials proved disappointing due to low potency and short half-life.[5][5]

Pharmacokinetics in Rats:

A 35 mg/kg intraperitoneal dose in rats results in both blood and brain concentrations of approximately 50 µM.[3]

Experimental Methodologies

In Vitro Electrophysiology

Objective: To characterize the effect of this compound on AMPA receptor function in isolated neurons.

Protocol:

  • Cell Preparation: Acutely isolated pyramidal neurons from the prefrontal cortex of rats.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings were performed to measure glutamate-evoked currents.

  • Drug Application: this compound was applied at various concentrations to determine the dose-response relationship and calculate the EC50. Glutamate was co-applied to elicit AMPA receptor-mediated currents.

  • Data Analysis: The potentiation of the glutamate-evoked current by this compound was quantified as a fold-increase over the baseline current. The effect on receptor desensitization was assessed by analyzing the decay of the current in the continuous presence of glutamate and this compound.

In Vivo Cognitive Testing in Rats

Objective: To assess the impact of this compound on short-term memory.

Protocol:

  • Animal Subjects: Adult male rats were used.

  • Behavioral Task: The delayed non-match to sample (DNMS) task was used to evaluate spatial short-term memory.

  • Drug Administration: this compound (35 mg/kg) or vehicle was administered intraperitoneally before the behavioral testing session.

  • Data Collection: The percentage of correct responses was recorded and analyzed to determine the effect of this compound on task performance.

  • Electrophysiology (in vivo): In a subset of animals, multi-electrode arrays were implanted in the hippocampus to record neuronal firing during the DNMS task.

Human Clinical Trial for Schizophrenia

Objective: To evaluate the efficacy and safety of this compound as an add-on therapy for cognitive deficits in patients with schizophrenia.

Protocol:

  • Study Population: Patients with a stable diagnosis of schizophrenia.

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Intervention: Patients received either this compound (900 mg three times daily) or a placebo in addition to their standard antipsychotic medication.

  • Outcome Measures: A battery of cognitive tests was administered at baseline and at specified follow-up points to assess changes in cognitive function. Clinical symptoms were also monitored.

  • Statistical Analysis: The change in cognitive scores from baseline was compared between the this compound and placebo groups.

Visualizing the Mechanisms and Workflows

To better understand the context of this compound's action, the following diagrams illustrate its signaling pathway and the experimental workflows.

This compound Signaling Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R binds Ion_Channel Ion Channel AMPA_R->Ion_Channel opens CX516_Site Allosteric Site CX516_Site->AMPA_R modulates Na+ Influx Na+ Influx Ion_Channel->Na+ Influx allows This compound This compound This compound->CX516_Site binds Depolarization Depolarization Na+ Influx->Depolarization causes

This compound binds to an allosteric site on the AMPA receptor.

In Vitro Electrophysiology Workflow A Isolate Pyramidal Neurons B Establish Whole-Cell Patch-Clamp A->B C Apply Glutamate (Baseline) B->C D Co-apply Glutamate + this compound C->D E Record AMPA Receptor Currents D->E F Analyze Data (EC50, Potentiation) E->F

Workflow for in vitro electrophysiological recording.

In Vivo Animal Study Workflow A Acclimate Rats to Behavioral Apparatus B Train on Delayed Non-Match to Sample Task A->B C Administer this compound or Vehicle (i.p.) B->C D Conduct Behavioral Testing C->D E Record and Analyze Performance Data D->E

References

CX516: A Reference Standard for the Next Generation of Nootropic Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CX516, a first-generation ampakine, with other notable nootropic compounds. It is designed to serve as a resource for researchers screening novel cognitive enhancers, offering objective performance data from preclinical studies and detailed experimental protocols for key assays.

Introduction to this compound and the Ampakine Class

This compound, also known as Ampalex, is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As an "ampakine," it enhances glutamatergic neurotransmission, a mechanism central to synaptic plasticity, learning, and memory.[2][3] Specifically, this compound slows the deactivation of the AMPA receptor channel in response to glutamate, leading to a prolonged excitatory postsynaptic current.[4] While its clinical development was hampered by low potency and a short half-life, this compound remains a crucial reference compound in nootropic research, providing a benchmark against which newer, more potent molecules are evaluated.[1]

Comparative Analysis of Nootropic Compounds

The efficacy of nootropic compounds is typically assessed through a battery of behavioral and electrophysiological tests. This section compares this compound with other ampakines and classic nootropics across several key experimental paradigms.

Behavioral Assays for Learning and Memory

Morris Water Maze (MWM)

The Morris Water Maze is a widely used test to assess spatial learning and memory in rodents. The primary measures are escape latency (time to find a hidden platform) and time spent in the target quadrant during a probe trial.

CompoundAnimal ModelDosageKey FindingsReference
This compound Rat35 mg/kgImproved memory for odor discrimination and performance in the water maze.[4]--INVALID-LINK--
Piracetam Rat400 mg/kgSignificantly increased the number of entries and time spent in the target quadrant compared to scopolamine-treated group.--INVALID-LINK--
Aniracetam Mouse (C57BL/6J)50 mg/kg/dayNo significant difference in escape latency or path length compared to control in healthy mice.[5]--INVALID-LINK--
Nefiracetam Rat3 and 9 mg/kgAttenuated Morris water maze deficits following traumatic brain injury.--INVALID-LINK--

Passive Avoidance Test

This task assesses fear-motivated memory. A rodent learns to avoid an environment in which it has received an aversive stimulus (e.g., a mild footshock). The latency to enter the aversive compartment is the primary measure of memory retention.

CompoundAnimal ModelDosageKey FindingsReference
Piracetam Chick10 or 50 mg/kgPost-training injections increased recall for the task 24 hours later.[1]--INVALID-LINK--
Piracetam Mouse100 mg/kg (twice daily)Antagonized ethanol-induced learning impairment, reflected by longer latency to enter the dark compartment.[6]--INVALID-LINK--

Delayed-Nonmatch-to-Sample (DNMS) Task

The DNMS task is a measure of short-term recognition memory. An animal is presented with a sample stimulus and, after a delay, must choose the novel stimulus from a pair.

CompoundAnimal ModelDosageKey FindingsReference
This compound Rat35 mg/kgMarked and progressive improvement in performance, with up to a 25% increase from baseline, especially at longer delays.[7]--INVALID-LINK--
CX717 Monkey0.8 mg/kg (IV)Markedly improved mean overall DNMS performance by 15%.[2]--INVALID-LINK--
Electrophysiological Assays for Synaptic Plasticity

Long-Term Potentiation (LTP)

LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a cellular model for learning and memory. The primary measure is the increase in the field excitatory postsynaptic potential (fEPSP) slope.

CompoundPreparationConcentrationKey FindingsReference
This compound Rat Hippocampal SlicesNot SpecifiedDecreased the amount of afferent activity required to induce LTP.[4]--INVALID-LINK--
Aniracetam Rat Hippocampal SlicesNot SpecifiedFacilitates LTP formation; rats treated with aniracetam reached maximal LTP induction more quickly.[8]--INVALID-LINK--
Noopept Not SpecifiedNot SpecifiedInfluences Long-Term Potentiation (LTP), which is associated with neuroplasticity that allows long-term memories to form.--INVALID-LINK--

Detailed Experimental Protocols

Morris Water Maze

Objective: To assess spatial learning and memory.

Apparatus:

  • A circular pool (typically 1.5-2.0 meters in diameter) filled with water made opaque with non-toxic white or black paint.

  • An escape platform (typically 10 cm in diameter) submerged 1-2 cm below the water surface.

  • The pool is located in a room with various distal visual cues.

Procedure:

  • Acquisition Phase (4-5 days):

    • Rats are given 4 trials per day to find the hidden platform.

    • Each trial starts from one of four randomized starting positions.

    • If the rat does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

    • The rat is allowed to remain on the platform for 15-30 seconds.

    • The time to find the platform (escape latency) and the path length are recorded.

  • Probe Trial (Day after last acquisition day):

    • The platform is removed from the pool.

    • The rat is allowed to swim freely for a set time (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location are recorded.

Passive Avoidance Test

Objective: To assess fear-motivated learning and memory.

Apparatus:

  • A two-chambered box with a light and a dark compartment, connected by a guillotine door.

  • The floor of the dark compartment is equipped with a grid for delivering a mild footshock.

Procedure:

  • Training Trial:

    • A rat is placed in the light compartment.

    • After a brief habituation period, the door to the dark compartment is opened.

    • When the rat enters the dark compartment, the door is closed, and a mild, brief footshock is delivered.

    • The rat is then returned to its home cage.

  • Retention Trial (typically 24 hours later):

    • The rat is again placed in the light compartment.

    • The latency to enter the dark compartment is recorded (up to a maximum time, e.g., 300 seconds). A longer latency indicates better memory of the aversive event.

Long-Term Potentiation (LTP) in Hippocampal Slices

Objective: To measure synaptic plasticity in vitro.

Preparation:

  • Acute hippocampal slices (300-400 µm thick) are prepared from a rat brain.

  • Slices are maintained in an interface or submerged chamber perfused with artificial cerebrospinal fluid (aCSF).

Procedure:

  • Baseline Recording:

    • A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region.

    • Baseline field excitatory postsynaptic potentials (fEPSPs) are recorded for 15-20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • LTP Induction:

    • A high-frequency stimulation (HFS) protocol is delivered (e.g., one or more trains of 100 Hz for 1 second).

  • Post-Induction Recording:

    • fEPSPs are recorded for at least 60 minutes following HFS.

    • The slope of the fEPSP is measured, and the percentage increase from baseline is calculated to quantify the magnitude of LTP.

Visualizing the Mechanisms and Workflow

AMPA Receptor Signaling Pathway

AMPA_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel (Na+ influx) AMPA_R->Ion_Channel Opens This compound This compound (Ampakine) This compound->AMPA_R Modulates Depolarization Depolarization Ion_Channel->Depolarization Leads to LTP Long-Term Potentiation (LTP) Depolarization->LTP Induces

Caption: AMPA receptor signaling pathway modulated by this compound.

Nootropic Screening Workflow

Nootropic_Screening cluster_discovery Discovery & In Vitro Screening cluster_preclinical Preclinical In Vivo Screening Compound_Library Compound Library HTS High-Throughput Screening (HTS) (e.g., Receptor Binding) Compound_Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt In_Vitro_Assays In Vitro Assays (e.g., Electrophysiology) Lead_Opt->In_Vitro_Assays Behavioral_Screening Behavioral Screening (e.g., Passive Avoidance) In_Vitro_Assays->Behavioral_Screening Advanced_Behavioral Advanced Behavioral Testing (e.g., Morris Water Maze) Behavioral_Screening->Advanced_Behavioral Tox_Safety Toxicology & Safety Pharmacology Advanced_Behavioral->Tox_Safety Candidate_Selection Candidate Selection Tox_Safety->Candidate_Selection

Caption: A typical workflow for novel nootropic screening.

Logical Relationship of this compound as a Reference Compound

Reference_Compound cluster_compounds Compounds Under Investigation Nootropic_Screening Novel Nootropic Screening Program Novel_Ampakine Novel Ampakine (e.g., CX717) Nootropic_Screening->Novel_Ampakine Other_Nootropic Other Nootropic Classes (e.g., Racetams) Nootropic_Screening->Other_Nootropic Performance_Data Comparative Performance Data Novel_Ampakine->Performance_Data Other_Nootropic->Performance_Data This compound This compound (Reference Compound) This compound->Performance_Data Benchmark Decision Go/No-Go Decision Performance_Data->Decision

Caption: Logical flow of using this compound as a reference.

Conclusion

This compound, despite its limitations in clinical applications, serves as an invaluable tool in the ongoing search for effective cognitive enhancers. Its well-characterized mechanism of action and established effects in preclinical models provide a solid foundation for the comparative evaluation of novel nootropic candidates. By utilizing standardized experimental protocols and referencing the performance of compounds like this compound, researchers can more effectively identify and advance the next generation of therapies for cognitive disorders.

References

Differential Effects of CX516 on Various Neuronal Populations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CX516, a member of the ampakine class of drugs, is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] By binding to a site on the AMPA receptor distinct from the glutamate binding site, this compound potentiates receptor activity, primarily by slowing the deactivation and desensitization of the channel in response to glutamate.[1] This modulation of AMPA receptor function has been investigated for its potential therapeutic effects in a range of neurological and psychiatric conditions, including Alzheimer's disease, ADHD, and schizophrenia.[2] However, the effects of this compound are not uniform across all neuronal populations, a critical consideration for its therapeutic application and for understanding its impact on neural circuit function. This guide provides a comparative analysis of the differential effects of this compound on various neuronal populations, supported by experimental data.

Comparative Efficacy of this compound on Hippocampal Neurons

The hippocampus, a brain region crucial for learning and memory, is a primary target for cognitive enhancers like this compound. Research has revealed that this compound exerts distinct effects on the principal excitatory neurons (pyramidal cells) and the inhibitory interneurons within this region.

Quantitative Data Summary
Neuronal PopulationParameterEffect of this compoundReference
Hippocampal CA1 Pyramidal Cells Excitatory Postsynaptic Current (EPSC) Amplitude2-3 times larger increase compared to interneurons[1]
Hippocampal Interneurons (Stratum Radiatum & Oriens) Excitatory Postsynaptic Current (EPSC) AmplitudeSmaller increase compared to pyramidal cells[1]
Hippocampal Stratum Radiatum Giant Cells Excitatory Postsynaptic Current (EPSC) Amplitude6 times smaller increase compared to pyramidal cells[1]
Hippocampal CA1 and CA3 Pyramidal Cells Firing Rate (during correct trials of a memory task)100-350% increase[3]

Differential Effects in Cortical Regions

The effects of this compound also vary across different cortical areas, suggesting a region-specific modulation of neuronal activity.

Quantitative Data Summary
Brain RegionNeuronal PopulationEffect of this compoundReference
Prelimbic Prefrontal Cortex (PL-PFC) Not specifiedAnalgesic effect
Anterior Cingulate Cortex (ACC) Excitatory NeuronsNo significant change in nociceptive response

Signaling Pathways and Experimental Workflows

The differential effects of this compound can be attributed to its mechanism of action at the molecular level and the specific experimental conditions under which its effects are studied.

Signaling Pathway of this compound

This compound acts as a positive allosteric modulator of AMPA receptors. This modulation enhances glutamatergic neurotransmission, which in turn can activate downstream signaling cascades, including those involved in synaptic plasticity and the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).

CX516_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Density Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ca_Influx Ca²⁺ Influx AMPA_R->Ca_Influx Leads to This compound This compound This compound->AMPA_R Modulates Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Activates BDNF BDNF Expression Downstream->BDNF Promotes

This compound enhances AMPA receptor function, leading to increased calcium influx and downstream signaling.
Experimental Workflow for Hippocampal Slice Electrophysiology

The following diagram outlines a typical workflow for studying the effects of this compound on synaptic transmission in hippocampal slices.

Experimental_Workflow A Hippocampal Slice Preparation B Transfer to Recording Chamber (ACSF Perfusion) A->B C Obtain Baseline Recordings (fEPSPs or whole-cell currents) B->C D Bath Application of this compound C->D E Record Post-Drug Application D->E F Data Analysis (Compare baseline vs. drug effects) E->F

Workflow for assessing this compound's effects on hippocampal synaptic transmission.

Detailed Experimental Protocols

Hippocampal Slice Electrophysiology (based on Xia et al., 2005)
  • Animal Model: Sprague-Dawley rats (postnatal days 14-21).

  • Slice Preparation: Hippocampi were dissected in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 dextrose. Transverse slices (400 µm) were prepared using a vibratome.

  • Recording: Slices were transferred to a recording chamber and continuously perfused with oxygenated ACSF at 30-32°C. Whole-cell patch-clamp recordings were obtained from visually identified CA1 pyramidal neurons and interneurons in the stratum radiatum and stratum oriens.

  • Stimulation: Excitatory postsynaptic currents (EPSCs) were evoked by electrical stimulation of the Schaffer collateral-commissural pathway.

  • Drug Application: this compound was bath-applied at a concentration of 50 µM.

  • Data Analysis: The amplitude of evoked EPSCs was measured before and after drug application to determine the percentage of potentiation.

In Vivo Electrophysiology in Behaving Rats (based on Hampson et al., 1998)
  • Animal Model: Male Long-Evans rats.

  • Surgical Implantation: Rats were implanted with a microelectrode array in the CA1 and CA3 regions of the hippocampus.

  • Behavioral Task: Animals were trained on a delayed non-match-to-sample (DNMS) task, a test of short-term memory.

  • Drug Administration: this compound was administered intraperitoneally (i.p.) at a dose of 5-15 mg/kg.

  • Electrophysiological Recording: Neuronal firing (action potentials) was recorded from hippocampal pyramidal neurons and interneurons while the rats performed the DNMS task.

  • Data Analysis: The firing rates of individual neurons were analyzed and correlated with the different phases of the behavioral task (e.g., sample phase, delay phase, choice phase) and with correct versus incorrect trial performance.

Conclusion

The ampakine this compound demonstrates significant differential effects on various neuronal populations. Its potentiation of excitatory transmission is more pronounced in hippocampal pyramidal neurons compared to interneurons, a finding with important implications for its effects on hippocampal network activity and its potential as a cognitive enhancer. Furthermore, the region-specific effects of this compound underscore the complexity of AMPA receptor modulation in the brain. Understanding these differential effects is paramount for the targeted development of future therapeutics aimed at modulating glutamatergic signaling for the treatment of neurological and psychiatric disorders. The provided experimental data and protocols offer a foundation for further research into the nuanced actions of this compound and other AMPA receptor modulators.

References

Safety Operating Guide

Navigating the Safe Disposal of CX516: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling CX516 (Ampalex), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal instructions for every research chemical are not always readily available, a systematic approach based on established safety protocols can ensure safe and compliant waste management. This guide provides essential, step-by-step logistical information for the proper disposal of this compound.

Immediate Safety and Operational Plan

The cornerstone of safe chemical handling and disposal is the Safety Data Sheet (SDS). Before proceeding with any disposal procedures for this compound, it is imperative to obtain and thoroughly review its SDS. This document provides comprehensive information on the chemical's hazards, handling, storage, and disposal.

Key Experimental Protocol: Chemical Identification and Hazard Assessment

  • Review Critical Sections of the SDS:

    • Section 2: Hazard Identification: This will detail the physical and health hazards associated with this compound.

    • Section 7: Handling and Storage: This section provides guidance on safe handling practices.

    • Section 8: Exposure Controls/Personal Protection: This will specify the necessary Personal Protective Equipment (PPE), such as gloves, safety glasses, or respiratory protection.

    • Section 13: Disposal Considerations: This section will provide specific instructions for the disposal of the chemical and is the most crucial section for this procedure.

Quantitative Data and Chemical Properties

Understanding the chemical and physical properties of this compound is essential for its safe handling and disposal. The following table summarizes key data for this compound.[1][2][3][4][5][6]

PropertyValue
Chemical Name 1-(quinoxalin-6-ylcarbonyl)piperidine
Synonyms Ampalex, BDP-12
CAS Number 154235-83-3
Molecular Formula C14H15N3O
Molecular Weight 241.29 g/mol
Appearance Solid Powder
Solubility DMSO: ~50 mg/mL, Water: ~48 mg/mL, Ethanol: ~10 mg/mL

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in strict accordance with the information provided in its SDS, as well as institutional and local environmental regulations.

  • Consult the SDS: Refer to Section 13 of the SDS for specific disposal instructions. This will indicate if this compound is considered hazardous waste.

  • Segregate Chemical Waste: To prevent dangerous reactions, chemical waste must be segregated into compatible streams. Information on chemical incompatibilities can be found in Section 10 (Stability and Reactivity) of the SDS.

  • Use Designated Hazardous Waste Containers:

    • Select a container that is chemically compatible with this compound.

    • The container must be in good condition, with a secure, leak-proof lid.

    • Clearly label the container as "Hazardous Waste" and list the full chemical name of its contents.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste container. Never dispose of laboratory chemicals down the drain unless explicitly permitted by the SDS and your EHS office.

Visualization of Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of a laboratory chemical such as this compound.

start Start: Need to Dispose of this compound sds Obtain and Review This compound Safety Data Sheet (SDS) start->sds hazards Identify Hazards (Section 2) & PPE Requirements (Section 8) sds->hazards ppe Wear Appropriate PPE hazards->ppe disposal_info Consult Disposal Considerations (Section 13 of SDS) ppe->disposal_info is_hazardous Is this compound Hazardous Waste? disposal_info->is_hazardous non_hazardous Follow SDS for Non-Hazardous Disposal is_hazardous->non_hazardous No hazardous_waste Segregate into Compatible Hazardous Waste Stream is_hazardous->hazardous_waste Yes end End: this compound Properly Disposed non_hazardous->end container Use Labeled, Compatible Hazardous Waste Container hazardous_waste->container ehs Contact Environmental Health & Safety (EHS) for Pickup container->ehs ehs->end

This compound Disposal Decision Workflow

Disclaimer: This information is intended as a general guide. Always consult the Safety Data Sheet (SDS) for this compound and adhere to all applicable federal, state, and local regulations, as well as your institution's specific policies for chemical waste disposal.

References

Essential Safety and Handling Protocols for CX516

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Personal Protective Equipment (PPE), Handling, and Disposal of CX516

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is critical for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE.

Protection Type Equipment Specifications and Use Cases
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times when handling this compound in solid or solution form. A face shield is recommended when there is a risk of splashing.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are suitable. Inspect gloves for any tears or punctures before use. Dispose of contaminated gloves immediately after handling the compound.
Body Protection Laboratory coatA standard laboratory coat should be worn and kept fastened to protect against skin contact. For larger quantities or in case of a spill, a chemical-resistant apron or coveralls should be used.
Respiratory Protection NIOSH-approved respiratorRequired when handling the powdered form of this compound to avoid inhalation of dust particles. Use in a well-ventilated area or under a chemical fume hood.

Operational Plans: Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not ingest or inhale.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[2]

Storage:

  • Temperature: Store this compound powder at -20°C for long-term stability.[3][4]

  • Container: Keep the container tightly sealed in a dry and well-ventilated place.

  • Incompatibilities: Store away from strong oxidizing agents.

Emergency First Aid Procedures

In the event of accidental exposure to this compound, immediate action is necessary.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Waste Collection: Collect all waste, including unused compounds, contaminated solutions, and disposable labware, in a designated and properly labeled hazardous waste container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "1-(Quinoxalin-6-ylcarbonyl)piperidine" and any other institutional or regulatory required information.

  • Disposal Method: Dispose of the hazardous waste through a licensed waste disposal company. Do not dispose of this compound down the drain or in regular trash. Follow all federal, state, and local regulations for hazardous waste disposal.

Experimental Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) - Lab Coat - Gloves - Eye Protection prep_setup Prepare Well-Ventilated Workspace (e.g., Chemical Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Solid this compound prep_setup->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Work Surfaces handle_experiment->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Dispose of Waste (Solid & Liquid) cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CX516
Reactant of Route 2
Reactant of Route 2
CX516

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。